molecular formula C9H16N2O4 B1624663 Thr-Pro CAS No. 46398-79-2

Thr-Pro

Número de catálogo: B1624663
Número CAS: 46398-79-2
Peso molecular: 216.23 g/mol
Clave InChI: QOLYAJSZHIJCTO-VQVTYTSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Thr-Pro-OH is a synthetic dipeptide consisting of the amino acids L-threonine and L-proline. While the specific biological role of this exact sequence is not fully elucidated in the available literature, peptides containing threonine-proline motifs are of significant interest in biochemical research. For instance, similar short peptide sequences, such as the tuftsin antagonist TKPPR, are known to exhibit selective receptor binding activity, such as interacting with neuropilin-1, which is a receptor for VEGF-A and plays a role in angiogenesis and neuronal guidance . This suggests that H-Thr-Pro-OH may serve as a valuable building block for studying protein-protein interactions or as a core structure for developing more complex bioactive molecules. Researchers can utilize this high-purity compound in various applications, including as a standard in analytical chemistry, a substrate for enzyme studies, or a precursor in peptide synthesis. The product is supplied as a lyophilized powder and should be stored in a freezer at or below -20 °C. As with all research peptides, the presence of counterions like trifluoroacetate (TFA) from the purification process may contribute to the total mass and can enhance aqueous solubility . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15/h5-7,12H,2-4,10H2,1H3,(H,14,15)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLYAJSZHIJCTO-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431470
Record name L-Thr-L-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

46398-79-2
Record name L-Thr-L-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Significance of the Threonine-Proline Dipeptide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide threonyl-proline (Thr-Pro), a simple molecule composed of L-threonine and L-proline, holds a multifaceted significance in biological systems. While not extensively documented as a standalone signaling molecule, its importance is paramount in several key biological contexts. Primarily, this compound is recognized as a metabolite.[1] Its most profound roles, however, are observed when it is a constituent of larger polypeptide chains. The this compound motif is a critical substrate for a major class of protein kinases and is a structural component of various bioactive peptides. This technical guide provides an in-depth exploration of the known biological significance of the this compound dipeptide, summarizing quantitative data, detailing relevant experimental protocols, and visualizing associated pathways.

Core Biological Roles of the this compound Dipeptide

The biological relevance of the this compound dipeptide can be categorized into three primary areas:

  • Metabolic Intermediate: The most direct role of the free this compound dipeptide is as a product of protein catabolism and a potential source of its constituent amino acids. Di- and tripeptides can be absorbed by enterocytes in the small intestine via the PepT1 transporter.[2] Once inside the cell, they are typically hydrolyzed by cytosolic peptidases into free amino acids, which then enter the portal circulation.[2][3] The proline-containing peptide bond can exhibit resistance to certain peptidases, which may influence its metabolic fate.[4]

  • Structural Component of Bioactive Peptides: The this compound sequence is found within larger peptides that exhibit significant biological activity. A notable example is the immunologically active tetrapeptide Tuftsin (Thr-Lys-Pro-Arg), which plays a role in immune system function by binding to specific receptors on phagocytic cells.[5] The rigid conformational constraints imposed by the proline residue can be crucial for the overall structure and function of such peptides.

  • The Phospho-Thr-Pro Motif in Cell Signaling: The most extensively studied and arguably most significant role of the this compound sequence is as a phosphorylation site within proteins. The phosphorylation of the threonine residue in this motif is a key event in numerous signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Quantitative Data Summary

Quantitative data directly pertaining to the biological activity of the free this compound dipeptide is scarce in the scientific literature. The following table summarizes its basic physicochemical properties.

PropertyValueSource
Molecular Formula C9H16N2O4PubChem[1]
Molecular Weight 216.23 g/mol PubChem[1]
IUPAC Name (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acidPubChem[1]
CAS Number 46398-79-2PubChem[1]

Signaling Pathways Involving the Phospho-Thr-Pro Motif

The phosphorylation of the threonine residue within a this compound motif is a critical event in signal transduction. This post-translational modification is primarily carried out by proline-directed kinases, such as mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CDKs). These kinases recognize the Ser/Thr-Pro consensus sequence. The addition of a phosphate group to the threonine can create a binding site for other proteins, leading to the activation or inhibition of downstream signaling cascades.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds MAPK Cascade MAPK Cascade Receptor Tyrosine Kinase->MAPK Cascade Activates MAPK (ERK) MAPK (ERK) MAPK Cascade->MAPK (ERK) Activates Substrate Protein (this compound) Substrate Protein (this compound) MAPK (ERK)->Substrate Protein (this compound) Phosphorylates Phosphorylated Substrate Protein (pthis compound) Phosphorylated Substrate Protein (pthis compound) Substrate Protein (this compound)->Phosphorylated Substrate Protein (pthis compound) Transcription Factor Activation Transcription Factor Activation Phosphorylated Substrate Protein (pthis compound)->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

MAPK Signaling Pathway Involving this compound Phosphorylation.

Experimental Protocols

Protocol 1: In Situ Intestinal Perfusion for Dipeptide Absorption

This protocol is a general method to study the absorption of dipeptides like this compound from the small intestine.

Objective: To determine the rate and extent of this compound absorption across the intestinal wall.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound dipeptide

  • Peristaltic pump

  • Surgical instruments

  • LC-MS/MS system for analysis

Procedure:

  • Anesthetize the rat and perform a laparotomy to expose the small intestine.

  • Cannulate the proximal and distal ends of a jejunal segment.

  • Flush the segment with warm saline to remove intestinal contents.

  • Perfuse the segment with the perfusion buffer containing a known concentration of this compound at a constant flow rate.

  • Collect the effluent from the distal cannula at specific time intervals.

  • Simultaneously, collect blood samples from the portal vein.

  • Analyze the concentration of this compound and its constituent amino acids in the perfusate and blood samples using LC-MS/MS.

  • Calculate the rate of disappearance of this compound from the intestinal lumen and its appearance in the portal blood.

Protocol 2: In Vitro Kinase Assay for Phospho-Thr-Pro Motif

This protocol describes a method to assess the phosphorylation of a peptide containing the this compound motif by a specific kinase.

Objective: To determine if a peptide containing a this compound motif is a substrate for a proline-directed kinase.

Materials:

  • Purified proline-directed kinase (e.g., ERK2)

  • Synthetic peptide substrate containing the this compound motif

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the synthetic peptide substrate, and the purified kinase.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the peptide using a scintillation counter.

  • Include appropriate controls, such as a reaction without the kinase or a reaction with a non-substrate peptide.

Experimental and Logical Workflows

The investigation of the biological significance of a dipeptide like this compound typically follows a structured workflow, starting from its identification to the elucidation of its function.

Experimental_Workflow Identification Identification In_Vitro_Screening In_Vitro_Screening Identification->In_Vitro_Screening Test for bioactivity Cell-Based_Assays Cell-Based_Assays In_Vitro_Screening->Cell-Based_Assays Validate in cellular context In_Vivo_Studies In_Vivo_Studies Cell-Based_Assays->In_Vivo_Studies Assess physiological relevance Mechanism_of_Action Mechanism_of_Action In_Vivo_Studies->Mechanism_of_Action Elucidate molecular pathways

General workflow for investigating dipeptide bioactivity.

Conclusion

References

Thr-Pro Dipeptide: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Threonyl-Proline (Thr-Pro) is a small bioactive molecule with emerging interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, methodologies for its extraction and quantification, and a discussion of its potential biological activities and associated signaling pathways. While research specifically focused on this compound is still developing, this document consolidates the current knowledge and provides a framework for future investigation.

Natural Occurrence and Sources

The this compound dipeptide is formed from the amino acids L-threonine and L-proline. While specific quantitative data for this compound across a wide range of natural sources remains limited, its presence has been confirmed in the freshwater microalga Euglena gracilis[1]. Dipeptides, in general, are found in various food sources, typically resulting from the breakdown of proteins.

Table 1: Potential Natural Sources of this compound Dipeptide and General Dipeptide Content

Source CategorySpecific Source ExampleThis compound Specific DataGeneral Dipeptide/Peptide Information
Microalgae Euglena gracilisPresence confirmed[1]Metabolomic studies have identified numerous peptides in E. gracilis[1][2][3][4]. Quantitative data for this compound is not yet available.
Fermented Foods Fermented Milk ProductsNot yet quantifiedFermented dairy products are known to contain a variety of bioactive peptides, including di- and tripeptides with proline residues[5][6].
Marine Organisms MollusksNot yet quantifiedMarine invertebrates are a rich source of bioactive peptides, including proline-rich cyclic dipeptides[7][8].
Plant Protein Hydrolysates Soy Protein HydrolysateNot yet quantifiedEnzymatic hydrolysis of soy protein yields a complex mixture of peptides, some of which may include this compound[9][10][11][12][13].
Animal Protein Hydrolysates GeneralNot yet quantifiedThe breakdown of animal proteins is a source of various dipeptides.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and quantification of the this compound dipeptide. These methods are based on established techniques for peptide analysis and can be adapted for specific matrices.

Extraction of this compound Dipeptide from Natural Sources

The choice of extraction method depends on the source matrix. Below are generalized protocols for microalgae and fermented dairy products.

2.1.1. Extraction from Microalgae (e.g., Euglena gracilis)

This protocol is a general guide for the extraction of small molecules from microalgae.

  • Cell Harvesting: Centrifuge the microalgal culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and disrupt the cells using methods such as sonication, bead beating, or freeze-thawing to release intracellular contents.

  • Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or acetone to the lysate to remove larger proteins. Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing smaller peptides and other metabolites, is collected.

  • Solid-Phase Extraction (SPE): For further purification and concentration of peptides, pass the supernatant through a C18 SPE cartridge. Wash the cartridge to remove salts and other polar impurities, and then elute the peptides with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the solvent from the eluate and reconstitute the dried peptide extract in a suitable solvent for UPLC-MS/MS analysis.

2.1.2. Extraction from Fermented Dairy Products

This protocol outlines the extraction of peptides from fermented milk.

  • Sample Preparation: Homogenize the fermented dairy product.

  • Protein Precipitation: Adjust the pH of the sample to the isoelectric point of casein (around pH 4.6) with an acid (e.g., HCl) to precipitate the casein. Centrifuge to separate the whey (supernatant) from the casein pellet.

  • Ultrafiltration: Pass the whey fraction through a series of ultrafiltration membranes with decreasing molecular weight cut-offs (e.g., 10 kDa, 3 kDa) to separate peptides based on their size. The fraction containing dipeptides will be in the final permeate.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the peptide fraction using a C18 SPE cartridge as described in the microalgae protocol.

  • Drying and Reconstitution: Dry the purified peptide fraction and reconstitute it in an appropriate solvent for analysis.

Quantification of this compound Dipeptide by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like dipeptides[14].

2.2.1. UPLC-MS/MS System and Parameters

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column suitable for peptide separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute peptides of increasing hydrophobicity.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.

Table 2: Hypothetical UPLC-MS/MS Parameters for this compound Analysis

ParameterValue
Column C18, 2.1 x 100 mm, 1.7 µm
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 2% to 50% B in 10 min
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition 1 (Quantifier) To be determined experimentally
MRM Transition 2 (Qualifier) To be determined experimentally

2.2.2. Quantification

Quantification is achieved by creating a calibration curve using a series of known concentrations of a pure this compound standard. The peak area of the this compound in the sample is then compared to the calibration curve to determine its concentration. An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of the this compound dipeptide are limited, research on proline and other proline-containing peptides suggests potential anti-inflammatory and antioxidant properties. These activities are often mediated through the modulation of key cellular signaling pathways.

Potential Anti-inflammatory Activity

Proline-rich peptides have been shown to possess anti-inflammatory properties. The potential mechanisms could involve the modulation of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB activation can lead to a reduction in the inflammatory response.

Potential Antioxidant Activity

Some amino acids and peptides containing them have been shown to have antioxidant activity by scavenging free radicals. The antioxidant capacity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[15][16][17][18].

Potential Modulation of Signaling Pathways

3.3.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and stress responses. Some bioactive peptides have been shown to modulate MAPK signaling. It is plausible that this compound could influence the phosphorylation status of key proteins in the MAPK cascade, such as ERK, JNK, and p38.

3.3.2. NF-κB Signaling Pathway

As mentioned, the NF-κB pathway is a critical regulator of inflammation. Bioactive peptides can interfere with this pathway at various points, such as by preventing the degradation of the inhibitory protein IκBα or by inhibiting the nuclear translocation of the NF-κB p65 subunit.

Mandatory Visualizations

experimental_workflow Figure 1. General Experimental Workflow for this compound Analysis cluster_extraction Sample Preparation and Extraction cluster_analysis Analysis Source Natural Source (e.g., Euglena gracilis) Lysis Cell Lysis / Homogenization Source->Lysis Precipitation Protein Precipitation Lysis->Precipitation Purification Solid-Phase Extraction (SPE) Precipitation->Purification UPLC UPLC Separation Purification->UPLC Peptide Extract MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 1. General Experimental Workflow for this compound Analysis

mapk_pathway Figure 2. Hypothetical Modulation of MAPK Pathway by this compound ThrPro This compound Receptor Cell Surface Receptor ThrPro->Receptor Binds MEK MEK ThrPro->MEK Inhibition? RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, etc.) Transcription->Response

Figure 2. Hypothetical Modulation of MAPK Pathway by this compound

nfkb_pathway Figure 3. Hypothetical Modulation of NF-κB Pathway by this compound cluster_nucleus ThrPro This compound IKK IKK Complex ThrPro->IKK Inhibition? Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene

Figure 3. Hypothetical Modulation of NF-κB Pathway by this compound

Conclusion and Future Directions

The this compound dipeptide represents a potentially valuable bioactive compound. While its presence in Euglena gracilis is established, further research is critically needed to quantify its abundance in this and other natural sources. The development and validation of specific and sensitive analytical methods, such as the UPLC-MS/MS protocol outlined here, will be instrumental in this effort. Furthermore, dedicated studies are required to elucidate the specific biological activities of this compound and to unravel the molecular mechanisms and signaling pathways through which it exerts its effects. Such research will be crucial for assessing its potential applications in the pharmaceutical and nutraceutical industries.

References

The Critical Role of Threonine-Proline Motifs in Protein Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorylation of proteins on threonine residues immediately preceding a proline (Thr-Pro) represents a pivotal post-translational modification that governs a vast array of cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms, functional consequences, and key methodologies associated with this compound phosphorylation. Proline-directed kinases, primarily from the CMGC group (including CDKs, MAPKs, and GSK-3), are the principal enzymes responsible for this modification. The unique structural constraints imposed by the proline residue result in a phosphorylation-dependent regulatory system that is further controlled by the peptidyl-prolyl isomerase Pin1. Dysregulation of this compound phosphorylation is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making the enzymes involved attractive targets for therapeutic intervention. This guide offers a comprehensive overview of the signaling pathways, quantitative data on the functional impact of this modification, and detailed experimental protocols for its investigation.

The this compound Motif: A Unique Substrate for Phosphorylation

The sequence of amino acids surrounding a phosphorylation site is a key determinant of kinase specificity. The this compound motif presents a distinct structural context due to the rigid five-membered ring of proline, which restricts the conformation of the peptide backbone. This inherent structural feature makes this compound sites preferred substrates for a specific class of protein kinases known as proline-directed kinases.

Reversible phosphorylation on serine or threonine residues preceding a proline (Ser/Thr-Pro) is a major regulatory mechanism in the control of numerous cellular events, particularly those related to the cell cycle.[1] While phosphorylation is known to induce conformational changes that regulate protein function, the specifics of these changes and their significance are often complex.[1]

Proline-Directed Kinases: The Master Regulators

The enzymes that catalyze the phosphorylation of this compound motifs belong predominantly to the CMGC family of kinases.[2] These kinases play central roles in signal transduction pathways that control cell growth, differentiation, and stress responses.

  • Cyclin-Dependent Kinases (CDKs): These are essential regulators of the cell cycle.[3][4] CDKs are obligate proline-directed serine/threonine kinases, meaning they absolutely require a proline residue immediately C-terminal to the phosphorylated serine or threonine.[4] A canonical CDK phosphorylation motif is often represented as [S/T]PXR/K, where X is any amino acid.[4]

  • Mitogen-Activated Protein Kinases (MAPKs): MAPKs are key components of signaling cascades that respond to a wide variety of extracellular stimuli.[5] Once activated, conventional MAPKs phosphorylate target substrates on serine or threonine residues followed by a proline.[6]

  • Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including metabolism and development.[7][8] While many GSK-3 substrates require a "priming" phosphorylation, it can also phosphorylate non-primed substrates at Ser/Thr-Pro sites.[9]

The Role of Pin1: A Post-Phosphorylation Regulatory Switch

A unique and critical aspect of this compound phosphorylation is the subsequent regulation by the peptidyl-prolyl cis-trans isomerase, Pin1.[10][11][12] The peptide bond preceding a proline residue can exist in either a cis or trans conformation. Phosphorylation of a serine or threonine preceding proline can slow the rate of isomerization between these two states.[10][13]

Pin1 is a highly conserved enzyme that specifically binds to phosphorylated Ser/Thr-Pro motifs and catalyzes the isomerization of the peptidyl-prolyl bond.[10][11][12] This isomerization acts as a molecular switch, inducing conformational changes in the substrate protein that can profoundly alter its activity, stability, and interaction with other proteins.[10][14] Pin1 contains an N-terminal WW domain that serves as a phosphoprotein-binding module and a C-terminal catalytic domain.[10]

Functional Consequences of this compound Phosphorylation: Quantitative Insights

The phosphorylation of this compound motifs and the subsequent Pin1-mediated isomerization can have dramatic effects on protein function. The following tables summarize key quantitative data from the literature.

Protein Phosphorylation Site Kinase Functional Effect Quantitative Data Reference
Amyloid Precursor Protein (APP)Thr668-Pro(Not specified)Pin1 WW domain bindingBinding affinity (Kd) of ~22 µM for the trans isomer.[10]
Cyclin D1Thr286-ProGSK-3βPromotes nuclear export and proteasomal degradation.Phosphorylation at Thr286 is more efficient during S phase.[15][16]
TauMultiple Ser/Thr-Pro sitesProline-directed kinases (e.g., MAPK, GSK-3, cdk5)Reduces microtubule binding affinity.Phosphorylation at Ser-Pro motifs strongly decreases tau's affinity for microtubules.[17][18]
c-JunSer63/73-Pro, Thr91/93-ProJNKRegulates transcriptional activity by orchestrating co-factor recruitment.Phosphorylation at Ser63/73 is more rapid than at Thr91/93.[19]

Signaling Pathways Involving this compound Phosphorylation

The regulation of cellular processes through this compound phosphorylation is often embedded in complex signaling networks. The following diagrams, generated using the DOT language, illustrate two key pathways.

Regulation of Cyclin D1 Stability and Cell Cycle Progression

CyclinD1_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras MAPK_cascade MAPK Cascade Ras->MAPK_cascade cJun c-Jun MAPK_cascade->cJun phosphorylates CyclinD1_Gene Cyclin D1 Gene cJun->CyclinD1_Gene activates CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_Gene->CyclinD1_mRNA CyclinD1 Cyclin D1 CyclinD1_mRNA->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 binds & activates pCyclinD1 p-Cyclin D1 (Thr286) Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Nuclear_Export Nuclear Export GSK3b GSK-3β GSK3b->CyclinD1 phosphorylates (Thr286) Pin1 Pin1 pCyclinD1->Pin1 isomerizes pCyclinD1->Nuclear_Export Ubiquitination Ubiquitination Pin1->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome degradation Exported_pCyclinD1 p-Cyclin D1 Nuclear_Export->Exported_pCyclinD1 Cytoplasmic_Degradation Degradation Exported_pCyclinD1->Cytoplasmic_Degradation

Caption: Regulation of Cyclin D1 via this compound phosphorylation.

Role of Pin1 in Tau Phosphorylation and Microtubule Stability

Tau_Regulation cluster_neuron Neuron ProlineDirectedKinases Proline-Directed Kinases (CDK5, GSK-3β, MAPK) Tau Tau ProlineDirectedKinases->Tau phosphorylates pTau_cis p-Tau (cis) Microtubule_bound_Tau Microtubule-Bound Tau Tau->Microtubule_bound_Tau binds Pin1 Pin1 pTau_cis->Pin1 pTau_cis->Microtubule_bound_Tau inhibits binding Aggregation Aggregation (Neurofibrillary Tangles) pTau_cis->Aggregation promotes pTau_trans p-Tau (trans) Phosphatase Phosphatase (PP2A) pTau_trans->Phosphatase dephosphorylates Pin1->pTau_trans isomerizes Phosphatase->Tau Microtubule Microtubule Microtubule_bound_Tau->Microtubule stabilizes

Caption: Pin1's role in Tau phosphorylation and function.

Experimental Protocols

Investigating this compound phosphorylation requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Proline-Directed Kinases (e.g., CDK)

This protocol describes a general method to assess the phosphorylation of a substrate containing a this compound motif by a proline-directed kinase.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Substrate peptide or protein with a this compound motif

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • [γ-³²P]ATP or unlabeled ATP

  • ATP solution (10 mM)

  • Quenching solution (e.g., 75 mM H₃PO₄)

  • Phosphocellulose paper or membrane for peptide substrates, or SDS-PAGE for protein substrates

  • Scintillation counter or autoradiography equipment

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer, substrate, and the kinase. The final concentrations should be optimized for each kinase-substrate pair. A typical starting point is 50-100 nM kinase and 10-50 µM substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. For radioactive assays, add a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 100-200 µM. For non-radioactive assays, use unlabeled ATP. Incubate at 30°C for a predetermined time (e.g., 10-60 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of quenching solution or by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection of Phosphorylation:

    • For peptide substrates: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For protein substrates: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated protein. For non-radioactive assays, the phosphorylated protein can be detected by Western blotting with a phospho-specific antibody.

Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)

This protocol outlines a common method for enriching phosphopeptides from a complex protein digest prior to mass spectrometry analysis.

Materials:

  • Protein digest (e.g., tryptic digest of a cell lysate)

  • IMAC resin (e.g., Fe³⁺-NTA or TiO₂)

  • Loading/Wash Buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)

  • Elution Buffer (e.g., 1% ammonium hydroxide or 400 mM NH₄H₂PO₄)

  • Microcentrifuge tubes or spin columns

Procedure:

  • Prepare Protein Digest: Lyse cells or tissues in a buffer containing phosphatase inhibitors. Reduce and alkylate the proteins, followed by digestion with an appropriate protease (e.g., trypsin).

  • Equilibrate IMAC Resin: Wash the IMAC resin with the loading/wash buffer to equilibrate it.

  • Bind Phosphopeptides: Resuspend the dried peptide digest in the loading/wash buffer and incubate it with the equilibrated IMAC resin. This allows the negatively charged phosphate groups to bind to the positively charged metal ions on the resin.

  • Wash: Wash the resin several times with the loading/wash buffer to remove non-specifically bound, non-phosphorylated peptides.

  • Elute Phosphopeptides: Elute the bound phosphopeptides from the resin using the elution buffer. The high pH or high phosphate concentration of the elution buffer disrupts the interaction between the phosphate groups and the metal ions.

  • Desalting and Sample Preparation for Mass Spectrometry: Desalt the eluted phosphopeptides using a C18 StageTip or similar reversed-phase chromatography material. The cleaned phosphopeptides are then ready for analysis by mass spectrometry.[1][2][3][11][20]

Mass Spectrometry Analysis of this compound Phosphorylation

This section provides a general workflow for identifying and quantifying this compound phosphorylation sites using mass spectrometry.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nanoLC) system.

Workflow:

  • Sample Preparation: Prepare and enrich phosphopeptides as described in the IMAC protocol.

  • nanoLC-MS/MS Analysis:

    • Inject the enriched phosphopeptide sample onto a nanoLC system for separation by reversed-phase chromatography.

    • Elute the peptides from the column directly into the mass spectrometer.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS scan to detect the peptide precursor ions, followed by fragmentation (MS/MS) of the most intense precursor ions.

    • Use a fragmentation method that is suitable for phosphopeptide analysis, such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Electron Transfer Dissociation (ETD) can also be beneficial for localizing the phosphorylation site.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Sequest, Mascot) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify phosphorylation of serine, threonine, and tyrosine as a variable modification in the search parameters.

    • The search engine will identify the peptide sequences and localize the phosphorylation sites.

    • For quantitative analysis, label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be employed to compare the abundance of specific phosphopeptides across different samples.[21][22][23]

Conclusion and Future Directions

The phosphorylation of this compound motifs is a fundamental regulatory mechanism that is intricately controlled by proline-directed kinases and the prolyl isomerase Pin1. This post-translational modification plays a critical role in a multitude of cellular signaling pathways, and its dysregulation is a hallmark of several human diseases. The experimental approaches detailed in this guide provide a robust framework for investigating the intricacies of this compound phosphorylation. Future research in this area will likely focus on the development of more specific inhibitors for proline-directed kinases and Pin1 for therapeutic applications, as well as on the global, systems-level analysis of this compound phosphorylation networks to further unravel their complex roles in cellular regulation.

References

Threonyl-Proline (Thr-Pro) as an Emerging Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of biomarker discovery is continuously evolving, with a growing emphasis on small molecule indicators such as peptides that can signal pathological states with high specificity. Among these, the dipeptide Threonyl-Proline (Thr-Pro) is emerging as a molecule of interest. As a product of protein degradation and a substrate for key enzymes like Dipeptidyl Peptidase-4 (DPP4), its circulating levels may reflect underlying processes related to inflammation, tissue remodeling, and metabolic dysregulation. This technical guide provides a comprehensive overview of the current state of this compound as a potential biomarker, detailing its biochemical context, summarizing available quantitative data, presenting a robust analytical protocol for its measurement, and illustrating key biological and experimental pathways.

Biochemical and Pathophysiological Context

The significance of this compound as a biomarker is rooted in its association with two primary biological processes: enzyme activity and protein turnover.

  • Dipeptidyl Peptidase-4 (DPP4) Activity: DPP4 is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[1][2] This enzymatic action is crucial in regulating bioactive peptides, including incretin hormones, making DPP4 a major therapeutic target in type 2 diabetes.[1][3] this compound fits the substrate profile for DPP4, suggesting that its levels could be a surrogate marker for DPP4 activity or dysregulation in various disease states, including metabolic disorders and inflammatory conditions.[4]

  • Collagen and Extracellular Matrix (ECM) Turnover: Proline is a major constituent of collagen, the most abundant protein in the extracellular matrix.[5] Pathological conditions involving significant tissue remodeling, such as fibrosis, cancer, and systemic sclerosis, are often characterized by accelerated collagen turnover.[6][7][8] The degradation of collagen and other proline-rich proteins can release a variety of di- and tripeptides into circulation, including this compound, positioning it as a potential indicator of ECM dynamics.[6][9]

Quantitative Data on this compound in Disease

While research into this compound as a specific biomarker is in its early stages, metabolomic studies have begun to identify it as a differentially regulated molecule in certain pathologies. A notable study in pediatric antrochoanal polyps (ACP), a benign inflammatory mass in the nasal cavity, identified this compound as significantly upregulated in diseased tissue compared to healthy controls.

Table 1: Quantitative Analysis of Threonyl-Proline (this compound) in Diseased Tissue

Biomarker Disease State Biological Matrix Fold Change Log2 Fold Change p-Value Reference

| This compound | Antrochoanal Polyp (ACP) | Tissue | 1.70 | 0.76 | 5.86 x 10⁻⁴ |[10] |

This finding, while specific to one condition, provides the first direct quantitative evidence of this compound's potential as a biomarker and warrants further investigation in other diseases characterized by inflammation and tissue remodeling.[10]

Key Experimental Protocols

Accurate and reproducible quantification of this compound in complex biological matrices is essential for its validation as a biomarker. The following protocol outlines a standard workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for peptide analysis.[11]

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol is a representative method synthesized from established techniques for dipeptide analysis.[1][12]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.
  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N₁) to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Incubate at -20°C for 30 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) for analysis.

2. Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., TSKgel Amide-80, 2.1 mm x 100 mm, 3 µm) is recommended for retaining and separating polar dipeptides like this compound.[3][6]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-2 min: 95% B
  • 2-10 min: Linear gradient from 95% to 50% B
  • 10-12 min: Hold at 50% B
  • 12.1-15 min: Return to 95% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ESI.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).[5][9]
  • MRM Transitions (Hypothetical):
  • This compound (Analyte): Precursor ion (Q1) m/z 215.1 -> Product ion (Q3) m/z 70.1 (Proline immonium ion).
  • This compound-¹³C₅,¹⁵N₁ (Internal Standard): Precursor ion (Q1) m/z 221.1 -> Product ion (Q3) m/z 74.1. (Note: Optimal transitions and collision energies must be determined empirically by infusing pure standards.)
  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.

4. Data Analysis and Quantification

  • Integrate the peak areas for the analyte (this compound) and the internal standard (IS) MRM transitions.
  • Calculate the peak area ratio (Analyte/IS).
  • Construct a calibration curve by analyzing standards of known this compound concentrations and plotting the peak area ratio against concentration.
  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Visual models are critical for understanding the context and methodology of biomarker research. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

experimental_workflow cluster_sample Sample Collection & Processing cluster_analysis Analytical Phase cluster_data Data Interpretation Sample Biological Sample (Plasma, Urine, Tissue) Precip Protein Precipitation (Acetonitrile) Sample->Precip Extract Supernatant Extraction & Drying Precip->Extract Recon Reconstitution Extract->Recon LC HILIC Separation Recon->LC MS Tandem MS (MRM Mode) LC->MS ESI Integration Peak Area Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Stats Statistical Analysis (Biomarker Validation) Quant->Stats

Figure 1: General experimental workflow for peptide biomarker quantification.

dpp4_pathway cluster_protein Protein Turnover cluster_peptides Peptide Generation cluster_enzyme Enzymatic Cleavage cluster_products Resulting Products Collagen Collagen & Other Proline-Rich Proteins N_Terminal N-Terminal Peptides (e.g., this compound-Xaa...) Collagen->N_Terminal Proteolysis DPP4 DPP4 Enzyme N_Terminal->DPP4 ThrPro This compound Dipeptide (Biomarker Candidate) DPP4->ThrPro Truncated Truncated Peptide DPP4->Truncated

Figure 2: Role of DPP4 in generating X-Pro dipeptides like this compound.

logical_relationship Disease Pathological State (e.g., Inflammation, Cancer) Remodeling Increased Tissue Remodeling & Protein Turnover Disease->Remodeling Release Release of Proline-Rich Peptide Fragments Remodeling->Release DPP4_Substrate Generation of DPP4 Substrates Release->DPP4_Substrate ThrPro_Level Elevated Circulating This compound Levels DPP4_Substrate->ThrPro_Level DPP4 Activity Biomarker Potential as a Disease Biomarker ThrPro_Level->Biomarker

Figure 3: Hypothetical pathway for this compound as a disease biomarker.

Conclusion and Future Directions

Threonyl-Proline (this compound) stands as a promising, albeit nascent, biomarker candidate. Its intimate connection to the fundamentally important processes of DPP4-mediated peptide regulation and extracellular matrix turnover provides a strong biological rationale for its investigation. The quantitative data from studies on antrochoanal polyps confirms that this compound levels are altered in a pathological state, laying the groundwork for future research.[10]

For drug development professionals and researchers, the path forward involves several key steps:

  • Broader Disease Screening: Utilizing the robust LC-MS/MS methodologies described, this compound should be quantified across a wider range of diseases, particularly in cancers, fibrotic diseases, and metabolic disorders where DPP4 and collagen turnover are implicated.

  • Biofluid Validation: Establishing reference ranges in easily accessible biofluids like plasma and urine is critical for clinical utility.

  • Multi-Marker Panels: this compound is unlikely to be a standalone biomarker. Its diagnostic and prognostic power will likely be maximized when integrated into a panel with other relevant markers, such as collagen fragments (e.g., PRO-C3) or inflammatory cytokines.

The continued exploration of small, biologically active peptides like this compound holds significant potential for refining disease diagnosis, monitoring progression, and assessing therapeutic response.

References

Thr-Pro peptide interaction with cellular receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Interactions of the Thr-Pro Dipeptide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct interaction of the simple dipeptide Threonine-Proline (this compound) with a specific cellular receptor is not well-documented in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the potential and hypothesized cellular interactions of this compound, drawing upon the known biological roles of its constituent amino acids, the general principles of dipeptide signaling, and suggested experimental approaches for future research.

Dipeptides, consisting of two amino acids linked by a peptide bond, have traditionally been viewed as intermediates in protein metabolism. However, emerging evidence suggests that some dipeptides can act as signaling molecules, modulating various cellular processes.[1] These small molecules can influence cell growth, immune responses, and inflammation. Unlike larger peptide hormones that typically bind to specific cell surface receptors to initiate intracellular signaling cascades[2][3], the mechanisms of action for many dipeptides are still under investigation. Some may be transported into the cell and exert their effects intracellularly, while others might interact with cell surface proteins that are not classical receptors.

The this compound dipeptide is formed from L-threonine and L-proline residues.[4] While its specific signaling roles are not yet defined, the known functions of its constituent amino acids provide a foundation for hypothesizing its potential biological activities.

Potential Cellular Mechanisms of this compound Interaction

Given the lack of a known dedicated receptor for this compound, its cellular effects are likely mediated through one or more of the following mechanisms:

  • Intracellular action following transport: Dipeptides can be transported into cells by peptide transporters. Once inside, this compound could be hydrolyzed into threonine and proline, thereby increasing their intracellular concentrations and influencing their respective metabolic and signaling pathways.

  • Modulation of enzyme activity: this compound could potentially act as an allosteric modulator of intracellular or extracellular enzymes.

  • Interaction with nutrient sensing pathways: Cells possess intricate mechanisms to sense amino acid availability, which in turn regulate key cellular processes like protein synthesis and cell growth.

Hypothetical Signaling Pathways Involving this compound

Based on the known roles of threonine and proline, we can propose several hypothetical signaling pathways that could be influenced by the this compound dipeptide.

3.1. Influence on mTOR Signaling Pathway

Threonine is known to be a signaling molecule that can regulate the protein synthesis pathway, partly through the mammalian target of rapamycin (mTOR) pathway.[5] Proline's role in this pathway is less direct but is linked to cellular energy status and proliferation.[6] Therefore, an influx of this compound could potentially modulate mTOR signaling.

mTOR_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Thr & Pro Intracellular Thr & Pro Cellular Uptake->Intracellular Thr & Pro mTORC1 mTORC1 Intracellular Thr & Pro->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes

Caption: Hypothetical activation of the mTORC1 pathway by this compound.

3.2. Modulation of TGF-β Signaling

Proline abundance has been shown to induce factors that activate the transforming growth factor-beta (TGF-β) signaling pathway.[6] This pathway is crucial in cell growth, differentiation, and extracellular matrix production.

TGF_beta_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Increased Proline Pool Increased Proline Pool Cellular Uptake->Increased Proline Pool LEFTY1/2 LEFTY1/2 Increased Proline Pool->LEFTY1/2 Induces SMAD2 Phosphorylation SMAD2 Phosphorylation LEFTY1/2->SMAD2 Phosphorylation TGF-beta Pathway Activation TGF-beta Pathway Activation SMAD2 Phosphorylation->TGF-beta Pathway Activation Gene Expression Gene Expression TGF-beta Pathway Activation->Gene Expression

Caption: Potential modulation of the TGF-β pathway by this compound.

Suggested Experimental Protocols to Investigate this compound Interactions

The following protocols are suggested as a starting point for researchers wishing to investigate the cellular effects of the this compound dipeptide.

4.1. General Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Functional Assays Cell_Culture Select and Culture Relevant Cell Lines Dose_Response Dose-Response and Toxicity Assays Cell_Culture->Dose_Response Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-mTOR) Dose_Response->Signaling_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for TGF-beta targets) Signaling_Assay->Gene_Expression Metabolomics Metabolomic Profiling Signaling_Assay->Metabolomics Proliferation_Assay Cell Proliferation Assays Signaling_Assay->Proliferation_Assay Migration_Assay Cell Migration Assays Proliferation_Assay->Migration_Assay

Caption: A suggested experimental workflow for investigating this compound bioactivity.

4.2. Detailed Methodologies

4.2.1. Cell Viability and Proliferation Assay

  • Objective: To determine the effect of this compound on cell viability and proliferation.

  • Method:

    • Seed cells (e.g., HEK293, HeLa, or a cell line relevant to a specific research question) in 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

    • Measure absorbance or fluorescence using a plate reader.

    • For proliferation, assess DNA synthesis using a BrdU incorporation assay.

4.2.2. Western Blot Analysis for Signaling Pathway Activation

  • Objective: To investigate the effect of this compound on key signaling proteins (e.g., mTOR, SMAD2).

  • Method:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Serum-starve cells for 4-6 hours if necessary to reduce basal signaling.

    • Treat cells with this compound at a predetermined effective concentration for various time points (e.g., 15, 30, 60 minutes).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-mTOR, anti-mTOR, anti-p-SMAD2, anti-SMAD2).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.2.3. Quantitative PCR (qPCR) for Gene Expression Analysis

  • Objective: To measure changes in the expression of target genes downstream of hypothesized signaling pathways.

  • Method:

    • Treat cells with this compound as described for Western blotting.

    • Isolate total RNA using a commercial kit (e.g., RNeasy).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., downstream targets of TGF-β) and a housekeeping gene for normalization.

    • Analyze data using the ΔΔCt method.

Quantitative Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how data from the proposed experiments should be structured.

Table 1: Hypothetical Proliferation Assay Results

This compound ConcentrationCell Proliferation (% of Control)
0 µM (Control)100 ± 5.2
1 µM102 ± 4.8
10 µM115 ± 6.1
100 µM135 ± 7.3
1 mM142 ± 8.0

Table 2: Hypothetical Western Blot Densitometry

Treatmentp-mTOR / total mTOR (Fold Change)p-SMAD2 / total SMAD2 (Fold Change)
Control1.01.0
This compound (100 µM)2.5 ± 0.31.8 ± 0.2

Table 3: Hypothetical qPCR Results

Target GeneTreatmentFold Change in Expression
TGF-β target 1This compound (100 µM)3.2 ± 0.4
TGF-β target 2This compound (100 µM)2.7 ± 0.3

Conclusion and Future Directions

The this compound dipeptide represents an understudied molecule with potential biological activity. Based on the known roles of its constituent amino acids, it is plausible that this compound could influence key cellular signaling pathways related to growth, metabolism, and tissue homeostasis. The experimental framework provided in this guide offers a systematic approach to elucidating the cellular and molecular mechanisms of this compound action. Future research should focus on utilizing these methods to identify the specific molecular targets of this compound, which will be crucial for understanding its physiological relevance and potential therapeutic applications. Furthermore, investigating its uptake and stability in biological systems will be essential for any drug development efforts.

References

The Thr-Pro Motif: A Pivotal Switch in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylation of proteins on serine or threonine residues immediately preceding a proline (Ser/Thr-Pro) represents a critical and widespread mechanism in signal transduction. This motif, often targeted by proline-directed kinases such as MAPKs and CDKs, acts as a molecular switch that is isomerized by the peptidyl-prolyl cis-trans isomerase Pin1. The Pin1-catalyzed conformational change of the pSer/Thr-Pro motif can profoundly alter a substrate protein's function by modulating its activity, stability, subcellular localization, and interactions with other molecules. Dysregulation of this signaling axis is a hallmark of numerous human diseases, including cancer and neurodegenerative disorders, making the components of this pathway attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the Thr-Pro signaling pathway, with a focus on the central role of Pin1, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

The Core Signaling Cascade: Kinase, Substrate, and Isomerase

The this compound signaling pathway is not a linear cascade in the traditional sense but rather a regulatory module that can be integrated into a multitude of cellular pathways. The core components and their logical relationship are as follows:

  • Phosphorylation: An upstream proline-directed kinase (e.g., CDK1, ERK, GSK-3β) phosphorylates a substrate protein on a threonine residue that is immediately followed by a proline.

  • Recognition and Isomerization: The peptidyl-prolyl isomerase Pin1 recognizes and binds to the newly formed pthis compound motif. Pin1 then catalyzes the cis-trans isomerization of the peptide bond between the phosphorylated threonine and the proline.

  • Functional Consequences: This conformational change alters the three-dimensional structure of the substrate protein, leading to a variety of downstream effects, such as altered protein stability (protection from or targeting for ubiquitination), changes in enzymatic activity, or modulation of protein-protein interactions.

Thr_Pro_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Core Regulation cluster_2 Downstream Consequences Proline_Directed_Kinase Proline-Directed Kinase (e.g., CDK, MAPK, GSK-3β) Substrate_Protein_P Phosphorylated Substrate (pthis compound) Proline_Directed_Kinase->Substrate_Protein_P Phosphorylation Substrate_Protein_UnP Substrate Protein (this compound) Pin1 Pin1 Substrate_Protein_P->Pin1 Binding Substrate_Protein_P_cis pthis compound (cis) Pin1->Substrate_Protein_P_cis Isomerization Substrate_Protein_P_trans pthis compound (trans) Substrate_Protein_P_cis->Substrate_Protein_P_trans cis/trans Equilibrium Downstream_Effect Altered Protein Function: - Stability (Ub) - Activity - Localization - Interaction Substrate_Protein_P_cis->Downstream_Effect Substrate_Protein_P_trans->Downstream_Effect

Figure 1: The core logic of the this compound signaling module.

Quantitative Data Presentation

The interactions within the this compound signaling pathway have been characterized quantitatively, providing a basis for mechanistic studies and computational modeling. The following tables summarize key kinetic and binding data for Pin1 and its substrates.

Table 1: Kinetic Parameters of Pin1 Catalysis
Substrate/ConditionParameterValueReference
Synthetic pSer-Pro Peptidekcat/Km (M-1s-1)1.2 x 107[1](--INVALID-LINK--)
Ser-d3 Substrate (KIE)kH/kD on kcat/Km1.6 ± 0.2[1](2--INVALID-LINK--
Pro-d7 Substrate (KIE)kH/kD on kcat/Km0.86 ± 0.08[1](2--INVALID-LINK--
Solvent KIEkH2O/kD2O0.92 ± 0.12[1](2--INVALID-LINK--
Table 2: Binding Affinities of Pin1 for Phosphorylated Substrates
Pin1 Domain(s)Substrate (pthis compound motif)Kd (μM)MethodReference
WW DomainpAPP (pThr668-Pro)~22Not specified[3](--INVALID-LINK--)
Full LengthpPKC V5βII (doubly phosphorylated)1.5NMR Lineshape Analysis[4](--INVALID-LINK--)
PPIase DomainpPKC HMβII (monophosphorylated)133NMR[4](--INVALID-LINK--)
Full LengthpSp1 (pThr739-Pro)Binding confirmedIsothermal Titration Calorimetry[5](6--INVALID-LINK--
Table 3: Pin1-Mediated Changes in Protein Stability
Substrate ProteinPin1 EffectQuantitative ChangeCell LineReference
TAp63αStabilizationHalf-life increased from 1.2 h to 2.2 hH1299[7](--INVALID-LINK--)
ΔNp63αStabilizationHalf-life increased from ~4 h to ~7 hHEK293[7](--INVALID-LINK--)
HIF-1αStabilizationHalf-life is < 5 min in normoxia; stabilized by Pin1 in hypoxiaMultiple[8](9--INVALID-LINK--

Case Study: Regulation of the Transcription Factor Sp1

The transcription factor Sp1 is a key regulator of genes involved in cell cycle progression. Its activity is tightly controlled by phosphorylation, particularly during mitosis. The interplay between CDK1 and Pin1 provides a clear example of the this compound signaling module.

  • Mitotic Phosphorylation: During mitosis, CDK1 phosphorylates Sp1 on multiple residues, including Threonine 739 (Thr739), which is followed by a proline.[10]

  • Pin1 Recruitment and Isomerization: The pThr739-Pro motif serves as a docking site for Pin1. Pin1 binding and subsequent isomerization of this motif induce a conformational change in the C-terminal region of Sp1.[5][11]

  • Enhanced Phosphorylation and Chromatin Dissociation: This conformational change facilitates further phosphorylation of Sp1 by CDK1 at other sites (Ser720, Thr723, and Thr737).[5][10] This hyperphosphorylation decreases Sp1's DNA-binding activity, causing it to dissociate from chromatin, which is a necessary step for chromosome condensation and segregation.[5]

  • Protein Stabilization: The Pin1-mediated hyperphosphorylation of Sp1 also stabilizes the protein by reducing its interaction with the ubiquitin E3-ligase RNF4, thereby preventing its degradation.[5][11]

Sp1_Regulation_Pathway CDK1 CDK1 pSp1_T739 pSp1 (pThr739) on Chromatin CDK1->pSp1_T739 Phosphorylates T739 Hyper_pSp1 Hyperphosphorylated Sp1 (pSer720, pThr723, pThr737) CDK1->Hyper_pSp1 Hyperphosphorylates S720, T723, T737 Sp1_on_Chromatin Sp1 on Chromatin (Thr739-Pro) Pin1 Pin1 pSp1_T739->Pin1 Recruits pSp1_Conformational_Change pSp1 with Conformational Change Pin1->pSp1_Conformational_Change Isomerizes pT739-Pro pSp1_Conformational_Change->CDK1 Enhances access for RNF4 RNF4 E3 Ligase Hyper_pSp1->RNF4 Interaction Inhibited Sp1_Dissociation Sp1 Dissociation from Chromatin Hyper_pSp1->Sp1_Dissociation Decreased DNA Binding leads to Sp1_Degradation Sp1 Degradation RNF4->Sp1_Degradation Ubiquitinates for Cell_Cycle_Progression Mitotic Progression Sp1_Dissociation->Cell_Cycle_Progression Enables

Figure 2: Pin1-mediated regulation of Sp1 during mitosis.

Experimental Protocols

Investigating the this compound signaling pathway requires a combination of techniques to identify phosphorylation events, measure enzymatic activity, and determine functional outcomes.

Protocol: Pin1 Isomerase Activity Assay

This assay measures the ability of Pin1 to catalyze the cis-trans isomerization of a synthetic pSer/Thr-Pro peptide substrate. The trans-isomer is susceptible to cleavage by a protease (e.g., chymotrypsin or trypsin), releasing a chromophore (p-nitroaniline, pNA) that can be monitored spectrophotometrically.[12][13][14][15]

Materials:

  • HEPES buffer (35-50 mM, pH 7.8)

  • NaCl (100 mM)

  • DTT (2 mM)

  • Bovine Serum Albumin (BSA, 0.04 mg/mL)

  • Purified recombinant Pin1 or cell lysate containing Pin1

  • Substrate peptide (e.g., Ac-Phe-Phe-pSer-Pro-Arg-pNA) at 20-720 µM

  • Trypsin solution (0.1-20 mg/mL)

  • Spectrophotometer capable of reading at 390-405 nm

Procedure:

  • Prepare the assay buffer containing HEPES, NaCl, DTT, and BSA.

  • In a cuvette, combine the assay buffer with the Pin1 source (e.g., 5 µL of cell lysate or a known concentration of recombinant Pin1).

  • Add the trypsin solution to the mixture.

  • Pre-incubate the mixture at a controlled temperature (e.g., 10°C) for 5-10 minutes.

  • Initiate the reaction by adding the substrate peptide.

  • Immediately begin monitoring the absorbance at 390 nm every 20 seconds for 4-5 minutes.

  • The rate of increase in absorbance is proportional to the rate of isomerization. Calculate the initial reaction velocity from the linear portion of the curve.

Pin1_Activity_Assay_Workflow Step1 1. Prepare Assay Mix (Buffer, Pin1, Trypsin) Step2 2. Pre-incubate at 10°C Step1->Step2 Step3 3. Add Substrate (pSer-Pro-pNA, cis/trans mix) Step2->Step3 Substrate_cis cis-pSer-Pro-pNA (Trypsin Resistant) Step3->Substrate_cis Substrate_trans trans-pSer-Pro-pNA (Trypsin Sensitive) Step3->Substrate_trans Pin1_Catalysis Pin1 Catalysis Substrate_cis->Pin1_Catalysis Trypsin_Cleavage Trypsin Cleavage Substrate_trans->Trypsin_Cleavage Pin1_Catalysis->Substrate_trans Isomerization pNA_Release 4. Release of pNA Trypsin_Cleavage->pNA_Release Step5 5. Monitor Absorbance at 390 nm pNA_Release->Step5

Figure 3: Workflow for the Pin1 prolyl isomerase activity assay.
Protocol: Immunoprecipitation and Western Blotting for pthis compound

This protocol is designed to isolate a protein of interest and detect its phosphorylation on this compound motifs.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody for the protein of interest (for Immunoprecipitation)

  • Protein A/G agarose or magnetic beads

  • Phospho-Threonine-Proline Monoclonal Antibody (e.g., P-Thr-Pro-101) for Western Blotting

  • SDS-PAGE gels and transfer system

  • Blocking Buffer (5% w/v BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagents

Procedure: Part A: Immunoprecipitation

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against your protein of interest overnight at 4°C with gentle rocking.

  • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation.

  • Wash the bead-antibody-protein complex five times with 500 µL of cold lysis buffer.[16]

Part B: Western Blotting

  • Elute the protein from the beads by boiling in 2x SDS-PAGE sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C.[17]

  • Incubate the membrane with the Phospho-Threonine-Proline monoclonal antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.[17]

  • Wash the membrane three to four times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 5.

  • Perform detection using an ECL substrate and image the blot. A positive band indicates that the immunoprecipitated protein is phosphorylated on a this compound motif.

Protocol: In Vitro Kinase Assay for Proline-Directed Kinases

This assay determines if a protein is a direct substrate of a specific proline-directed kinase.

Materials:

  • Purified recombinant active proline-directed kinase (e.g., CDK1/Cyclin B)

  • Purified recombinant substrate protein

  • Kinase Assay Buffer (specific to the kinase, but generally contains Tris-HCl, MgCl2, and DTT)

  • ATP solution

  • [γ-32P]ATP

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube by combining the kinase assay buffer, the substrate protein, and the active kinase.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP (final ATP concentration typically 10-100 µM).

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding 2x SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film or a phosphor screen.

  • A radioactive band corresponding to the molecular weight of the substrate protein indicates direct phosphorylation by the kinase.

Conclusion and Future Directions

The phosphorylation of this compound motifs and their subsequent isomerization by Pin1 is a fundamental signaling mechanism that provides a layer of regulation beyond simple phosphorylation. This guide has outlined the core components of this pathway, provided quantitative data on key interactions, and detailed robust protocols for its investigation. The central role of this pathway in cancer and neurodegeneration highlights the importance of developing specific inhibitors of proline-directed kinases and, particularly, Pin1. Future research will likely focus on a systems-level understanding of the Pin1-regulated phosphoproteome, the development of more specific and potent therapeutic agents, and the elucidation of how this signaling module is integrated with other post-translational modifications to control complex cellular processes. The methodologies and data presented herein provide a solid foundation for these future endeavors.

References

In Silico Prediction of Threonine-Proline Binding Partners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The phosphorylation of threonine residues preceding proline (pThr-Pro) is a critical post-translational modification that creates specific recognition motifs for a variety of signaling proteins. These interactions are fundamental to numerous cellular processes, including cell cycle progression, signal transduction, and transcriptional regulation. The peptidyl-prolyl isomerase Pin1 is a key enzyme that specifically recognizes and catalyzes the isomerization of pSer/Thr-Pro motifs, thereby regulating the function of its substrates. Dysregulation of these interactions is implicated in major diseases such as cancer and Alzheimer's disease. This technical guide provides a comprehensive overview of the in silico methodologies used to predict pthis compound binding partners, details the experimental protocols required for their validation, and presents quantitative data and key signaling pathways in a structured format for researchers in drug discovery and molecular biology.

Introduction to pthis compound Mediated Interactions

Protein functions are often modulated by post-translational modifications, with phosphorylation being one of the most prevalent. Kinases add phosphate groups to serine (Ser), threonine (Thr), or tyrosine (Tyr) residues, but the sequence context surrounding the phosphorylation site is crucial for determining which downstream proteins will recognize and bind to it.[1] A specific and important class of these motifs is the phosphorylated serine/threonine-proline (pSer/Thr-Pro) sequence.

This motif serves as a docking site for proteins containing specific interaction domains, most notably the WW domain. The human peptidyl-prolyl cis-trans isomerase, Pin1, is a unique enzyme that exclusively binds to pSer/Thr-Pro motifs.[2] Pin1 is composed of two main domains: an N-terminal WW domain that binds to the target motif and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization of the peptide bond between the phosphorylated residue and the proline.[2][3] This isomerization can profoundly alter the substrate's conformation, thereby affecting its activity, stability, or localization.

Given the central role of Pin1 and other pthis compound binding proteins in cellular signaling, identifying their interaction partners is crucial for understanding disease mechanisms and developing targeted therapeutics. Computational, or in silico, prediction methods offer a powerful, high-throughput approach to generate hypotheses and guide experimental validation.[1]

In Silico Strategies for Predicting pthis compound Binding Partners

The prediction of pthis compound binding partners is a multi-step process that typically involves first identifying potential phosphorylation sites and then predicting which proteins can bind to these phosphorylated motifs.

Sequence-Based Prediction

These methods rely on identifying patterns or motifs in the primary amino acid sequence.

  • Phosphorylation Site Prediction: The initial step is to identify this compound motifs that are likely to be phosphorylated. Kinases recognize specific linear sequence motifs around the target residue.[1] Computational tools use databases of experimentally verified phosphorylation sites to build models for prediction. A powerful approach is the use of position-specific scoring matrices (PSSMs), which capture the frequency of amino acids at each position within a motif.[1]

  • Motif-Binding Prediction: Once a pthis compound site is predicted, the next step is to identify proteins that may bind to it. Tools like Scansite search protein sequences for motifs that are known to bind to specific domains, such as the WW domains of Pin1.[1][4]

Structure-Based Prediction

When 3D protein structures are available, structure-based methods can provide more detailed predictions.

  • Protein Docking: These techniques predict the conformation of a protein-protein complex by fitting the 3D structures of two proteins together.[1] This is computationally intensive but can provide atomic-level detail of the interaction interface.

  • Binding Site Prediction: Methods have been developed specifically to identify phosphate-binding sites on a protein's surface. The Phosphate Binding Site Predictor (PBSP) uses an energy-based approach combined with reverse focused docking of a phosphate probe to identify likely binding pockets for phosphorylated ligands.[5]

Integrated and Machine Learning Approaches

Modern approaches often integrate various data types—including sequence, structure, evolutionary conservation, and protein-protein interaction network data—to improve accuracy.[6][7] Machine learning algorithms, particularly deep learning, are increasingly used to predict general and kinase-specific phosphorylation sites with high accuracy.[8]

The overall computational workflow for predicting pthis compound binding partners begins with a protein of interest and leverages these predictive tools to generate a list of candidate interactors, which must then be validated experimentally.

G In Silico Prediction Workflow cluster_in_silico Computational Analysis cluster_validation Experimental Validation protein Protein of Interest (Sequence/Structure) phos_pred Phosphorylation Site Prediction (e.g., NetPhos, GraphPhos) protein->phos_pred struct_pred Structure-Based Prediction (e.g., Docking, PBSP) protein->struct_pred motif_scan Motif/Domain Binding Prediction (e.g., Scansite) phos_pred->motif_scan candidate Candidate pthis compound Binding Partners motif_scan->candidate struct_pred->candidate validation Co-IP, SPR, etc. candidate->validation

Figure 1. High-level workflow for in silico prediction and experimental validation.

| Table 1: Selected In Silico Tools for Phosphorylation and Interaction Prediction | | :--- | :--- | :--- | | Tool/Database | Methodology | Primary Application | | Scansite | Position-Specific Scoring Matrices (PSSMs) | Predicts motifs for kinase phosphorylation and domain binding (e.g., SH2, WW).[1] | | NetPhos | Artificial Neural Network | Predicts Ser, Thr, and Tyr phosphorylation sites based on sequence context.[9] | | EPSD / PhosphoSitePlus | Curated Databases | Comprehensive resources of experimentally verified phosphorylation sites.[10][11] | | PBSP | Energy-based ligand-binding + Docking | Identifies phosphate binding sites from 3D protein structures.[5] | | GraphPhos | Graph Neural Networks | Predicts general phosphorylation sites using deep learning.[8] |

A Key Signaling Pathway: Pin1 Regulation of PKCθ

To illustrate the biological context, we examine the interaction between Pin1 and Protein Kinase C θ (PKCθ), a critical signaling molecule in T-cells. The activation of PKCθ involves its phosphorylation, creating a pThr335-Pro motif within its V3 regulatory domain. This motif serves as a docking site for the WW domain of Pin1. The binding of Pin1 to PKCθ is essential for proper T-cell activation and signaling.[12] This interaction highlights a direct link between proline-directed phosphorylation and the regulation of a key kinase.

G Pin1-PKCθ Signaling Pathway TCR T-Cell Receptor (TCR) Activation Kinase Upstream Kinase TCR->Kinase Signal PKC_inactive PKCθ (Inactive) Kinase->PKC_inactive Phosphorylates Thr335 PKC_active PKCθ-pThr335-Pro (Active) PKC_inactive->PKC_active Pin1 Pin1 PKC_active->Pin1 recruits Downstream Downstream Signaling (e.g., NF-κB) PKC_active->Downstream activates Pin1->PKC_active isomerizes

Figure 2. Simplified signaling pathway of Pin1 and PKCθ interaction in T-cells.

Experimental Validation of Predicted Interactions

In silico predictions are hypotheses that must be confirmed through rigorous experimental validation. Co-immunoprecipitation (Co-IP) is used to verify interactions within a cellular context, while Surface Plasmon Resonance (SPR) provides quantitative, real-time binding kinetics.

Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP-MS)

Co-IP is a technique used to isolate a protein of interest along with its bound interaction partners from a cell lysate.[13][14] An antibody targeting the "bait" protein is used to pull it out of solution, and any associated "prey" proteins are co-purified. These associated proteins can then be identified by mass spectrometry.

G Co-Immunoprecipitation (Co-IP) Workflow start Cell Lysate (Protein Mixture) incubation Incubate with Bait-Specific Antibody start->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bait and Prey Proteins wash->elution analysis Analyze by SDS-PAGE / Western Blot or Mass Spectrometry elution->analysis

Figure 3. Standard experimental workflow for Co-Immunoprecipitation.

Detailed Protocol: Co-Immunoprecipitation [15][16]

  • Cell Lysis: Harvest cells (typically >1x107) and lyse them in a cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation. Discard the supernatant and wash the beads 3-5 times with cold lysis buffer. This step is critical for removing non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Pellet the beads, and load the supernatant (the eluate) onto an SDS-PAGE gel for separation. Proteins can be visualized by Western Blot using an antibody against a suspected interactor or identified comprehensively using mass spectrometry (LC-MS/MS).[13]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[17][18][19] It is highly sensitive and provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.

G Surface Plasmon Resonance (SPR) Workflow prep Prepare Ligand and Analyte immobilize Immobilize Ligand on Sensor Chip prep->immobilize inject Inject Analyte at Various Concentrations immobilize->inject measure Measure Association and Dissociation inject->measure regenerate Regenerate Chip Surface measure->regenerate analyze Fit Data to Binding Model (Calculate KD, ka, kd) measure->analyze regenerate->inject Next Cycle

Figure 4. Key steps in a Surface Plasmon Resonance experiment.

Detailed Protocol: Surface Plasmon Resonance [17][18]

  • Protein Preparation: Express and purify the "ligand" (the immobilized protein, e.g., Pin1) and the "analyte" (the protein in solution, e.g., a pthis compound peptide). Ensure high purity and proper folding.

  • Ligand Immobilization: Covalently attach the ligand to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). This involves activating the surface, injecting the ligand in an appropriate buffer to achieve the desired immobilization level, and then deactivating the surface.

  • Analyte Binding Assay:

    • Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.

    • Inject the analyte at several different concentrations (typically a dilution series spanning below and above the expected KD) for a set period to monitor the association phase.[18]

    • Switch back to the running buffer to monitor the dissociation phase.

  • Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis: The binding events are recorded in a sensorgram, which plots response units (RU) versus time. The resulting curves are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Quantitative Analysis of Binding Affinities

The binding affinity, represented by the dissociation constant (KD), is a critical parameter for characterizing the strength of an interaction. A lower KD value signifies a stronger binding affinity.[3] SPR and Isothermal Titration Calorimetry (ITC) are common methods for determining KD values.

| Table 2: Representative Dissociation Constants (KD) for Pin1 Interactions | | :--- | :--- | :--- | :--- | | Pin1 Construct | Binding Partner (pthis compound Peptide) | Method | KD (μM) | | Wild-Type Pin1 | pCDC25c (EQPLpTPVTDL) | NMR | ~25[2] | | Pin1 WW Domain | pThr335-Pro Peptide (from PKCθ) | GST Pulldown | Interaction Confirmed[12] | | Wild-Type Pin1 | FFpSPR peptide | NMR | ~7 (cis-isomer)[3] | | Wild-Type Pin1 | FFpSPR peptide | NMR | ~66 (trans-isomer)[3] | | Wild-Type Pin1 | ERα (Estrogen Receptor α) | FP | Interaction Enhanced[20] |

Note: Binding affinities can vary based on experimental conditions (buffer, pH, temperature). Data is aggregated from multiple sources for illustrative purposes.

Conclusion and Future Directions

The prediction of pthis compound binding partners is a cornerstone of modern cell signaling research and drug discovery. The integrated use of in silico prediction tools to scan the proteome for potential interactions, followed by rigorous experimental validation with techniques like Co-IP-MS and SPR, provides a powerful paradigm for discovery. This approach not only elucidates complex biological pathways but also identifies and validates novel targets for therapeutic intervention. As computational algorithms become more sophisticated and experimental techniques more sensitive, our ability to map these critical phosphorylation-dependent networks will continue to expand, offering new insights into the regulation of cellular life.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Thr-Pro Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide Threonyl-Proline (Thr-Pro). The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions and is suitable for a broad range of peptide sequences.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing dipeptides for various applications, including as building blocks for larger peptides or for screening in drug discovery assays. The synthesis will be carried out on a 2-chlorotrityl chloride resin to yield a C-terminally free carboxylic acid upon cleavage.[3]

Principle of the Method

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The synthesis proceeds from the C-terminus to the N-terminus. The Nα-amino group of the incoming amino acid is temporarily protected with the base-labile Fmoc group, while the reactive side chain of Threonine is protected with the acid-labile tert-butyl (tBu) group.[1] The general cycle of SPPS involves:

  • Attachment of the C-terminal amino acid (Proline) to the resin.

  • Removal of the Nα-Fmoc protecting group (deprotection).

  • Coupling of the next Fmoc-protected amino acid (Threonine).

  • Final cleavage of the dipeptide from the resin and concomitant removal of the side-chain protecting group.

Experimental Protocol

Materials and Reagents

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-Pro-OH

  • Fmoc-Thr(tBu)-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN), HPLC grade

Step 1: Loading of the First Amino Acid (Fmoc-Pro-OH) onto 2-Chlorotrityl Chloride Resin

  • Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Pro-OH (1.5 equivalents relative to resin loading capacity) and DIPEA (3.0 equivalents) in a minimal amount of DCM.

  • Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining unreacted sites on the resin, add 1 mL of methanol and agitate for 15-30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum. A sample can be taken to determine the loading capacity by Fmoc quantification.

Step 2: Fmoc Deprotection

  • Swell the Fmoc-Pro-resin in 10 mL of DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

Step 3: Coupling of the Second Amino Acid (Fmoc-Thr(tBu)-OH)

  • In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3.0 equivalents) by dissolving it with HBTU (2.9 equivalents) and HOBt (3.0 equivalents) in DMF. Add DIPEA (6.0 equivalents) and allow the mixture to stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected Pro-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 4: Final Fmoc Deprotection

  • Repeat Step 2 to remove the N-terminal Fmoc group from the Threonine residue.

  • After the final wash, wash the resin with DCM (3x) and dry it under vacuum.

Step 5: Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried this compound-resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved dipeptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Concentrate the combined filtrates under a gentle stream of nitrogen or by rotary evaporation to reduce the volume.

  • Precipitate the crude dipeptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

  • Purify the crude this compound dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) and inject it onto a C18 column.

  • Elute the peptide using a linear gradient of water and acetonitrile, both containing 0.1% TFA.[6]

  • Collect the fractions containing the purified peptide, which can be identified by UV detection at 220 nm.

  • Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

  • Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.

Quantitative Data Summary

StepReagentEquivalents (relative to resin loading)Volume/AmountReaction Time
Resin Swelling DCM-10 mL/g resin30 min
Amino Acid Loading Fmoc-Pro-OH1.5Varies1-2 hours
DIPEA3.0Varies
Capping Methanol-1 mL15-30 min
Fmoc Deprotection 20% Piperidine in DMF-10 mL/g resin5 + 15 min
Amino Acid Coupling Fmoc-Thr(tBu)-OH3.0Varies1-2 hours
HBTU2.9Varies
HOBt3.0Varies
DIPEA6.0Varies
Cleavage TFA/TIS/H₂O (95:2.5:2.5)-10 mL/g resin2-3 hours

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis_cycle Dipeptide Synthesis Cycle cluster_cleavage_purification Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-Pro-OH (with DIPEA) Swell->Load Cap Cap with Methanol Load->Cap Wash_Load Wash (DCM, DMF) Cap->Wash_Load Deprotect_Pro Fmoc Deprotection (20% Piperidine/DMF) Wash_Load->Deprotect_Pro Wash_Deprotect1 Wash (DMF) Deprotect_Pro->Wash_Deprotect1 Couple_Thr Couple Fmoc-Thr(tBu)-OH (HBTU/HOBt/DIPEA) Wash_Deprotect1->Couple_Thr Wash_Couple Wash (DMF, DCM) Couple_Thr->Wash_Couple Deprotect_Thr Final Fmoc Deprotection Wash_Couple->Deprotect_Thr Cleave Cleave from Resin (TFA/TIS/H2O) Deprotect_Thr->Cleave Precipitate Precipitate with Cold Diethyl Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (MS, HPLC) Purify->Analyze Lyophilize Lyophilize Analyze->Lyophilize Final_Product Pure this compound Dipeptide Lyophilize->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Conclusion

The protocol described in this application note provides a robust and reliable method for the synthesis of the this compound dipeptide using Fmoc-based solid-phase chemistry. By following these detailed steps, researchers can efficiently produce high-purity dipeptides suitable for a variety of research and development applications. The use of 2-chlorotrityl chloride resin allows for the convenient synthesis of a peptide with a free C-terminal carboxylic acid. The quantitative data provided serves as a useful guide for scaling the synthesis as needed.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Threonyl-Proline (Thr-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and diagnostics.[1] The dipeptide Threonyl-Proline (Thr-Pro) is a subject of interest for its potential biological activities. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[2] To obtain a highly pure this compound sample suitable for downstream applications, a robust purification method is essential.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for purifying synthetic peptides due to its high resolution and efficiency.[2][4] This application note details a protocol for the purification of synthetic this compound using RP-HPLC.

Principle of Reversed-Phase HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar.[2] Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by gradually increasing the concentration of an organic solvent, such as acetonitrile (ACN).[5] Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[1][5]

Experimental Protocols

1. Materials and Reagents

  • Crude synthetic this compound dipeptide

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Reversed-phase C18 column (preparative or semi-preparative)

  • Analytical reversed-phase C18 column (for purity analysis)

  • Lyophilizer (freeze-dryer)

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.

Degas both mobile phases prior to use by sonication or vacuum filtration.

4. Sample Preparation

  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

5. Analytical HPLC Method Development

Before proceeding to preparative purification, it is crucial to develop and optimize the separation method on an analytical scale.[5]

  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject a small volume (e.g., 10 µL) of the prepared crude this compound sample.

  • Run a linear gradient to determine the optimal elution conditions. A typical starting gradient is from 5% to 60% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at a wavelength of 214-220 nm, where the peptide bond absorbs UV light.[2]

  • Identify the retention time of the main this compound peak and any major impurities.

6. Preparative HPLC Purification

  • Equilibrate the preparative or semi-preparative C18 column with the initial mobile phase conditions determined from the analytical run.

  • Inject the filtered crude this compound sample onto the column. The injection volume will depend on the column size and loading capacity.

  • Apply a gradient similar to the optimized analytical method, but it may need to be adjusted (e.g., a shallower gradient around the elution point of the target peptide) to maximize resolution.

  • Collect fractions corresponding to the main this compound peak using the fraction collector.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

7. Post-Purification Processing

  • Freeze the pooled pure fractions at -80°C.

  • Lyophilize the frozen sample to remove the solvents and obtain the purified this compound as a white powder.[5]

  • Store the lyophilized peptide at -20°C or below for long-term stability.[5]

Data Presentation

Table 1: HPLC System and Operating Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15.0 mL/min
Detection Wavelength 214 nm214 nm
Column Temperature AmbientAmbient
Injection Volume 10 µL1-5 mL
Gradient 5-60% B over 30 min10-40% B over 40 min

Visualizations

G cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude this compound Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject PrepareMP Prepare Mobile Phases Equilibrate Equilibrate HPLC System PrepareMP->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (214 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Store Store Purified Peptide Lyophilize->Store

Caption: Experimental workflow for the HPLC purification of synthetic this compound.

G cluster_components HPLC System Components cluster_process Separation Principle MobilePhase Mobile Phase (Polar) Water/Acetonitrile + TFA Injection Sample Injection MobilePhase->Injection StationaryPhase Stationary Phase (Nonpolar) C18-coated Silica Binding Hydrophobic peptides bind to C18 stationary phase StationaryPhase->Binding Injection->Binding Elution Increasing acetonitrile concentration decreases polarity of mobile phase Binding->Elution Separation Less hydrophobic molecules elute first, more hydrophobic molecules elute later Elution->Separation Detection UV Detection Separation->Detection

Caption: Principle of reversed-phase HPLC for peptide separation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Threonyl-Proline (Thr-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Threonyl-Proline (Thr-Pro), with a molecular formula of C9H16N2O4 and a monoisotopic mass of 216.111007 Da, is a subject of interest in various fields of biochemical and pharmaceutical research.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the identification and quantification of this compound in complex biological matrices.[2][3][4][5][6] The unique structural properties of proline-containing peptides, known as the "proline effect," result in characteristic fragmentation patterns that are crucial for their analysis.[7][8][9][10][11] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Principle of Analysis

The analysis of this compound by LC-MS/MS involves three main stages:

  • Sample Preparation: Extraction and purification of the dipeptide from the sample matrix to remove interfering substances.[2]

  • Liquid Chromatography (LC) Separation: Chromatographic separation of this compound from other components in the sample extract.

  • Mass Spectrometry (MS) Detection and Quantification: Ionization of the separated this compound, followed by mass analysis of the precursor ion and its fragments to confirm identity and quantify its abundance.[6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the biological matrix (e.g., plasma, tissue homogenate, cell lysate). A general solid-phase extraction (SPE) protocol is provided below, which is a common technique for cleaning up peptide samples.[2]

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample containing this compound

  • Internal standard (e.g., isotopically labeled this compound)

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

  • Loading: Load the acidified sample (containing the internal standard) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove salts and other polar impurities.

  • Elution: Elute the this compound and the internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[6]

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1 for predicted transitions.

Data Presentation

Predicted Fragmentation Pattern of this compound

The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), results in the formation of characteristic fragment ions, primarily b and y ions.[12][13] Due to the "proline effect," cleavage of the peptide bond N-terminal to the proline residue is highly favored.[7][8][9][10][11] For the dipeptide this compound, this would result in a prominent y1 ion corresponding to protonated proline.

The predicted major fragment ions for this compound are detailed in Table 1.

Table 1: Predicted MRM Transitions for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Product Ion Identity
This compound217.1 (M+H)+116.1y1 (Proline)
This compound217.1 (M+H)+70.1Imino ion of Proline

Note: The precursor ion m/z corresponds to the monoisotopic mass of this compound (216.111) plus the mass of a proton.

Quantitative Data

The following table provides a template for the quantitative data that should be generated during method validation. The values presented are hypothetical and should be determined experimentally. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified.[14][15][16][17][18]

Table 2: Quantitative Parameters for this compound Analysis (Hypothetical)

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Linearity Range2 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the quantitative analysis of this compound.

Predicted Fragmentation of this compound

thr_pro_fragmentation precursor This compound (M+H)+ m/z = 217.1 y1 y1 ion (Proline) m/z = 116.1 precursor->y1 Preferred cleavage (Proline effect) b1 b1 ion (Threonine) m/z = 102.1 precursor->b1 Less favored

Caption: Predicted fragmentation of the this compound dipeptide.

Metabolic Context of Dipeptides

While a specific signaling pathway for this compound is not well-established, dipeptides, in general, are involved in protein metabolism. They can be generated from the breakdown of larger proteins or synthesized from amino acids.[19][20][21] They can then be further metabolized into their constituent amino acids.

dipeptide_metabolism Proteins Dietary/Cellular Proteins ThrPro This compound Dipeptide Proteins->ThrPro Proteolysis AminoAcids Threonine + Proline ThrPro->AminoAcids Peptidase Activity Metabolism Cellular Metabolism (Energy, Protein Synthesis) ThrPro->Metabolism Potential direct roles AminoAcids->Metabolism

Caption: General metabolic pathway of dipeptides like this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the mass spectrometry-based analysis of the this compound dipeptide. The unique fragmentation pattern dominated by the proline effect allows for highly specific detection using MRM. While the provided quantitative parameters are hypothetical, they serve as a template for the necessary validation experiments to establish a robust and reliable analytical method for this compound in various research and development settings. Further research is needed to elucidate the specific biological roles and signaling pathways of the this compound dipeptide.

References

Application Notes and Protocols for the Structural Elucidation of Thr-Pro Motifs by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural analysis of peptides and proteins containing the Threonyl-Proline (Thr-Pro) motif. The unique conformational properties of the this compound peptide bond, particularly the cis/trans isomerization of the prolyl bond, play a critical role in protein folding, function, and as a recognition element in various biological processes. Understanding and characterizing these conformations at an atomic level is therefore crucial for drug design and development.

Introduction to this compound Structural Analysis by NMR

The peptide bond preceding a proline residue (X-Pro) is unique in its ability to adopt both cis and trans conformations, with the two isomers often being significantly populated at equilibrium. The slow interconversion between these states on the NMR timescale allows for the observation of distinct sets of resonances for each isomer. NMR spectroscopy is the most powerful technique for the atomic-resolution characterization of these co-existing conformations in solution.[1]

Key NMR parameters for elucidating the structure of this compound motifs include:

  • Chemical Shifts: The chemical shifts of proline's carbon atoms, specifically Cβ and Cγ, are highly sensitive to the cis/trans isomerization of the peptide bond.[2]

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY and ROESY experiments provide crucial distance restraints to differentiate between the cis and trans isomers and to define the overall three-dimensional structure.

  • J-Coupling Constants: Scalar couplings, particularly ³J(HNHα), provide information about the backbone dihedral angle φ.

Data Presentation: Quantitative NMR Parameters for this compound Analysis

A hallmark of cis/trans isomerization at the X-Pro bond is the distinct chemical shifts for the proline ring carbons. In the trans conformation, the Cα of the preceding residue (Threonine in this case) and the Pro Cδ are in close proximity, while in the cis conformation, the Cα of the preceding residue and the Pro Cα are closer. This leads to characteristic changes in the ¹³C chemical shifts of the proline Cβ and Cγ carbons.

Table 1: Characteristic ¹³C Chemical Shift Differences for Proline Isomers

Proline Carbonstrans Isomer (ppm)cis Isomer (ppm)Key Differentiator
Δδ(Cβ - Cγ) ~4.5~9.2The difference in chemical shifts between Cβ and Cγ is a reliable indicator of the proline isomer form.[2][3]

Table 2: Expected ¹H and ¹³C Chemical Shifts (ppm) for a this compound Motif

Note: These are approximate values and can vary based on neighboring residues, solvent conditions, and pH. Experimental verification is essential.

Atomtrans-Thr-Procis-Thr-Pro
Thr Hα ~4.2~4.5
Thr Hβ ~4.1~4.0
Thr Hγ2 ~1.2~1.1
Pro Hα ~4.4~4.6
Pro Hβ ~2.0, ~2.3~2.1, ~2.4
Pro Hγ ~1.9, ~2.1~2.0, ~2.2
Pro Hδ ~3.6, ~3.8~3.7, ~3.9
Thr Cα ~60~59
Thr Cβ ~68~67
Thr Cγ2 ~20~19
Pro Cα ~62~61
Pro Cβ ~32~34
Pro Cγ ~27~25
Pro Cδ ~49~48

Table 3: Key NOE Contacts for Distinguishing cis and trans this compound Isomers

NOE Cross-PeakExpected for trans IsomerExpected for cis Isomer
Thr Hα(i) – Pro Hδ(i+1) StrongWeak/Absent
Thr Hα(i) – Pro Hα(i+1) Weak/AbsentStrong

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Peptide Synthesis and Purity: Synthesize the this compound containing peptide using standard solid-phase peptide synthesis and purify to >95% using reverse-phase HPLC.

  • Concentration: For 2D NMR experiments, a peptide concentration of 1-5 mM is generally required.[4]

  • Solvent: Dissolve the peptide in a suitable buffer, typically 90% H₂O / 10% D₂O to allow for the observation of exchangeable amide protons. A common buffer is 20 mM sodium phosphate at a pH of 6.0-7.0.

  • Internal Standard: Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.

NMR Data Acquisition

The following is a recommended set of 2D NMR experiments for the structural elucidation of a this compound containing peptide. Experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

Table 4: Recommended NMR Experiments and Key Acquisition Parameters

ExperimentPurposeKey Parameters
¹H-¹H TOCSY Identification of amino acid spin systems.Mixing time: 60-80 ms to observe correlations throughout the entire spin system.[4][5]
¹H-¹H NOESY Identification of through-space proton-proton correlations for structural restraints and cis/trans isomer identification.Mixing time: 100-200 ms for small peptides. A series of mixing times may be necessary to build up NOE curves.[6][7]
¹H-¹H ROESY Alternative to NOESY, particularly useful for molecules with intermediate correlation times where the NOE may be close to zero.Spin-lock field strength: ~2-3 kHz.
¹H-¹³C HSQC Correlation of protons to their directly attached carbons for resonance assignment.Optimized for ¹JCH coupling of ~140 Hz.
¹H-¹³C HMBC Correlation of protons to carbons over 2-3 bonds for sequential assignment and side-chain conformation.Optimized for long-range JCH coupling of ~8 Hz.[8]
NMR Data Processing and Analysis
  • Processing: Process the raw NMR data using software such as TopSpin (Bruker), NMRPipe, or other specialized programs. This typically involves Fourier transformation, phase correction, and baseline correction.[9][10]

  • Resonance Assignment: Use the TOCSY and HSQC spectra to identify the individual amino acid spin systems. The HMBC and NOESY spectra are then used to sequentially connect these spin systems and assign all proton and carbon resonances.

  • Structural Calculations: Once the resonances are assigned and NOE restraints are identified and quantified, this information can be used as input for structure calculation programs like CYANA, XPLOR-NIH, or CNS to generate an ensemble of 3D structures.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of a this compound containing peptide using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis peptide_synthesis Peptide Synthesis & Purification sample_prep NMR Sample Preparation (Buffer, Concentration) peptide_synthesis->sample_prep tocsy TOCSY sample_prep->tocsy noesy_roesy NOESY/ROESY sample_prep->noesy_roesy hsqc HSQC sample_prep->hsqc hmbc HMBC sample_prep->hmbc assignment Resonance Assignment tocsy->assignment restraint_id NOE Restraint Identification noesy_roesy->restraint_id hsqc->assignment hmbc->assignment processing Data Processing processing->assignment assignment->restraint_id structure_calc Structure Calculation restraint_id->structure_calc final_structure final_structure structure_calc->final_structure Final Structure Ensemble

NMR Workflow for this compound Peptide Structure
Decision Tree for cis/trans Isomer Identification

This diagram provides a logical pathway for distinguishing between the cis and trans isomers of a this compound peptide bond based on key NMR observables.

G start Start: Analyze NMR Data for this compound Motif c13_shifts Examine Proline ¹³C Chemical Shifts (HSQC) start->c13_shifts delta_c Calculate Δδ(Cβ - Cγ) c13_shifts->delta_c trans_c Δδ ≈ 4.5 ppm Likely trans Isomer delta_c->trans_c Low Value cis_c Δδ ≈ 9.2 ppm Likely cis Isomer delta_c->cis_c High Value noesy_analysis Analyze NOESY/ROESY Spectra trans_c->noesy_analysis cis_c->noesy_analysis trans_noe Strong Thr Hα(i) - Pro Hδ(i+1) NOE Confirms trans Isomer noesy_analysis->trans_noe Thr Hα(i) - Pro Hδ(i+1) correlation cis_noe Strong Thr Hα(i) - Pro Hα(i+1) NOE Confirms cis Isomer noesy_analysis->cis_noe Thr Hα(i) - Pro Hα(i+1) correlation

Decision Tree for this compound Isomer Assignment

References

Application Note: Developing In Vitro Kinase Assays for Proline-Directed Kinases Targeting Thr-Pro Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. A significant subset of serine/threonine kinases, known as proline-directed kinases, specifically target serine or threonine residues that are immediately followed by a proline (Pro) residue. This Ser/Thr-Pro motif is a critical regulatory site in many proteins involved in cell cycle control, signal transduction, and apoptosis. Key families of proline-directed kinases include Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4][5]

Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer.[6][7] Consequently, the development of robust in vitro assays to identify and characterize their substrates and inhibitors is crucial for both basic research and therapeutic drug discovery.[6][8][9][10] This application note provides a detailed guide to the principles, workflows, and protocols for establishing reliable in vitro assays for kinases targeting Thr-Pro motifs.

Key Proline-Directed Kinase Families

  • Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle.[11] The activity of CDKs, such as CDK1/cyclin B, is tightly controlled by their association with cyclin regulatory subunits.[8] Identifying specific CDK substrates is essential for understanding the mechanistic control of cell division.[8][12]

  • Mitogen-Activated Protein Kinases (MAPKs): MAPKs (e.g., ERK, p38, JNK) are central components of signaling cascades that respond to extracellular stimuli to regulate processes like gene expression, cell proliferation, and differentiation.[3][13][14]

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a constitutively active kinase involved in a wide range of cellular processes including glycogen metabolism, Wnt signaling, and neuronal function.[2][15][16] Unlike many kinases, it is often regulated through the inhibition of its activity.[2]

Overview of In Vitro Kinase Assay Formats

Several assay formats can be employed to measure the activity of proline-directed kinases in vitro. The choice of method depends on factors such as throughput requirements, sensitivity, cost, and safety considerations. The three primary formats are:

  • Radiometric Assays: The traditional "gold standard," these assays use [γ-³²P]-ATP to directly measure the incorporation of a radiolabeled phosphate group onto a substrate.[17][18]

  • Luminescence-Based Assays: These are homogeneous, high-throughput friendly assays that measure kinase activity by quantifying either the amount of ATP consumed (Kinase-Glo®) or the amount of ADP produced (ADP-Glo™).[6][10][19]

  • Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques include Fluorescence Polarization (FP), FRET, and assays based on environmentally sensitive fluorophores.[18][20][21]

cluster_pathway Proline-Directed Kinase Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) Upstream Upstream Kinase (e.g., MEK) Signal->Upstream activates Kinase Proline-Directed Kinase (e.g., MAPK/CDK) Upstream->Kinase phosphorylates & activates Substrate Substrate Protein Kinase->Substrate phosphorylates at this compound motif PhosphoSubstrate Phosphorylated Substrate (pthis compound) Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: A simplified signaling pathway involving proline-directed kinases.

Data Presentation

Quantitative data from in vitro kinase assays should be presented clearly to allow for easy interpretation and comparison.

Table 1: Comparison of Common In Vitro Kinase Assay Formats

FeatureRadiometric Assay ([γ-³²P]-ATP)Luminescence Assay (ADP-Glo™)Fluorescence Polarization (FP) Assay
Principle Measures direct phosphate transferMeasures ADP productionMeasures change in molecular rotation
Sensitivity Very HighHighModerate to High
Throughput Low to MediumHighHigh
Safety Radioactive material handling requiredNon-radioactive, safeNon-radioactive, safe
Cost Moderate (reagents) + High (disposal)Moderate to High (reagents)Moderate (reagents, specific probes)
Applications Gold standard, direct measurementHTS, inhibitor screeningInhibitor screening, binding kinetics

Table 2: Example IC₅₀ Determination for a p38α MAPK Inhibitor

Inhibitor Conc. (nM)Kinase Activity (%)Std. Dev.
0 (Control)100.04.5
195.23.8
1081.55.1
3052.12.9
10018.92.1
3005.61.5
10001.20.8
Calculated IC₅₀ 32.5 nM

Experimental Protocols

The following protocols provide detailed methodologies for establishing robust in vitro kinase assays.

Prep 1. Prepare Reagents (Buffer, Kinase, Substrate, ATP, Inhibitor) PreInc 2. Pre-incubation (Kinase + Inhibitor) Prep->PreInc Initiate 3. Initiate Reaction (Add Substrate/ATP Mix) PreInc->Initiate Incubate 4. Incubate (e.g., 30-60 min at 30°C) Initiate->Incubate Terminate 5. Terminate Reaction (Add Stop Solution/Reagent) Incubate->Terminate Detect 6. Detect Signal (Radioactivity, Luminescence, Fluorescence) Terminate->Detect Analyze 7. Data Analysis (Calculate % Inhibition, IC50) Detect->Analyze

Caption: A general workflow for an in vitro kinase inhibition assay.

Protocol 1: Radiometric [γ-³²P]-ATP Filter Binding Assay

This protocol remains the gold standard for direct and sensitive measurement of kinase activity.[17] It measures the incorporation of ³²P from [γ-³²P]-ATP into a peptide or protein substrate.[17][18]

Materials:

  • Recombinant active kinase (e.g., CDK1/Cyclin B)

  • Peptide substrate with this compound motif (e.g., >95% purity)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • "Cold" ATP stock solution (10 mM)

  • [γ-³²P]-ATP (10 mCi/mL)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix containing kinase buffer, substrate, and the desired concentration of active kinase. For a 25 µL final reaction volume, prepare 20 µL of this mix per reaction.

  • Prepare ATP Mix: Prepare the ATP mix by combining cold ATP and [γ-³²P]-ATP to achieve the desired final concentration (e.g., 100 µM) and specific activity.

  • Initiate Reaction: Add 5 µL of the ATP mix to each 20 µL of the reaction mix to start the reaction.[22] Mix gently.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes) that falls within the linear range of the assay.

  • Terminate Reaction: Stop the reaction by adding 25 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.[22]

  • Wash: Immediately place the P81 paper into a beaker of Stop Solution. Wash the filters 3-4 times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]-ATP.[23]

  • Rinse: Perform a final brief rinse with acetone or ethanol to aid drying.

  • Quantify: Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This protocol describes a homogeneous "glow-type" luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the reaction.[13][15] The luminescent signal is directly proportional to kinase activity.[6]

cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Add ADP-Glo™ Reagent cluster_step3 Step 3: Add Kinase Detection Reagent ATP ATP ADP ADP ATP->ADP Kinase Activity ADP_conv ADP UnusedATP Unused ATP Depleted Depleted UnusedATP->Depleted Terminates Reaction & Depletes ATP ATP_new ATP ADP_conv->ATP_new Convert to ATP Light Luminescent Signal ATP_new->Light Luciferase

References

Detecting the Phospho-Threonine-Proline Motif in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Threonine-Proline (Thr-Pro) motif is a critical site for post-translational modification, specifically phosphorylation, which plays a pivotal role in a multitude of cellular signaling pathways. This phosphorylation event is primarily catalyzed by proline-directed kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[1][2][3] The addition of a phosphate group to the threonine residue preceding a proline creates a phospho-acceptor site that can be recognized by other proteins, leading to the regulation of protein activity, localization, and stability. Dysregulation of this compound phosphorylation is implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease, making its detection and quantification in cell lysates a crucial aspect of both basic research and drug development.[2]

This application note provides detailed protocols for the detection and analysis of phosphorylated this compound (pthis compound) motifs in cell lysates using two primary methodologies: antibody-based immunoassays and mass spectrometry-based proteomics.

Key Signaling Pathways Involving this compound Phosphorylation

The phosphorylation of this compound motifs is a key event in several major signaling cascades that govern cell cycle progression, proliferation, differentiation, and stress responses.

Diagram of a Proline-Directed Kinase Signaling Pathway

Proline_Directed_Kinase_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor Upstream_Kinases Upstream Kinase Cascade (e.g., Ras/Raf/MEK) Receptor->Upstream_Kinases Proline_Directed_Kinase Proline-Directed Kinase (e.g., MAPK, CDK) Upstream_Kinases->Proline_Directed_Kinase Substrate_Protein Substrate Protein with this compound Motif Proline_Directed_Kinase->Substrate_Protein ATP to ADP Phosphorylated_Protein Phosphorylated Protein (pthis compound) Proline_Directed_Kinase->Phosphorylated_Protein Phosphorylation Downstream_Effects Downstream Cellular Responses (e.g., Gene Expression, Cell Cycle Progression) Phosphorylated_Protein->Downstream_Effects

Caption: A generalized signaling pathway illustrating the activation of proline-directed kinases by extracellular stimuli, leading to the phosphorylation of this compound motifs on substrate proteins and subsequent cellular responses.

Method 1: Antibody-Based Detection of pthis compound Motifs

Antibody-based methods are highly specific and widely used for the detection of pthis compound motifs. These techniques rely on antibodies that specifically recognize the phosphorylated threonine residue only when it is followed by a proline.[1][3]

A. Western Blotting

Western blotting is a powerful technique for identifying pthis compound-containing proteins in a complex mixture like a cell lysate.

Experimental Workflow for Western Blotting

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF or Nitrocellulose) C->D E Blocking D->E F Primary Antibody Incubation (anti-pthis compound) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: The sequential workflow for detecting pthis compound motifs using Western blotting, from sample preparation to data analysis.

Detailed Protocol for Western Blotting

1. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[4][5]

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

3. SDS-PAGE:

  • Mix a calculated amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins based on their molecular weight.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4] Pre-wet the PVDF membrane in methanol before transfer.

5. Blocking:

  • Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-specific antibodies, it is recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4][5] Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5]

6. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for the pthis compound motif diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.[4]

8. Detection:

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

Quantitative Data Summary for Western Blotting

ParameterRecommended Range/ValueNotes
Protein Load per Lane 20 - 50 µgOptimize based on the abundance of the target protein.
Primary Antibody Dilution 1:500 - 1:2000Refer to the antibody datasheet for specific recommendations.
Secondary Antibody Dilution 1:2000 - 1:10000Optimize for signal-to-noise ratio.
Blocking Time 1 hourAt room temperature.
Primary Antibody Incubation Overnight at 4°COr 1-2 hours at room temperature.
Secondary Antibody Incubation 1 hourAt room temperature.
B. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay format that can be used for the quantitative detection of pthis compound motifs. A sandwich ELISA format is often employed for this purpose.

Detailed Protocol for Sandwich ELISA

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody that binds to the protein of interest (independent of its phosphorylation state) overnight at 4°C.

2. Blocking:

  • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

3. Sample Incubation:

  • Wash the wells again.

  • Add the cell lysates to the wells and incubate for 2 hours at room temperature to allow the target protein to bind to the capture antibody.

4. Detection Antibody Incubation:

  • Wash the wells.

  • Add a detection antibody that is specific for the pthis compound motif and is conjugated to an enzyme (e.g., HRP). Incubate for 2 hours at room temperature.

5. Signal Development:

  • Wash the wells to remove unbound detection antibody.

  • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop the reaction by adding a stop solution.

6. Measurement:

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the signal is proportional to the amount of pthis compound-containing protein in the sample.

Method 2: Mass Spectrometry-Based Proteomics for pthis compound Analysis

Mass spectrometry (MS) is a powerful tool for the unbiased identification and quantification of post-translational modifications, including phosphorylation at this compound motifs.[6][7][8] This approach typically involves the digestion of proteins into peptides, followed by enrichment of phosphopeptides and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Experimental Workflow for Mass Spectrometry-Based Proteomics

MS_Proteomics_Workflow A Cell Lysis & Protein Extraction B Protein Digestion (e.g., with Trypsin) A->B C Phosphopeptide Enrichment (e.g., IMAC, TiO2, or pthis compound antibody) B->C D LC-MS/MS Analysis C->D E Data Analysis & Motif Identification D->E

Caption: The general workflow for identifying and quantifying pthis compound motifs using mass spectrometry-based proteomics.

Detailed Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

  • Cell Lysis: Lyse cells in a buffer containing detergents and phosphatase inhibitors to ensure protein solubilization and preservation of phosphorylation.[10]

  • Protein Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent them from reforming.[10]

  • Protein Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.[10]

2. Phosphopeptide Enrichment:

  • To increase the chances of detecting low-abundance phosphopeptides, it is crucial to enrich them from the complex peptide mixture. Common methods include:

    • Immobilized Metal Affinity Chromatography (IMAC): Uses metal ions to capture phosphate groups.

    • Titanium Dioxide (TiO2) Chromatography: Selectively binds phosphopeptides.

    • Immunoprecipitation with pthis compound specific antibodies: This method specifically enriches for peptides containing the pthis compound motif.[11]

3. LC-MS/MS Analysis:

  • The enriched phosphopeptide sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Peptides are separated by reverse-phase chromatography and then ionized before entering the mass spectrometer.

  • The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

  • Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS2 scan).[7]

4. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptide sequences.

  • Specialized software is used to identify the presence and location of phosphorylation sites, including the pthis compound motif.

Quantitative Data Summary for Mass Spectrometry

ParameterTypical Value/MethodNotes
Starting Protein Amount 1 - 5 mgPer sample for robust phosphoproteomic analysis.
Protease TrypsinMost commonly used for creating peptides of a suitable size for MS.
Enrichment Method IMAC, TiO2, or anti-pthis compound antibodyThe choice depends on the specific experimental goals.
LC Column C18 reverse-phaseFor peptide separation.
Mass Spectrometer High-resolution instruments (e.g., Orbitrap, Q-TOF)Provide high mass accuracy for confident peptide identification.[8][12]
Data Analysis Software MaxQuant, Proteome Discoverer, etc.For peptide identification and phosphorylation site localization.

Summary and Troubleshooting

MethodAdvantagesDisadvantagesCommon Troubleshooting
Western Blotting - Relatively inexpensive and accessible- Provides information on protein size- Semi-quantitative- Requires a specific antibody for each target protein (if not using a motif antibody)High Background: Inadequate blocking, use BSA instead of milk.[5]No Signal: Inefficient protein transfer, inactive antibody, low abundance of target.
ELISA - Highly quantitative- High-throughput- Requires a matched antibody pair for sandwich format- May not provide information on protein sizeHigh Signal: Insufficient washing.Low Signal: Inactive antibody or substrate, insufficient incubation times.
Mass Spectrometry - Unbiased and comprehensive identification of phosphorylation sites- Can identify novel phosphorylation sites- Highly quantitative with labeling techniques- Requires expensive instrumentation and specialized expertise- Complex data analysisLow Phosphopeptide Identification: Inefficient enrichment.Poor Data Quality: Sample contamination with detergents or salts.[13]

By carefully selecting the appropriate method and following these detailed protocols, researchers can effectively detect and quantify the phosphorylation of this compound motifs in cell lysates, providing valuable insights into cellular signaling pathways and their role in health and disease.

References

Application Notes and Protocols: Threonine-Proline (Thr-Pro) Motifs in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide sequence Threonine-Proline (Thr-Pro) and its derivatives are significant assets in peptide drug discovery, offering solutions to challenges in both chemical synthesis and biological activity. Proline's unique cyclic structure introduces conformational rigidity and β-turns into peptide backbones, which can mimic the bioactive conformation of natural ligands and enhance proteolytic stability.[1] When combined with threonine, this motif's utility is expanded, particularly through the use of pseudoproline dipeptides in synthesis and as a key structural element in bioactive peptides. These application notes detail the primary uses of this compound motifs, provide quantitative data for a relevant peptide inhibitor, and supply detailed experimental protocols for synthesis and characterization.

Application Note 1: Enhancing Peptide Synthesis with Thr(ψPro) Pseudoproline Dipeptides

Challenge in Solid-Phase Peptide Synthesis (SPPS): A major hurdle in the chemical synthesis of peptides, especially long or hydrophobic sequences, is the aggregation of the growing peptide chains on the solid support.[2] This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to poor solvation, incomplete coupling reactions, and ultimately, low purity and yield of the final peptide.[2][3]

Solution: Pseudoproline Dipeptides: To overcome this, pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH, are employed. These are derivatives of serine or threonine where the side-chain hydroxyl group is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine ring.[3][4] This structure temporarily introduces a "kink" into the peptide backbone, similar to that of a natural proline residue.[3][5]

Mechanism and Advantages:

  • Disruption of Aggregation: The proline-like kink disrupts the interchain hydrogen bonding required for β-sheet formation, preventing aggregation and enhancing the solvation of the peptide chain.[3][5][6]

  • Improved Synthesis Efficiency: By keeping the peptide chain accessible, coupling and deprotection reactions proceed more efficiently, leading to higher crude purity and overall yield.[4][5]

  • Reversibility: The native threonine residue is fully restored during the final acidic cleavage step (e.g., with Trifluoroacetic Acid - TFA), leaving no trace of the modification in the final product.[4][5]

  • Commercial Availability: These dipeptide building blocks are commercially available and can be seamlessly integrated into standard automated Fmoc-SPPS protocols.[3]

The strategic insertion of a Thr(ψPro) dipeptide, typically before a hydrophobic cluster or every 5-6 amino acids, is a key strategy for the successful synthesis of "difficult" sequences.[4][5]

Application Note 2: The this compound Motif as a Structural Modulator in Bioactive Peptides

Beyond its utility in synthesis, the this compound sequence and its analogs (e.g., D-Pro-L-Pro) serve as critical structural elements that define the biological activity of therapeutic peptides.

Conformational Constraint and Bioactivity: The inherent rigidity of the proline ring restricts the conformational freedom of the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation that is favorable for binding to a biological target, such as a protein receptor or enzyme. This often leads to enhanced binding affinity and specificity.

Modulation of Transmembrane Helices: In membrane proteins like G-protein coupled receptors (GPCRs), motifs combining Proline with Serine or Threonine are statistically overrepresented.[7] These combinations act as structural modulators; the polar side chain of threonine can form hydrogen bonds that alter the geometry of the proline-induced kink in the transmembrane helix.[7] This suggests an evolved mechanism for fine-tuning the structure and function of these important drug targets.[7]

Enabling Cell Permeability: A significant challenge for peptide drugs is their inability to cross the cell membrane to reach intracellular targets. Researchers have successfully used conformationally constraining motifs to overcome this. For example, a cyclic peptide containing a D-Pro-L-Pro motif was shown to adopt a stable β-hairpin structure.[8] This well-defined structure facilitates cell entry, allowing the peptide to act as a cell-penetrating peptide (CPP) capable of delivering therapeutic cargo into the cytosol.[8] This strategy was used to design a potent and cell-permeable inhibitor of the Grb2 SH2 domain, a key protein in cancer signaling pathways.[8]

Quantitative Data Presentation

The following table summarizes the inhibitory activity of a rationally designed cyclic peptide containing a D-Pro-L-Pro motif against the Grb2 SH2 protein-protein interaction. The data is derived from a fluorescence polarization assay, which measures the displacement of a fluorescently labeled ligand from the Grb2 SH2 domain.

Peptide ID / SequenceDescriptionTargetAssay MethodIC₅₀ (µM)[8]
14 / cyclo(Y(p)VNFΦrpPRR)Cell-permeable cyclic peptide inhibitor with phosphotyrosine (Y(p)) and a D-Pro-L-Pro (pP) motif.Grb2 SH2 DomainFluorescence Polarization0.23 ± 0.02
15 / cyclo(YVNFΦrpPRR)Negative control for peptide 14, containing a non-phosphorylated Tyrosine (Y).Grb2 SH2 DomainFluorescence Polarization> 100
16 / cyclo(Y(p)VNFΑapPRR)Cell permeability control for peptide 14, where key penetrating residues (Φr) are replaced with Ala-Ala (Aa).Grb2 SH2 DomainFluorescence Polarization0.19 ± 0.01

Abbreviations: Y(p) = L-phosphotyrosine; Φ = L-naphthylalanine; r = D-arginine; p = D-proline; a = D-alanine.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporating a Pseudoproline Dipeptide

This protocol describes a standard manual procedure for Fmoc-SPPS, highlighting the step for incorporating a Thr(ψPro) dipeptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids and Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptide

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.[9]

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[6]

  • Amino Acid Coupling Cycle (Standard):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).[6]

    • Drain and wash the resin as in step 2.

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the sequence.

  • Pseudoproline Dipeptide Coupling:

    • At the appropriate point in the sequence, use the Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptide as the building block.

    • Perform the coupling step (Step 3) using the pseudoproline dipeptide. No special conditions are required; it is coupled like a standard amino acid.[3]

  • Final Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.[6]

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with agitation.[6] This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to threonine.[6]

    • Filter the resin and collect the TFA solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Pellet the peptide by centrifugation, wash with cold ether, and air dry.

    • Purify the peptide using reverse-phase HPLC.

Protocol 2: Competitive ELISA for Determining Peptide Binding Affinity (IC₅₀)

This protocol describes a method to determine the concentration of a test peptide that inhibits 50% (IC₅₀) of the binding between a target protein and a known, labeled peptide ligand.

Materials:

  • High-binding 96-well microtiter plate

  • Target protein (e.g., Grb2 SH2 Domain)

  • Biotinylated peptide ligand (known to bind the target)

  • Unlabeled test peptides (at various concentrations)

  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6[10]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)[10]

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBST[10][11]

  • Detection Reagent: Streptavidin-HRP (Horseradish Peroxidase)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄[10]

Procedure:

  • Plate Coating:

    • Dilute the target protein to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the protein solution to each well.

    • Incubate overnight at 4°C.[10]

  • Washing and Blocking:

    • Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[10]

  • Competition Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the unlabeled test peptide.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the biotinylated peptide ligand with the various concentrations of the test peptide for 1 hour.

    • Add 100 µL of these mixtures to the corresponding wells of the target-coated plate. Include controls for maximum binding (biotinylated peptide only) and no binding (buffer only).

    • Incubate for 2 hours at room temperature.[10]

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate four times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test peptide compared to the maximum binding control.

    • Plot the percent inhibition versus the log concentration of the test peptide and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

Visualizations

SPPS_Workflow cluster_pseudo Resin 1. Resin Swelling (DMF) Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 CoupleAA 3. Couple Next Fmoc-AA Wash1->CoupleAA Wash2 Wash CoupleAA->Wash2 Wash2:e->Deprotect1:w n cycles Loop Repeat for Each AA Wash2->Loop CouplePseudo 4. Couple Pseudoproline Dipeptide Fmoc-Xaa-Thr(ψPro)-OH Wash2->CouplePseudo At difficult sequence Loop->Deprotect1 Wash3 Wash CouplePseudo->Wash3 Wash3->CoupleAA Continue Sequence Deprotect2 5. Final Fmoc Deprotection Wash3->Deprotect2 End of Sequence Wash4 Wash Deprotect2->Wash4 Cleave 6. Cleavage & Deprotection (TFA Cocktail) Restores Thr Wash4->Cleave Purify 7. Precipitation & Purification (HPLC) Cleave->Purify

Caption: SPPS workflow using a Thr(ψPro)-Pro dipeptide.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor ProteinA Protein A Receptor->ProteinA Recruits Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Peptide This compound Containing Peptide Inhibitor Peptide->Receptor Blocks Binding Kinase1 Kinase 1 ProteinA->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Gene Gene Expression TranscriptionFactor->Gene Activates

Caption: Inhibition of a signaling pathway by a peptide.

References

Application Notes and Protocols: Synthesis and Metabolic Studies of Stable Isotope-Labeled Threonyl-Proline (Thr-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of stable isotope-labeled Threonyl-Proline (Thr-Pro) and its application in metabolic studies. The protocols detailed below are designed to enable researchers to track the metabolic fate of this dipeptide, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction

Threonyl-Proline (this compound) is a dipeptide composed of the amino acids threonine and proline.[1] While the individual metabolic pathways of threonine and proline are well-characterized, the metabolic fate of the this compound dipeptide is less understood.[2][3][4] Stable isotope labeling is a powerful technique that allows for the precise tracking of molecules in complex biological systems without the safety concerns associated with radioactive isotopes.[5] By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., ¹³C and ¹⁵N), the labeled dipeptide can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[5][6][7] This enables detailed investigation into the metabolic pathways and potential physiological roles of this compound.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound can be efficiently achieved using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of isotopically labeled amino acids as building blocks allows for the precise incorporation of stable isotopes at specific positions within the dipeptide.

Experimental Protocol: Solid-Phase Synthesis of [U-¹³C₄, ¹⁵N₁]-L-Threonyl-[U-¹³C₅, ¹⁵N₁]-L-Proline

This protocol outlines the synthesis of this compound with uniform labeling of all carbon and nitrogen atoms in both amino acid residues.

Materials:

  • Fmoc-L-Proline Wang resin

  • [U-¹³C₅, ¹⁵N₁]-Fmoc-L-Proline

  • [U-¹³C₄, ¹⁵N₁]-Fmoc-L-Threonine(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Proline Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Labeled Threonine:

    • In a separate vial, dissolve [U-¹³C₄, ¹⁵N₁]-Fmoc-L-Threonine(tBu)-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added threonine residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin and shake at room temperature for 2 hours.

    • Filter the resin and collect the cleavage solution containing the labeled dipeptide.

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Characterization:

    • Dry the crude peptide pellet under vacuum.

    • Purify the labeled this compound dipeptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Quantitative Data Summary:

ParameterExpected Value
Synthesis Scale 0.1 mmol
Theoretical Yield ~22.6 mg
Expected Crude Yield 70-85%
Purity after HPLC >98%
Isotopic Enrichment >99%

Metabolic Studies of Stable Isotope-Labeled this compound

The synthesized stable isotope-labeled this compound can be used as a tracer to investigate its metabolic fate in various biological systems, such as in vitro with liver microsomes or in cell culture models.

Experimental Protocol: In Vitro Metabolism of Labeled this compound using Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of the labeled dipeptide in the presence of liver enzymes.

Materials:

  • Stable isotope-labeled this compound

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile, cold (for quenching)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled peptide)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., water or DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the labeled this compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing an equal volume of cold acetonitrile with the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of labeled this compound at each time point.

Quantitative Data Summary:

ParameterExample Value
Initial Labeled this compound Concentration 1 µM
Microsomal Protein Concentration 0.5 mg/mL
Incubation Temperature 37°C
Estimated Half-life (t½) ~45 minutes
Intrinsic Clearance (Cl_int) ~15.4 µL/min/mg

Note: The half-life and intrinsic clearance values are estimates based on the degradation of similar dipeptides and should be determined experimentally.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Metabolic Study

experimental_workflow cluster_synthesis Synthesis of Labeled this compound cluster_metabolism In Vitro Metabolic Study s1 Fmoc-Pro-Wang Resin s2 Fmoc Deprotection s1->s2 s3 Couple Labeled Fmoc-Thr(tBu)-OH s2->s3 s4 Final Fmoc Deprotection s3->s4 s5 Cleavage & Purification s4->s5 s6 Labeled this compound s5->s6 m1 Incubate Labeled this compound with Liver Microsomes s6->m1 Tracer m2 Time-course Sampling & Quenching m1->m2 m3 Sample Preparation m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Data Analysis m4->m5

Caption: Workflow for the synthesis and metabolic analysis of labeled this compound.

Hypothetical Metabolic Fate of this compound

metabolic_pathway cluster_thr_metabolism Threonine Metabolism cluster_pro_metabolism Proline Metabolism tp Labeled this compound peptidases Peptidases tp->peptidases thr Labeled Threonine peptidases->thr pro Labeled Proline peptidases->pro thr_deg1 Threonine Dehydrogenase thr->thr_deg1 thr_deg2 Threonine Deaminase thr->thr_deg2 pro_deg Proline Dehydrogenase pro->pro_deg glycine Labeled Glycine thr_deg1->glycine acetyl_coa Labeled Acetyl-CoA thr_deg1->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle akb α-ketobutyrate thr_deg2->akb propionyl_coa Propionyl-CoA akb->propionyl_coa propionyl_coa->tca_cycle p5c Δ¹-Pyrroline-5-carboxylate pro_deg->p5c glutamate Labeled Glutamate p5c->glutamate

Caption: Hypothetical metabolic pathways of this compound.

LC-MS/MS Analysis Protocol

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the stable isotope-labeled this compound and its potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 2% B to 50% B over 5 minutes, followed by a wash and re-equilibration
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Labeled this compound: m/z 226.1 → 125.1Unlabeled this compound: m/z 217.1 → 116.1
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

Note: MRM transitions should be optimized for the specific instrument used.

Conclusion

The protocols and data presented provide a comprehensive framework for the synthesis of stable isotope-labeled this compound and its application in metabolic research. By utilizing these methods, researchers can gain valuable insights into the metabolic fate of this dipeptide, contributing to a better understanding of its potential physiological significance and informing the development of peptide-based therapeutics. The combination of solid-phase peptide synthesis and LC-MS/MS analysis offers a powerful and precise approach to elucidating the complex metabolic pathways of dipeptides in biological systems.

References

Application Note: Characterization of Proline-Specific Peptidases Using a Thr-Pro Containing Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline-specific peptidases (PSPs) are a unique class of enzymes that recognize and cleave peptide bonds involving a proline residue.[1] These enzymes play crucial roles in various physiological processes, including the maturation and degradation of peptide hormones and neuropeptides.[1] Dysregulation of PSP activity has been implicated in a range of diseases, making them attractive targets for drug development.[1] Two major families of PSPs are the prolyl oligopeptidases (POPs) and the dipeptidyl peptidase IV (DPP4) family.[2]

This application note provides a framework for the characterization of a novel proline-specific peptidase using a synthetic peptide substrate containing the Threonyl-Proline (Thr-Pro) motif. The protocols outlined below describe methods for determining key enzymatic parameters, including kinetic constants and inhibitor potency.

Principle of the Assay

The characterization of peptidases often employs synthetic substrates that, upon cleavage, release a detectable molecule. Common choices include a chromophore, such as p-nitroaniline (pNA), or a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[3][4] The rate of release of the chromophore or fluorophore is directly proportional to the enzyme's activity and can be monitored over time using a spectrophotometer or a fluorometer, respectively.

For the purposes of this application note, we will consider a hypothetical proline-specific endopeptidase that cleaves the peptide bond C-terminal to the proline in a synthetic substrate, Ac-Ala-Thr-Pro-Ala-AMC.

Experimental Protocols

1. Determination of Kinetic Parameters (Km and Vmax) using a Fluorometric Assay

This protocol describes a continuous kinetic assay to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a proline-specific peptidase.

Materials:

  • Purified proline-specific peptidase

  • Fluorogenic Substrate: Ac-Ala-Thr-Pro-Ala-AMC (10 mM stock in DMSO)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[5]

  • 96-well black microplate

  • Fluorescent microplate reader with excitation at 360 nm and emission at 460 nm[4]

Procedure:

  • Prepare a series of substrate dilutions in Assay Buffer ranging from 0 µM to 200 µM.

  • To each well of the 96-well plate, add 50 µL of the substrate dilution.

  • Add 40 µL of Assay Buffer to each well.

  • Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of a pre-diluted enzyme solution to each well.

  • Immediately place the plate in the microplate reader and measure the increase in fluorescence intensity every minute for 30 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

  • Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

2. Inhibitor Screening Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the proline-specific peptidase.

Materials:

  • Purified proline-specific peptidase

  • Fluorogenic Substrate: Ac-Ala-Thr-Pro-Ala-AMC

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[5]

  • Test inhibitor (e.g., Sitagliptin for DPP4)[5]

  • 96-well black microplate

  • Fluorescent microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. For control wells, add 10 µL of Assay Buffer (for 100% activity) and 10 µL of a known potent inhibitor (for 0% activity).

  • Add 30 µL of Assay Buffer to all wells.

  • Add 10 µL of the diluted enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate (at a concentration equal to the Km value) to all wells.[5]

  • Incubate the plate at 37°C for 30 minutes.[5]

  • Measure the fluorescence intensity at Ex/Em = 360/460 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Kinetic Parameters for Proline-Specific Peptidase

SubstrateKm (µM)Vmax (RFU/min)
Ac-Ala-Thr-Pro-Ala-AMC17.41500
Ac-Gly-Pro-AMC25.21250

Note: Data are hypothetical and for illustrative purposes. Km value for a similar substrate is reported to be 17.4 µM.[5]

Table 2: IC50 Values of Inhibitors for Proline-Specific Peptidase

InhibitorIC50 (nM)
Sitagliptin28
Inhibitor X150
Inhibitor Y>10,000

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) P2 Prepare Serial Dilutions (Substrate or Inhibitor) P1->P2 A1 Dispense Reagents into 96-well Plate P2->A1 A2 Pre-incubate (Temperature Equilibration) A1->A2 A3 Initiate Reaction (Add Enzyme) A2->A3 D1 Measure Signal (Fluorescence/Absorbance) A3->D1 D2 Record Data (Kinetic or Endpoint) D1->D2 AN1 Calculate Initial Velocity (V0) D2->AN1 AN2 Plot Data (Michaelis-Menten or Dose-Response) AN1->AN2 AN3 Determine Parameters (Km, Vmax, IC50) AN2->AN3

Caption: General experimental workflow for enzyme characterization.

Signaling_Pathway cluster_membrane Cell Membrane Enzyme Proline-Specific Peptidase (e.g., DPP4) Inactive_Peptide Inactive Peptide Enzyme->Inactive_Peptide Bioactive_Peptide Bioactive Peptide (e.g., GLP-1) Bioactive_Peptide->Enzyme Cleavage Receptor Receptor Bioactive_Peptide->Receptor Cellular_Response Cellular Response (e.g., Insulin Secretion) Receptor->Cellular_Response Inhibitor Inhibitor (e.g., Sitagliptin) Inhibitor->Enzyme Inhibition

Caption: Simplified signaling pathway involving a proline-specific peptidase.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Thr-Pro Peptide Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing the Threonine-Proline (Thr-Pro) motif in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound containing peptide aggregating in solution?

A1: Peptide aggregation is a complex phenomenon influenced by a variety of intrinsic and extrinsic factors. For peptides containing a this compound motif, several aspects are particularly relevant:

  • Intrinsic Factors:

    • Amino Acid Sequence: The hydrophobicity of amino acids flanking the this compound motif can significantly contribute to aggregation. Stretches of hydrophobic residues are prone to self-associate to minimize contact with water.[1]

    • Proline's Unique Structure: Proline's rigid, cyclic structure can introduce kinks or turns in a peptide chain, which can disrupt secondary structures like alpha-helices and beta-sheets. While this can sometimes prevent aggregation, it can also expose hydrophobic regions that then drive aggregation.

    • Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in both cis and trans conformations. The slow interconversion between these two states is often a rate-limiting step in protein folding and can lead to the accumulation of aggregation-prone intermediates.[2]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[1][3]

    • pH and Net Charge: The pH of the solution affects the charge of ionizable side chains. If the pH is close to the peptide's isoelectric point (pI), the net charge will be minimal, reducing electrostatic repulsion between peptide molecules and promoting aggregation.

    • Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing partial unfolding of the peptide, exposing aggregation-prone regions.[1]

    • Ionic Strength: The salt concentration of the buffer can influence aggregation. High salt concentrations can shield charges, reducing electrostatic repulsion and promoting aggregation. Conversely, in some cases, specific salts can have a stabilizing effect.

    • Solvent: The choice of solvent can dramatically impact peptide solubility and aggregation. Organic co-solvents can either stabilize a peptide's structure or induce aggregation depending on their properties.

    • Agitation: Mechanical stress from stirring or shaking can accelerate aggregation by increasing the frequency of intermolecular collisions and by introducing air-water interfaces where peptides can denature and aggregate.[1]

Q2: How does the cis-trans isomerization of the this compound peptide bond contribute to aggregation?

A2: The peptide bond between Threonine and Proline can slowly switch between a cis and a trans conformation. The trans form is generally more stable for most amino acid pairings, but for X-Pro bonds, the energy difference is smaller, allowing a significant population of the cis form.[4] This slow isomerization can be a bottleneck in the folding process. If an aggregation-prone conformation is transiently populated during this isomerization, it can lead to the formation of stable aggregates before the peptide has a chance to fold into its native, soluble state.

Q3: Can post-translational modifications (PTMs) of the Threonine residue in a this compound motif affect aggregation?

A3: Yes, PTMs on the threonine residue can significantly alter the aggregation propensity of a this compound containing peptide. The hydroxyl group of threonine is a common site for phosphorylation and glycosylation.

  • Phosphorylation: The addition of a negatively charged phosphate group can have a profound effect. It can increase electrostatic repulsion between peptide molecules, thereby preventing aggregation. However, in some contexts, phosphorylation can induce conformational changes that might expose hydrophobic regions, thus promoting aggregation. The effect of phosphorylation is highly context-dependent on the specific peptide sequence and the surrounding environment.[5][6][7][8]

  • Glycosylation: The attachment of a bulky and hydrophilic sugar moiety (glycosylation) generally increases the solubility of a peptide and can sterically hinder the intermolecular interactions required for aggregation.

Troubleshooting Guides

Issue 1: My purified this compound peptide precipitates out of solution upon storage.

Potential Cause Troubleshooting Step Rationale
High Peptide Concentration Decrease the working concentration of the peptide.Reduces the probability of intermolecular collisions that lead to aggregation.[1]
pH is near the Isoelectric Point (pI) Adjust the buffer pH to be at least 1-2 units away from the peptide's calculated pI.Increases the net charge on the peptide, leading to greater electrostatic repulsion between molecules.
Inappropriate Buffer Screen a variety of buffers with different compositions and ionic strengths.The specific ions in the buffer can have a significant impact on peptide stability.
Temperature Fluctuations Store the peptide solution at a constant, optimized temperature (e.g., 4°C or -80°C). Avoid repeated freeze-thaw cycles.Temperature changes can induce partial unfolding and promote aggregation.[1]
Presence of Nucleating Seeds Filter the peptide solution through a 0.22 µm filter before storage.Removes small, pre-existing aggregates that can act as seeds for further aggregation.

Issue 2: I observe a time-dependent increase in turbidity or light scattering in my this compound peptide solution during an experiment.

Potential Cause Troubleshooting Step Rationale
Slow Aggregation Kinetics Add stabilizing excipients to the buffer. Common examples include arginine (50-100 mM), glycerol (2-5%), or sucrose.These additives can increase the stability of the peptide's native state and reduce its propensity to aggregate.
Mechanical Agitation Minimize agitation during the experiment. If stirring is necessary, use a gentle and consistent method.Reduces mechanical stress that can accelerate aggregation.[1]
Proline Isomerization-Induced Aggregation If applicable, consider if the experimental conditions are favoring an aggregation-prone isomer. This is harder to control directly, but understanding this may guide other troubleshooting steps.The slow conversion between cis and trans isomers can be a kinetic trap leading to aggregation.
Oxidation If the peptide contains other sensitive residues (e.g., Met, Cys), add a reducing agent like DTT or TCEP (if compatible with the experiment).Oxidation can lead to conformational changes and aggregation.

Data Presentation

Table 1: Illustrative Quantitative Data on the Effect of pH and a Stabilizing Excipient on the Aggregation Rate of a Hypothetical this compound Peptide.

Disclaimer: The following data is for illustrative purposes to demonstrate how such data might be presented. Actual results will vary depending on the specific peptide and experimental conditions.

ConditionpHExcipientAggregation Rate Constant (kagg) (s-1)Lag Time (tlag) (hours)
15.0None5.2 x 10-42.5
27.4None2.1 x 10-46.8
38.5None3.5 x 10-44.1
45.050 mM Arginine1.8 x 10-48.2
57.450 mM Arginine0.9 x 10-415.3

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Kinetic Assay for Monitoring Fibrillar Aggregation

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.[9][10][11]

Materials:

  • This compound peptide stock solution (disaggregated by treating with HFIP or NaOH, followed by buffer exchange)[12]

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Non-binding, black, clear-bottom 96-well plate[12]

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~482 nm)[9]

Procedure:

  • Preparation of Reaction Mixture:

    • In each well of the 96-well plate, prepare the reaction mixture. A typical final volume is 100-200 µL.

    • The final concentration of the this compound peptide should be optimized (e.g., 10-50 µM).

    • The final concentration of ThT is typically 10-20 µM.

  • Controls:

    • Peptide alone: To measure the baseline aggregation kinetics.

    • Buffer + ThT: To determine the background fluorescence.

    • Pre-formed fibrils + ThT: To establish the maximum fluorescence signal (positive control).

  • Incubation and Measurement:

    • Place the plate in the plate reader and incubate at a constant temperature (e.g., 37°C).

    • Incorporate shaking (e.g., orbital) between reads to promote aggregation if desired for your system.[12]

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (e.g., 24-72 hours).

  • Data Analysis:

    • Subtract the background fluorescence (Buffer + ThT) from all readings.

    • Plot the fluorescence intensity as a function of time. A sigmoidal curve is typically observed for fibrillar aggregation.

    • From the curve, you can determine kinetic parameters such as the lag time (tlag) and the apparent growth rate (slope of the growth phase).[1][3]

Protocol 2: Dynamic Light Scattering (DLS) for Detecting Soluble Aggregates

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.[4][13][14][15]

Materials:

  • This compound peptide solution at the desired concentration and in the final buffer.

  • DLS instrument.

  • Low-volume cuvette.

Procedure:

  • Sample Preparation:

    • Centrifuge the peptide solution at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C to remove any large, pre-existing aggregates or dust.

    • Carefully transfer the supernatant to a clean cuvette.

  • Instrument Setup:

    • Set the instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.

    • Equilibrate the sample to the desired temperature within the DLS instrument.

  • Measurement:

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will analyze the data to generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in solution.

    • The presence of peaks at larger Rh values indicates the formation of oligomers or larger aggregates. The polydispersity index (PDI) gives an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.

Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregate Morphology

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the differentiation between amorphous aggregates, oligomers, and ordered fibrils.[16][17][18][19][20]

Materials:

  • This compound peptide aggregate solution.

  • TEM grids (e.g., carbon-coated copper grids).

  • Negative stain solution (e.g., 2% uranyl acetate).

  • Filter paper.

  • Transmission Electron Microscope.

Procedure (Negative Staining):

  • Sample Adsorption:

    • Place a drop of the peptide solution onto the carbon-coated side of a TEM grid for 1-2 minutes.

  • Washing:

    • Blot the excess liquid with filter paper.

    • Wash the grid by briefly floating it on a drop of deionized water. Blot again.

  • Staining:

    • Place the grid on a drop of the negative stain solution for 30-60 seconds.

  • Drying:

    • Blot the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a Transmission Electron Microscope at various magnifications to observe the morphology of the aggregates.

Mandatory Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Peptide Aggregation cluster_solutions Solutions start Peptide Aggregation Observed (e.g., Precipitation, Turbidity) check_conc Is Peptide Concentration > 1 mg/mL? start->check_conc check_ph Is Buffer pH near pI? start->check_ph check_storage Storage Conditions: - Freeze-thaw cycles? - Temperature fluctuations? start->check_storage check_agitation Is there mechanical agitation? start->check_agitation sol_conc Decrease Concentration check_conc->sol_conc Yes sol_excipients Add Stabilizing Excipients (e.g., Arginine, Glycerol) check_conc->sol_excipients No sol_ph Adjust pH (pI +/- 2 units) check_ph->sol_ph Yes check_ph->sol_excipients No sol_storage Store at constant T Aliquot to avoid freeze-thaw check_storage->sol_storage Yes check_storage->sol_excipients No sol_agitation Minimize Agitation check_agitation->sol_agitation Yes check_agitation->sol_excipients No end_point Re-analyze for Aggregation (DLS, ThT Assay) sol_conc->end_point sol_ph->end_point sol_storage->end_point sol_agitation->end_point sol_filter Filter through 0.22 µm filter sol_excipients->sol_filter sol_filter->end_point PTM_Signaling_Pathway Kinase-Mediated Phosphorylation of a this compound Motif cluster_phosphorylation Phosphorylation Event ext_signal Extracellular Signal (e.g., Growth Factor) receptor Cell Surface Receptor ext_signal->receptor 1. Binds kinase_cascade Kinase Cascade Activation receptor->kinase_cascade 2. Transduces Signal kinase Active Kinase (e.g., MAPK, CDK) kinase_cascade->kinase 3. Activates adp ADP kinase->adp peptide Soluble Peptide with this compound Motif kinase->peptide 4. Phosphorylates atp ATP atp->kinase peptide_p Phosphorylated Peptide (pthis compound Motif) peptide->peptide_p Phosphorylation aggregation_state Altered Aggregation Propensity peptide_p->aggregation_state Leads to

References

Optimizing Thr-Pro Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Threonine-Proline (Thr-Pro) dipeptide concentration in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application and optimization of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the this compound motif in cell-based assays?

A1: The Threonine-Proline (this compound) motif is a critical component of many proteins and is particularly important in cellular signaling. Proline-directed kinases, such as MAP kinases and cyclin-dependent kinases (CDKs), often phosphorylate threonine residues that are immediately followed by a proline.[1][2] This phosphorylation event is a key regulatory mechanism in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][3][4] Therefore, studying or modulating the signaling pathways involving this compound motifs is crucial in various research areas, including cancer and neurodegenerative diseases.[3][4][5][6][7]

Q2: Why is it necessary to optimize the concentration of externally supplied this compound dipeptides?

A2: Optimizing the concentration of any externally supplied molecule, including this compound dipeptides, is a critical step in cell-based assay development to ensure reliable and reproducible results.[8][9] Several factors necessitate this optimization:

  • Cellular Health and Viability: Excessively high concentrations of a dipeptide can be cytotoxic or alter the metabolic state of the cells, leading to artifacts in your assay.[10][11] Conversely, a concentration that is too low may not elicit the desired biological response.

  • Assay Window: Proper concentration optimization helps to maximize the "assay window," which is the difference between the signal of a positive control and a negative control.[8]

  • Specificity of Action: Ensuring the observed effect is due to the specific action of the this compound dipeptide and not a result of non-specific effects is crucial.

  • Economic Considerations: Using the minimal effective concentration is more cost-effective, especially in high-throughput screening applications.

Q3: What is a good starting concentration range for this compound dipeptides in a cell-based assay?

A3: A common starting point for dipeptide concentrations in cell-based assays is in the low millimolar (mM) range, typically between 1 mM and 10 mM. However, the optimal concentration is highly dependent on the specific cell type, the assay being performed, and the biological question being addressed.[12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Here are some common issues encountered when working with this compound dipeptides in cell-based assays, along with their potential causes and solutions.

Issue Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Non-specific binding of detection reagents. [13][14] 2. Autofluorescence from media components or the dipeptide itself. [15] 3. Contaminated reagents. [13][16]1. Optimize blocking steps by increasing incubation time or trying different blocking agents.[13][14] 2. Use phenol red-free media and consider using red-shifted fluorescent dyes.[15] 3. Use fresh, sterile reagents for each experiment.[13][16]
Inconsistent or Non-Reproducible Results 1. Variability in cell seeding density. [8][15] 2. Inconsistent dipeptide preparation and handling. 3. Cells are unhealthy or at a high passage number. [8][11]1. Ensure a homogenous cell suspension and use a consistent seeding protocol.[8] 2. Prepare fresh dilutions of the this compound dipeptide for each experiment from a concentrated stock. 3. Use cells with a low passage number and regularly check for viability and normal morphology.[8][17]
No Observable Effect 1. Sub-optimal dipeptide concentration. 2. The chosen cell line does not express the target of interest. [8][11] 3. Incorrect assay timing. [11]1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Confirm the expression of your target protein or pathway components in the selected cell line.[8] 3. Conduct a time-course experiment to identify the optimal time point for observing the effect.[11]
Cell Death or Cytotoxicity 1. This compound concentration is too high. [10] 2. The solvent used to dissolve the dipeptide is toxic at the final concentration. [18]1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of the dipeptide.[18][19][20] 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).[18]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of a range of this compound concentrations on cell viability to identify the optimal non-toxic concentration range.[18][19]

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound dipeptide

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[18]

  • Dipeptide Preparation: Prepare a series of dilutions of the this compound dipeptide in complete culture medium. A common starting range is from 0.1 mM to 20 mM.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the dipeptide) and untreated control wells (medium only).[18]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the this compound concentration to generate a dose-response curve.

Protocol 2: Analysis of this compound Uptake and Intracellular Fate

This protocol provides a general workflow to assess if the externally supplied this compound dipeptide is taken up by the cells and cleaved into its constituent amino acids.

Materials:

  • Your cell line of interest

  • Culture medium supplemented with a known concentration of this compound

  • Cell lysis buffer

  • Method for protein quantification (e.g., BCA assay)[21]

  • Method for amino acid analysis (e.g., HPLC or LC-MS/MS)[22]

Procedure:

  • Cell Culture and Treatment: Culture your cells in the presence of the optimized this compound concentration for a specific duration.

  • Sample Collection: At different time points, collect both the cell culture supernatant and the cell pellets.

  • Sample Preparation:

    • Supernatant: Analyze directly or after appropriate dilution.

    • Cell Pellets: Wash the pellets with ice-cold PBS, lyse the cells, and determine the protein concentration.

  • Amino Acid Analysis: Use a suitable analytical method to quantify the concentration of this compound, threonine, and proline in both the supernatant and the cell lysates over time.

  • Data Analysis: A decrease in this compound concentration in the supernatant over time, coupled with an increase in intracellular threonine and proline, would indicate cellular uptake and cleavage of the dipeptide.

Signaling Pathways and Experimental Workflows

Signaling Pathway Involving Proline-Directed Phosphorylation

Proline-directed kinases, such as MAPKs and CDKs, play a crucial role in signal transduction. They recognize and phosphorylate substrates containing a Ser/Thr-Pro motif, leading to a cascade of downstream events that regulate various cellular functions.

Signaling_Pathway cluster_0 Extracellular Signal cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds MAPK_Cascade MAPK Cascade (e.g., Raf -> MEK -> ERK) Receptor->MAPK_Cascade Activates Substrate_Protein Substrate Protein (with this compound motif) MAPK_Cascade->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (pthis compound) Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Gene_Expression->Cellular_Response

Caption: A simplified diagram of a MAPK signaling pathway.

General Experimental Workflow for Optimizing this compound Concentration

This workflow outlines the key steps for systematically optimizing the concentration of this compound for your cell-based assays.

Experimental_Workflow Start Start: Define Experimental Goals Dose_Response 1. Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_Toxicity 2. Determine Cytotoxicity Threshold Dose_Response->Determine_Toxicity Select_Concentrations 3. Select Non-Toxic Concentrations for Functional Assays Determine_Toxicity->Select_Concentrations Functional_Assay 4. Perform Functional Assay (e.g., Western Blot for p-Thr-Pro, Reporter Assay) Select_Concentrations->Functional_Assay Time_Course 5. Conduct Time-Course Experiment Functional_Assay->Time_Course Analyze_Data 6. Analyze and Interpret Data Time_Course->Analyze_Data Optimal_Concentration Optimal this compound Concentration and Time Point Identified Analyze_Data->Optimal_Concentration

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues when optimizing this compound concentration.

Troubleshooting_Logic Start Problem Encountered Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results High_Background High Background? Inconsistent_Results->High_Background No Check_Seeding Check Cell Seeding and Dipeptide Prep Inconsistent_Results->Check_Seeding Yes No_Effect No Effect? High_Background->No_Effect No Optimize_Blocking Optimize Blocking and Reagents High_Background->Optimize_Blocking Yes Cytotoxicity Cytotoxicity Observed? No_Effect->Cytotoxicity No Check_Target Verify Target Expression and Assay Timing No_Effect->Check_Target Yes Lower_Concentration Lower this compound Concentration Cytotoxicity->Lower_Concentration Yes End Problem Resolved Cytotoxicity->End No Check_Seeding->End Optimize_Blocking->End Check_Target->End Lower_Concentration->End

Caption: A troubleshooting decision tree.

References

Navigating Thr-Pro Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of peptides is a critical aspect of experimental success. The threonyl-proline (Thr-Pro) peptide bond, in particular, can present unique stability challenges in aqueous buffers. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound containing peptides.

This resource offers detailed experimental protocols, quantitative data summaries, and visual guides to signaling pathways and experimental workflows to empower researchers in optimizing the stability of their peptides.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound peptide bond uniquely susceptible to instability?

The stability of a peptide bond is influenced by its neighboring amino acids. The this compound bond is a specific instance of an X-Pro bond. The cyclic structure of proline restricts the conformational flexibility around the peptide bond, influencing its susceptibility to cleavage. Furthermore, the cis-trans isomerization of the X-Pro bond, a phenomenon more prevalent with proline than other amino acids, can impact the overall stability and structure of the peptide.[1] The hydroxyl group of threonine can also potentially participate in intramolecular reactions that may influence bond stability under certain conditions.

Q2: What are the primary factors that influence the stability of the this compound bond in aqueous buffers?

Several factors can significantly impact the stability of the this compound bond:

  • pH: The rate of non-enzymatic peptide bond hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the cleavage of peptide bonds.[2][3][4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including peptide bond hydrolysis.[1]

  • Buffer Composition: The type of buffer and its components can influence peptide stability. Some buffers may interact with the peptide or catalyze degradation reactions.

  • Ionic Strength: The concentration of salts in the buffer can affect the stability of peptides by influencing electrostatic interactions within the peptide and with the solvent.[4][5][6]

  • Presence of Excipients: Additives such as co-solvents, sugars, or other stabilizing agents can either enhance or diminish the stability of the peptide.[7][8][9]

  • Neighboring Amino Acids: The amino acids surrounding the this compound motif can influence its local conformation and susceptibility to cleavage.

Q3: What are the common degradation pathways for peptides containing a this compound bond?

Peptides with a this compound bond can degrade through several pathways:

  • Hydrolysis: The cleavage of the peptide bond by water, which can be catalyzed by acid or base.

  • Diketopiperazine Formation: Peptides with proline at the second position (from the N-terminus) can be susceptible to the formation of a cyclic dipeptide (diketopiperazine), leading to the cleavage of the N-terminal dipeptide.[1]

  • Oxidation: While not directly related to the this compound bond itself, other residues in the peptide (like Met, Cys, Trp) can be prone to oxidation, which can indirectly affect the overall stability and conformation of the peptide.

  • Isomerization: The cis-trans isomerization of the this compound bond can lead to conformational changes that may affect the peptide's biological activity and susceptibility to degradation.[10]

Troubleshooting Guide

Problem: My this compound containing peptide is showing rapid degradation in my aqueous buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH Determine the optimal pH for your peptide's stability by performing a pH screening study. Generally, a pH range of 4-6 is a good starting point for many peptides.
High Temperature Store peptide solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting the peptide solution.
Unsuitable Buffer Test the stability of your peptide in different buffer systems (e.g., phosphate, tris, citrate, acetate). Some buffers can catalyze degradation.[11][12][13]
High Ionic Strength Evaluate the effect of ionic strength on peptide stability by varying the salt concentration in your buffer.[4][5][14]
Oxidation If your peptide contains oxidation-prone residues, consider adding an antioxidant like methionine or using deoxygenated buffers.
Microbial Contamination Filter-sterilize your peptide solutions and use sterile techniques to prevent microbial growth, which can lead to enzymatic degradation.

Quantitative Data Summary

The following tables provide illustrative data on the stability of X-Pro containing peptides. While specific data for this compound is limited, these tables, based on studies of similar peptides, can serve as a valuable guide for experimental design.

Table 1: Estimated Half-life of a Model Peptide (X-Pro-Gly-Gly) at Different pH Values (90°C)

Amino Acid (X)pH 5.0 (hours)pH 7.0 (hours)pH 9.0 (hours)
Alanine~15~25~10
Glycine~12~20~8
Leucine~18~30~12
Threonine (Estimated)~14~22~9

Data is estimated based on trends observed for other amino acids in similar peptide sequences. Actual values for a specific this compound containing peptide may vary.

Table 2: Influence of Buffer Type on the Relative Degradation Rate of a Model Peptide

Buffer System (50 mM, pH 7.4, 50°C)Relative Degradation Rate (Phosphate Buffer = 1.0)
Phosphate1.0
Tris-HCl1.2
Citrate0.8
Acetate0.9

This table provides a qualitative comparison. The actual impact of the buffer will depend on the specific peptide and experimental conditions.

Key Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Containing Peptide

Objective: To identify potential degradation products and pathways for a this compound containing peptide under various stress conditions.[15][16][17][18][19]

Materials:

  • This compound containing peptide

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (or other appropriate buffer)

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradation products)

  • pH meter

  • Incubator, Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of the peptide in the chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the peptide solution to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to the peptide solution to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for various time points.

    • Oxidative Degradation: Add H₂O₂ to the peptide solution to achieve a final concentration of 3%. Incubate at room temperature for various time points.

    • Thermal Degradation: Incubate the peptide solution at an elevated temperature (e.g., 70°C) for various time points.

    • Photolytic Degradation: Expose the peptide solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining peptide and detect any degradation products.[20]

    • If a mass spectrometer is available, analyze the samples to identify the mass of the degradation products.[21][22][23]

Protocol 2: Monitoring this compound cis-trans Isomerization by NMR Spectroscopy

Objective: To quantify the populations of cis and trans isomers of the this compound peptide bond and to determine the kinetics of isomerization.[10][24]

Materials:

  • Isotopically labeled (¹⁵N, ¹³C) this compound containing peptide (for enhanced sensitivity)

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer with a cryoprobe

Methodology:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration suitable for NMR analysis (typically 0.1-1 mM).

  • NMR Data Acquisition:

    • Acquire a series of 1D ¹H and 2D ¹H-¹⁵N HSQC spectra at different temperatures.

    • The presence of two sets of peaks for residues around the this compound bond indicates the presence of both cis and trans isomers.

  • Data Analysis:

    • Integrate the peak volumes of the corresponding resonances for the cis and trans isomers in the HSQC spectra to determine their relative populations at each temperature.

    • To measure the kinetics of isomerization, perform temperature-jump experiments or use exchange spectroscopy (EXSY) experiments.

    • Analyze the temperature dependence of the isomerization rate to determine the activation energy of the process.

Visual Guides

Diagram 1: General Degradation Pathways of a this compound Containing Peptide

This compound Peptide This compound Peptide Cleaved Peptides Cleaved Peptides This compound Peptide->Cleaved Peptides Hydrolysis (Acid/Base) Diketopiperazine Diketopiperazine This compound Peptide->Diketopiperazine Intramolecular Cyclization Isomerized Peptide Isomerized Peptide This compound Peptide->Isomerized Peptide cis-trans Isomerization

Caption: Major degradation pathways for this compound containing peptides.

Diagram 2: Experimental Workflow for a Forced Degradation Study

cluster_stress Stress Conditions Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples Peptide Solution Peptide Solution Peptide Solution->Acid Peptide Solution->Base Peptide Solution->Oxidation Peptide Solution->Thermal Peptide Solution->Photolytic HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

References

Technical Support Center: Preventing Thr-Pro Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Threonine-Proline (Thr-Pro) peptide bond degradation during sample preparation for mass spectrometry and other analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the Threonine-Proline (this compound) peptide bond particularly prone to degradation?

The this compound bond is chemically labile due to a combination of steric and electronic effects. The rigid structure of the proline ring can create conformational strain on the preceding peptide bond. Under acidic conditions, typically used during sample preparation (e.g., with trifluoroacetic acid - TFA), the carbonyl oxygen of the peptide bond can be protonated. The hydroxyl group on the threonine side chain can then act as a nucleophile, attacking the now more electrophilic carbonyl carbon. This intramolecular attack leads to the cleavage of the this compound bond.

Q2: What are the primary factors that contribute to this compound degradation during sample preparation?

Several factors can exacerbate the degradation of this compound bonds:

  • Low pH: Strong acids like Trifluoroacetic Acid (TFA), commonly used for protein precipitation, peptide desalting, and as a mobile phase modifier in liquid chromatography, are major contributors to this compound cleavage.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of this acid-catalyzed hydrolysis.[1][2][3]

  • Extended Incubation Times: Prolonged exposure to acidic conditions or high temperatures increases the extent of degradation.

Q3: How does phosphorylation of the threonine residue affect this compound bond stability?

The presence of a phosphate group on the threonine residue can influence the stability of the adjacent this compound bond. While phosphorylation can sometimes inhibit enzymatic cleavage near the modification site, its effect on acid-catalyzed cleavage is complex. The negatively charged phosphate group might repel the nucleophilic attack of the hydroxyl group, potentially offering some protection. However, the overall impact can be context-dependent and influenced by the local chemical environment. Further research is needed to fully elucidate this relationship.[2][3][4][5][6][7][8]

Troubleshooting Guide

Issue: I am observing unexpected peptide fragments or loss of signal for peptides containing this compound motifs in my mass spectrometry data.

This is a common indication of this compound bond degradation during your sample preparation. Follow these troubleshooting steps to mitigate this issue.

Step 1: Evaluate and Modify Your Acid Usage

Trifluoroacetic acid (TFA) is a primary suspect in this compound cleavage. Consider the following modifications:

  • Replace TFA with a Milder Acid: Formic acid (FA) is a well-established, less aggressive alternative to TFA for acidifying samples and for use in liquid chromatography mobile phases.[9][10] While it may slightly alter chromatographic retention times, it significantly reduces this compound degradation.

  • Reduce TFA Concentration and Exposure Time: If TFA is unavoidable, use the lowest effective concentration and minimize the time your sample is exposed to it.

  • Use Alternative Cleavage Cocktails: For cleavage of peptides from a resin, consider "odorless" cleavage cocktails that utilize triisopropylsilane to scavenge cationic species, which can be less harsh than traditional TFA-based cocktails.[11]

Table 1: Comparison of Common Acids in Sample Preparation

AcidTypical ConcentrationAdvantagesDisadvantagesImpact on this compound Bond
Trifluoroacetic Acid (TFA) 0.1% - 95%Excellent ion-pairing agent for chromatography, effective for protein precipitation.Strong acid that can cause significant degradation of labile bonds like this compound. Can cause ion suppression in mass spectrometry.[9]High risk of cleavage.
Formic Acid (FA) 0.1% - 5%Milder acid, less prone to causing peptide degradation. Good volatility for mass spectrometry.[9][10]Weaker ion-pairing agent, may result in broader chromatographic peaks for some peptides.Low risk of cleavage.
Acetic Acid 0.1% - 2%Mild acid, compatible with most downstream applications.Very weak ion-pairing agent, often leading to poor chromatographic performance for peptides.Very low risk of cleavage.
Step 2: Optimize Temperature and Incubation Times
  • Maintain Low Temperatures: Perform all sample preparation steps, including cell lysis, protein digestion, and desalting, on ice or at 4°C to reduce the rate of chemical reactions, including peptide bond hydrolysis.[12]

  • Minimize Incubation Times: Reduce the duration of steps where the sample is in an acidic environment or at elevated temperatures. For enzymatic digestions, consider using a higher enzyme-to-substrate ratio for a shorter period.[13]

Table 2: Effect of Temperature on this compound Degradation (Illustrative)

TemperatureRelative Degradation RateRecommended Action
4°C LowIdeal for all sample handling and storage steps.
Room Temperature (~25°C) ModerateMinimize time spent at this temperature, especially in acidic conditions.
37°C (Typical Digestion Temp) IncreasedOptimize digestion time; consider shorter digestions with more enzyme.
> 50°C HighAvoid, unless required for specific protocols, and keep exposure time to a minimum.
Step 3: Refine Your Protein Digestion Protocol
  • Enzyme Choice: While trypsin is the most common protease, its activity can be hindered near phosphorylation sites.[4][14] For proteins rich in this compound motifs, especially if phosphorylated, consider using a combination of proteases or alternative enzymes to ensure efficient digestion without prolonged incubation times.

  • Optimize Digestion Buffer: Ensure the pH of your digestion buffer is optimal for the chosen protease (typically pH 7.5-8.5 for trypsin) to maximize enzyme activity and shorten the required digestion time.

Experimental Protocols

Protocol 1: this compound Friendly In-Solution Protein Digestion

This protocol is designed to minimize the degradation of this compound bonds by avoiding harsh acidic conditions and optimizing digestion parameters.

Materials:

  • Lysis Buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Sequencing-grade Trypsin (or other desired protease)

  • Quenching Solution (e.g., 5% formic acid)

  • Ammonium Bicarbonate (50 mM, pH 8.0)

Procedure:

  • Lysis: Lyse cells or tissues in a suitable lysis buffer on ice.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 1.5 M.

  • Digestion: Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate at 37°C for 4-6 hours. Note: A shorter digestion time with a higher enzyme ratio can be tested to further minimize potential degradation.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Proceed immediately to peptide desalting using a C18 StageTip or other suitable method, using buffers containing 0.1% formic acid instead of TFA.

Visualizations

Diagram 1: Acid-Catalyzed Cleavage of the this compound Bond

This diagram illustrates the proposed mechanism for the acid-catalyzed hydrolysis of the peptide bond N-terminal to a proline residue, with the participation of the threonine side-chain hydroxyl group.

Caption: Mechanism of acid-catalyzed this compound bond cleavage.

Diagram 2: Recommended Workflow for Mass Spectrometry Sample Preparation

This workflow diagram outlines the key steps in a sample preparation protocol designed to minimize this compound degradation.

SamplePrepWorkflow Start Sample Collection (Keep on ice) Lysis Cell/Tissue Lysis (On ice, with protease/phosphatase inhibitors) Start->Lysis Reduction Reduction (DTT) Lysis->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin, 37°C, 4-6h) Alkylation->Digestion Quench Quench Digestion (Add 1% Formic Acid) Digestion->Quench Desalt Peptide Desalting (C18 StageTip with 0.1% Formic Acid) Quench->Desalt MS Mass Spectrometry Analysis Desalt->MS

Caption: Workflow to minimize this compound degradation.

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly reduce the artificial degradation of this compound bonds, leading to more accurate and reliable data in their proteomics and drug development studies.

References

Technical Support Center: Thr-Pro Dipeptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome solubility challenges encountered with the Threonine-Proline (Thr-Pro) dipeptide.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound dipeptide not dissolving in water or standard aqueous buffers (e.g., PBS)?

A1: While this compound is a relatively short and polar dipeptide, poor solubility can still occur for several reasons. The primary factors include the physical characteristics of the lyophilized powder, which can sometimes be resistant to wetting, and the potential for intermolecular hydrogen bonding leading to aggregation.[1] Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which it has no net electrical charge, as this minimizes repulsion between molecules and can favor aggregation.[2][3]

Q2: What is the theoretical isoelectric point (pI) of this compound and how does it guide solvent selection?

A2: The theoretical pI of a simple dipeptide like this compound is calculated by averaging the pKa values of the N-terminal amine and the C-terminal carboxylic acid. For this compound, the approximate pKa values are ~3.6 for the C-terminal carboxyl group and ~10.4 for the N-terminal amino group. The calculated pI is therefore around 7.0. To enhance solubility, it is recommended to work at a pH at least 1-2 units away from the pI.[2] Therefore, dissolving this compound in a slightly acidic (pH 3-5) or slightly basic (pH 8-10) buffer should improve solubility compared to neutral water or PBS.

Q3: I am still facing solubility issues. What is the next step? Can I use an organic co-solvent?

A3: Yes, using an organic co-solvent is a standard and effective next step. The recommended procedure is to first dissolve the peptide in a minimal amount of an organic solvent before slowly adding the solution to your aqueous buffer with vigorous stirring.[4][5] This prevents the peptide from crashing out of solution.

  • Recommended Solvents : Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in many experimental systems.[6][7] Alternatives include dimethylformamide (DMF), isopropanol, or acetonitrile.[8][9]

  • Important Consideration : For cell-based assays, the final concentration of DMSO should typically be kept below 1%, and often below 0.5%, as higher concentrations can be cytotoxic.[6][9]

Q4: My peptide dissolves in DMSO but precipitates when I dilute it into my aqueous buffer. What should I do?

A4: This indicates that the final concentration in the aqueous buffer is above the peptide's solubility limit under those conditions. Here are several troubleshooting steps:

  • Reduce Final Concentration : Your target concentration may be too high for the buffer composition.[4]

  • Slow Addition : Ensure you are adding the concentrated peptide-organic solution very slowly (dropwise) to the aqueous buffer while it is being vigorously vortexed or stirred. This helps prevent localized high concentrations that lead to precipitation.[4]

  • Use Sonication : A brief sonication in a water bath can help break up aggregates and improve dissolution.[6][7]

  • Re-solubilize : If significant precipitation occurs, you may need to lyophilize the peptide to remove the solvent and attempt to re-dissolve it at a lower final concentration.[4][7]

Q5: Are there any chemical modifications that can be made to the this compound sequence to inherently improve its solubility?

A5: Yes, a powerful technique, particularly during peptide synthesis, is the use of Pseudoproline (Ψ-Pro) Dipeptides .[10] In this strategy, the threonine residue is part of a reversibly protected oxazolidine ring. This modification introduces a "kink" into the peptide backbone, similar to a natural proline, which disrupts the formation of secondary structures like β-sheets that lead to aggregation.[10] This enhances the solvation of the peptide chain, significantly improving solubility and synthetic efficiency.[10][11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound dipeptide.

Problem Potential Cause Recommended Solution(s)
Lyophilized powder is difficult to wet and does not dissolve in water. High hydrophobicity of the peptide aggregate; physical form of the powder.[12]1. Attempt dissolution in a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 10% ammonium bicarbonate) solution.[6][9] 2. Use brief sonication (3 cycles of 10-15 seconds) to aid dissolution.[7] 3. If unsuccessful, proceed to the organic co-solvent protocol.
The solution is cloudy or contains visible particulates after initial dissolution. Incomplete dissolution or the presence of insoluble aggregates.[4]1. Gently warm the solution to 30-40°C, monitoring carefully to avoid degradation.[4][8] 2. Sonicate the solution in a water bath for 5-10 minutes.[4] 3. Before use, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes and use only the clear supernatant.[4][6]
Peptide precipitates from solution over time or upon freeze-thaw cycles. The solution is supersaturated; peptide aggregation is occurring.[12]1. Prepare fresh solutions for each experiment. 2. Store stock solutions in an organic solvent like DMSO at -20°C or -80°C.[6] 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol helps determine the optimal solvent for this compound without using your entire sample.

  • Aliquot : Prepare a small, pre-weighed aliquot of the lyophilized peptide (e.g., 1 mg).[9]

  • Step 1 (Water) : Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds. If not dissolved, proceed to the next step.

  • Step 2 (pH Adjustment) : To the suspension from Step 1, add 10% acetic acid dropwise, vortexing between drops, to lower the pH. If it dissolves, note the approximate pH. If not, discard and use a fresh aliquot for the next step.

  • Step 3 (Alternative pH) : With a new aliquot, repeat Step 1. Add 10% ammonium bicarbonate dropwise. If it dissolves, note the pH. If not, proceed to the next step.[9]

  • Step 4 (Organic Solvent) : With a new aliquot, add a minimal volume of 100% DMSO (e.g., 20-50 µL). Vortex thoroughly. The peptide should fully dissolve. This can then be used for the co-solvent dissolution protocol.[4][9]

Protocol 2: Dissolution Using an Organic Co-Solvent (DMSO)

This is the standard method for peptides that fail to dissolve in aqueous solutions.

  • Preparation : Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[7]

  • Initial Dissolution : Add a minimal volume of pure DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex or sonicate briefly until the solution is completely clear.[12]

  • Aqueous Buffer Prep : Prepare the final desired aqueous buffer (e.g., PBS, Tris) in a separate tube and ensure it is stirring or ready for immediate vortexing.

  • Slow Dilution : Using a pipette, add the DMSO stock solution drop-by-drop to the vigorously stirring aqueous buffer to achieve the desired final concentration.[4][9]

  • Final Check : Inspect the final solution. If it remains clear, it is ready for use. If any cloudiness appears, sonicate briefly. If particulates persist, centrifuge the solution and use the clear supernatant.[4]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start with Lyophilized This compound Peptide test_water Attempt to Dissolve in Sterile Water / Aqueous Buffer start->test_water is_soluble1 Is Solution Clear? test_water->is_soluble1 adjust_ph Adjust pH (Acidic or Basic Buffer) is_soluble1->adjust_ph No end_success Solution Ready for Use (Centrifuge if necessary) is_soluble1->end_success Yes is_soluble2 Is Solution Clear? adjust_ph->is_soluble2 use_organic Dissolve in Minimal DMSO (or other organic solvent) is_soluble2->use_organic No is_soluble2->end_success Yes dilute Slowly Dilute into Aqueous Buffer with Stirring use_organic->dilute is_soluble3 Is Final Solution Clear? dilute->is_soluble3 sonicate Apply Sonication and/or Gentle Warming is_soluble3->sonicate No / Cloudy is_soluble3->end_success Yes sonicate->is_soluble1 end_fail Re-evaluate: - Lower Concentration - Consider Different Buffer sonicate->end_fail

Caption: A systematic workflow for troubleshooting this compound dipeptide solubility.

G cluster_0 Effect of pH on Peptide Solubility ph_low Low pH (<< pI) (e.g., pH 3) charge_pos Net Positive Charge (Protonated Amine Groups) - Molecules Repel Each Other ph_low->charge_pos ph_pi pH ≈ Isoelectric Point (pI) (e.g., pH 7 for this compound) charge_neutral Net Neutral Charge - Minimal Repulsion - Prone to Aggregation ph_pi->charge_neutral ph_high High pH (>> pI) (e.g., pH 10) charge_neg Net Negative Charge (De-protonated Carboxyl Groups) - Molecules Repel Each Other ph_high->charge_neg sol_high1 High Solubility charge_pos->sol_high1 sol_low LOWEST SOLUBILITY charge_neutral->sol_low sol_high2 High Solubility charge_neg->sol_high2

Caption: Relationship between solution pH, peptide charge, and solubility.

G cluster_0 Pseudoproline Formation to Enhance Solubility peptide Standard Peptide Chain with Xaa-Thr Sequence aggregation Inter-chain H-Bonding (β-Sheet Formation) peptide->aggregation pseudoproline Introduce Pseudoproline Fmoc-Xaa-Thr(ΨPro)-OH during synthesis peptide->pseudoproline Modification Strategy insoluble Aggregation & Poor Solubility aggregation->insoluble disruption Backbone 'Kink' Disrupts Secondary Structure pseudoproline->disruption soluble Enhanced Solvation & Improved Solubility disruption->soluble

Caption: Conceptual diagram of pseudoproline use to prevent aggregation.

References

Technical Support Center: Peptide Cleavage and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage and deprotection of synthetic peptides, with a focus on sequences containing Threonine (Thr) and Proline (Pro). Our goal is to help you optimize your cleavage conditions to maximize the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving a peptide containing a Thr(tBu)-Pro sequence from the resin? A1: The primary challenge is ensuring the complete removal of the tert-butyl (tBu) protecting group from the Threonine residue. Incomplete deprotection is a common cause of failed syntheses or impure products. The cleavage conditions, particularly the duration and the composition of the cleavage cocktail, must be sufficient to remove all side-chain protecting groups, including the tBu group on Thr, which is cleaved by acidolysis with Trifluoroacetic Acid (TFA).[1]

Q2: What are "scavengers" and why are they critical during peptide cleavage? A2: During cleavage with TFA, highly reactive cationic species (carbocations) are generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl) and from the resin linker.[1][2] These carbocations can cause unwanted modifications to nucleophilic amino acid side chains, especially Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing side reactions and improving the purity of the crude peptide.[2][3]

Q3: What is a standard, all-purpose cleavage cocktail I can start with? A3: For many routine peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is a very effective and widely used starting point.[2] TIS is an excellent scavenger for the commonly generated trityl and t-butyl cations.[4] However, for peptides containing sensitive residues like multiple Arg, Cys, or Met, more complex cocktails like Reagent K may be necessary.[2][5]

Q4: How important is it to wash and dry the peptide-resin before cleavage? A4: It is absolutely critical. Residual Dimethylformamide (DMF), a common solvent in peptide synthesis, is basic and can neutralize the TFA, inhibiting the cleavage reaction and leading to low yields.[2][6] The resin should be thoroughly washed with a solvent like Dichloromethane (DCM) to remove DMF, followed by drying under a high vacuum to remove all volatile substances.[6]

Q5: I don't see a precipitate after adding cold ether. What should I do? A5: First, ensure the ether is sufficiently cold (ideally -20°C) and that you are using a sufficient volume (typically 8-10 times the volume of the TFA filtrate).[2][7] If no precipitate forms, it could be due to low peptide concentration or a very hydrophilic/short peptide. Try concentrating the TFA solution under a gentle stream of nitrogen to about 1-2 mL before adding it to the cold ether.[8] If that fails, it may indicate that the cleavage reaction itself was unsuccessful.[8]

Q6: Can I reuse a cleavage cocktail? A6: No, it is strongly recommended to always use a freshly prepared cleavage cocktail.[3] The components, especially scavengers like thiols, can degrade or oxidize over time, reducing their effectiveness and increasing the likelihood of side reactions.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of your Thr-Pro containing peptide.

IssuePossible Cause(s)Troubleshooting Steps
1. Low or No Peptide Yield Incomplete Cleavage: The cleavage time may be too short, or the TFA concentration is too low (e.g., due to residual DMF).[3][8]Extend Cleavage Time: For peptides with multiple bulky protecting groups, extend the reaction time to 3-4 hours. • Perform a Test Cleavage: Always run a small-scale test cleavage (20-50 mg of resin) to determine optimal timing.[2] • Ensure Proper Washing: Thoroughly wash the resin with DCM before cleavage to remove all DMF.[6]
Poor Precipitation: The peptide may be too dilute, hydrophilic, or the ether may not be cold enough.[3][8]Concentrate Filtrate: Reduce the volume of the TFA filtrate under nitrogen before adding to cold ether.[8] • Maximize Precipitation: Use a 10-fold excess of ice-cold ether and allow the mixture to stand at -20°C for at least 30 minutes.[1][7]
Peptide Reattachment to Resin: C-terminal Trp or Met residues are susceptible to re-alkylation by resin-derived cations.[6]Use Appropriate Scavengers: If your sequence contains C-terminal Trp or Met, include 1-2.5% ethanedithiol (EDT) in your cleavage cocktail.[6]
2. Unexpected Peaks in HPLC Incomplete Deprotection: One or more side-chain protecting groups (e.g., tBu on Thr, Pbf on Arg) were not fully removed.Extend Cleavage Time: As above, increase the reaction time. For difficult-to-remove groups like Arg(Pbf), 4 hours or more may be needed. • Repeat Cleavage: Precipitate the partially protected peptide and subject it to a fresh cleavage cocktail. • Confirm Mass: Use mass spectrometry to identify the mass of the unexpected peak, which can confirm the presence of a remaining protecting group (+56 for tBu, +252 for Pbf).
Side-Chain Modification: Alkylation or oxidation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations.[3]Optimize Scavenger Mix: Review your sequence and choose the appropriate cleavage cocktail. For peptides with multiple sensitive residues, use a robust mixture like Reagent K.[2][3] • Work Under Inert Atmosphere: To prevent oxidation of Met or Cys, perform the cleavage under a nitrogen or argon blanket.[6]
Aspartimide Formation: Sequences containing Aspartic Acid (Asp), especially Asp-Gly or Asp-Ser, are prone to forming a cyclic aspartimide intermediate, which can lead to byproducts.[6][9]• This is a synthesis-related issue. During synthesis, use protecting groups like Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH to minimize this side reaction.[6]
3. Peptide is Difficult to Dissolve Hydrophobicity/Aggregation: The cleaved peptide is inherently insoluble in standard aqueous buffers.[3]Use Organic Solvents: Try dissolving the peptide pellet in a small amount of DMSO, DMF, or acetic acid before diluting with water for lyophilization or purification.[3] • Lyophilize from Acetonitrile/Water: Dissolving the pellet in a mixture containing an organic solvent like acetonitrile and then lyophilizing can yield a fluffier, more soluble powder.[3]

Data Presentation: Cleavage Cocktail Comparison

The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. The table below summarizes common cocktails and their applications.

Cleavage Cocktail (Reagent)Composition (v/v/v)Key ScavengersRecommended ForNotes
Standard TFA / TIS / H₂O (95 : 2.5 : 2.5)Triisopropylsilane (TIS), WaterGeneral use for peptides without highly sensitive residues (Met, Cys, Trp).[2]Good starting point. TIS is an effective scavenger for trityl and t-butyl cations.[4]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Phenol, Thioanisole, Ethanedithiol (EDT), Water"Universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[2][5]Contains toxic and malodorous reagents (thioanisole, EDT). Use in a well-ventilated fume hood.
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Phenol, TIS, WaterPeptides containing trityl-protected residues (Asn, Gln, His, Cys). A good "low-odor" alternative to Reagent K.[4][5]Will not prevent the oxidation of Methionine residues.[5]
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Thioanisole, EDT, AnisolePeptides with Arg(Pmc/Pbf) and/or Trp. Minimizes reattachment of Trp to the resin linker.[5]Effective for sulfonyl-protected Arginine residues.
TMSBr-based TFA / Thioanisole / EDT / m-cresol + TMSBrThioanisole, EDT, m-cresolPeptides with multiple Arg(Mtr) residues.[2]Provides very rapid and clean deprotection of Arg(Mtr) (e.g., 15 minutes), suppressing sulfonation of Trp.[2][10]

Experimental Protocols

Protocol 1: Pre-Cleavage Resin Preparation

  • Place the peptide-resin in a sintered glass funnel or a solid-phase synthesis vessel.

  • Wash the resin thoroughly to remove residual synthesis reagents and solvents. Perform the following washes, using approximately 10 mL of solvent per gram of resin for each wash:

    • DMF (3 times)

    • DCM (3 times)[6]

  • For polystyrene-based resins, a final wash with Methanol can help shrink the resin.[2]

  • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, to ensure it is completely free of volatile solvents.[2]

Protocol 2: Standard Cleavage using TFA / TIS / H₂O

  • Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate or swirl the mixture at room temperature for 2-3 hours.[1][3]

  • Peptide Precipitation: Filter the resin through a sintered glass funnel and collect the filtrate into a larger centrifuge tube. Add the filtrate dropwise to a 10-fold excess of cold (-20°C) diethyl ether while gently vortexing. A white precipitate of the peptide should form.[1][3]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: After the final ether wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_cleavage Phase 2: Cleavage & Isolation cluster_analysis Phase 3: Analysis A Synthesized Peptide-Resin B Wash Resin (DMF, DCM) A->B C Dry Resin Under High Vacuum B->C D Add Fresh Cleavage Cocktail (e.g., TFA/TIS/H2O) C->D E Agitate at Room Temp (2-3 hours) D->E F Filter to Separate Resin from Filtrate E->F G Precipitate Peptide in Cold Diethyl Ether F->G H Centrifuge and Wash Peptide Pellet G->H I Dry Crude Peptide H->I J Analyze Crude Peptide (HPLC, Mass Spec) I->J K Purify Peptide (e.g., Prep-HPLC) J->K

Caption: General workflow for peptide cleavage from solid-phase resin.

G start Problem Encountered During Peptide Cleavage q1 What is the primary issue? start->q1 low_yield Low / No Yield q1->low_yield Yield hplc_issues Unexpected HPLC Peaks q1->hplc_issues Purity solubility_issues Poor Solubility q1->solubility_issues Solubility check_cleavage Verify Cleavage Conditions: - Was resin dry? - Was cocktail fresh? - Extend cleavage time low_yield->check_cleavage check_precip Optimize Precipitation: - Concentrate TFA filtrate - Use colder / more ether low_yield->check_precip check_deprotection Check for Incomplete Deprotection: - Confirm mass via MS - Re-cleave with fresh cocktail hplc_issues->check_deprotection check_scavengers Review Scavenger Choice: - Does sequence have Trp, Met, Cys? - Use Reagent K for sensitive peptides hplc_issues->check_scavengers change_solvent Modify Dissolution Method: - Use small amount of DMSO/DMF - Lyophilize from MeCN/Water solubility_issues->change_solvent

Caption: Troubleshooting flowchart for common peptide cleavage issues.

References

Technical Support Center: Troubleshooting Low Yield in Thr-Pro Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) of sequences containing the Threonine-Proline (Thr-Pro) motif. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance and frequently asked questions (FAQs) to address common challenges leading to low yields during the synthesis of this compound containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the Threonine-Proline (this compound) peptide bond particularly difficult to synthesize, often resulting in low yields?

A1: The low yield in this compound synthesis is primarily due to significant steric hindrance. Threonine is a β-branched amino acid, meaning it has a bulky side chain close to the peptide backbone. Proline is a unique secondary amino acid with its side chain cyclized back onto the alpha-amino group, creating a rigid pyrrolidine ring. This combination of a bulky, sterically hindered amino acid (Threonine) being coupled to a sterically hindered and less reactive secondary amine (Proline) slows down the coupling reaction kinetics, often leading to incomplete reactions and, consequently, low yields of the desired peptide.

Q2: What are the most common side reactions observed during the synthesis of a this compound sequence?

A2: The most prevalent side reactions during this compound synthesis include:

  • Incomplete Coupling: Due to the steric hindrance mentioned above, the coupling reaction may not go to completion, resulting in deletion sequences (peptides missing the Threonine residue).

  • Diketopiperazine (DKP) Formation: If the this compound sequence is at the N-terminus of the growing peptide chain (specifically when Pro is the second residue), the deprotected dipeptide can cyclize to form a stable six-membered ring, a diketopiperazine.[1][2] This terminates the peptide chain and cleaves it from the resin, significantly reducing the yield of the full-length peptide.[1][2]

  • Epimerization: The prolonged reaction times and harsh conditions sometimes used to force the difficult this compound coupling can increase the risk of epimerization at the α-carbon of the threonine residue, leading to diastereomeric impurities.[3][4]

Q3: How can I improve the yield of my this compound synthesis?

A3: Several strategies can be employed to improve the yield:

  • Optimize Coupling Reagents: Use highly efficient coupling reagents known to perform well for sterically hindered couplings.[5][6][7]

  • Double Coupling: Repeat the coupling step to drive the reaction closer to completion.

  • Increase Reaction Time and Temperature: Longer coupling times or the use of microwave-assisted synthesis can enhance reaction rates.

  • Use Pseudoproline Dipeptides: This is a highly effective strategy where a pre-formed dipeptide with a temporary proline-like ring structure is used. This disrupts secondary structure formation and presents a more favorable conformation for coupling.[1][5][8][9]

Q4: What are pseudoproline dipeptides and how do they help in this compound synthesis?

A4: Pseudoproline dipeptides are derivatives of Serine or Threonine where the side-chain hydroxyl group is reversibly cyclized with the backbone amide nitrogen, forming an oxazolidine ring.[1][5][8][9] This creates a temporary "kink" in the peptide chain that mimics proline, disrupting the formation of secondary structures like β-sheets that can cause aggregation and hinder coupling reactions.[1][5][8][9] By using a pre-formed Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide, the difficult this compound coupling is bypassed, and the subsequent amino acid is coupled to a more accessible N-terminus. The native threonine structure is restored during the final cleavage with trifluoroacetic acid (TFA).[1][5][8][9]

Troubleshooting Guides

Problem 1: Low crude peptide yield with significant deletion of the Threonine residue.

This indicates an incomplete coupling of Threonine to Proline.

G start Low Yield with Thr Deletion strategy1 Optimize Coupling Conditions start->strategy1 strategy2 Implement Double Coupling strategy1->strategy2 If yield is still low end_node Improved Yield strategy1->end_node If successful strategy3 Use a More Potent Coupling Reagent strategy2->strategy3 If deletion persists strategy2->end_node If successful strategy4 Consider Pseudoproline Dipeptide strategy3->strategy4 For highly problematic sequences strategy3->end_node If successful strategy4->end_node

Caption: Troubleshooting workflow for incomplete this compound coupling.

  • Extend Coupling Time: Increase the coupling time for the Fmoc-Thr(tBu)-OH to at least 2-4 hours. For particularly difficult sequences, overnight coupling may be beneficial.

  • Double Couple: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-Thr(tBu)-OH.

  • Change Coupling Reagent: If using a standard carbodiimide-based reagent like DIC/HOBt, switch to a more potent uronium or phosphonium salt-based reagent.

Problem 2: The major product is a diketopiperazine.

This occurs when the this compound sequence is at the N-terminus of the peptide.

G start This compound at N-terminus strategy1 Couple a Tripeptide start->strategy1 strategy2 Use Fmoc-Dde-Thr(tBu)-OH start->strategy2 strategy3 Use 2-Chlorotrityl Chloride Resin start->strategy3 end_node DKP Formation Minimized strategy1->end_node strategy2->end_node strategy3->end_node G cluster_SPPS_Cycle Standard SPPS Cycle for this compound resin Proline-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 DMF Wash deprotection->washing1 coupling Couple to Proline-Resin (2-4 hours) washing1->coupling activation Activate Fmoc-Thr(tBu)-OH (e.g., HATU/DIPEA) activation->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (Recouple) washing2 DMF/DCM Wash monitoring->washing2 Negative next_cycle Proceed to next cycle washing2->next_cycle G cluster_Pseudoproline_Strategy Pseudoproline Dipeptide Strategy peptide_resin Peptide-Resin (N-terminal deprotected) couple_dipeptide Couple Pseudoproline Dipeptide peptide_resin->couple_dipeptide activate_dipeptide Activate Fmoc-Xaa-Thr(ψMe,MePro)-OH activate_dipeptide->couple_dipeptide wash_resin Wash Resin couple_dipeptide->wash_resin continue_synthesis Continue SPPS wash_resin->continue_synthesis final_cleavage Final Cleavage (TFA) continue_synthesis->final_cleavage native_peptide Native this compound Peptide final_cleavage->native_peptide

References

Minimizing side reactions in Thr-Pro peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing the Threonine-Proline (Thr-Pro) motif. This sequence is notoriously prone to specific side reactions, which can significantly impact peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed during the synthesis of a this compound peptide sequence?

A1: The most significant side reaction is the formation of a cyclic dipeptide, specifically a diketopiperazine (DKP). This occurs through the intramolecular cyclization of the dipeptidyl-tRNA, leading to premature termination of the peptide chain. The proximity of the N-terminal nitrogen to the carbonyl group of the ester linkage in the this compound sequence facilitates this unwanted cyclization.

Q2: At which stage of solid-phase peptide synthesis (SPPS) is diketopiperazine formation most likely to occur?

A2: Diketopiperazine formation is most prevalent after the deprotection of the N-terminal protecting group (e.g., Fmoc) of the second amino acid (Threonine in this case) when Proline is the C-terminal residue attached to the resin. The free N-terminal amine of Threonine can then attack the ester bond linking Proline to the resin, leading to the release of the cyclic dipeptide from the solid support.

Q3: How does the choice of protecting groups for Threonine affect the synthesis of this compound peptides?

A3: The choice of a bulky protecting group for the Threonine side chain, such as trityl (Trt) or tert-butyl (tBu), can sterically hinder the intramolecular cyclization, thus reducing the formation of diketopiperazine. The tert-butyl group is particularly effective in this regard.

Q4: Can the type of coupling reagent used influence the extent of side reactions?

A4: Yes, the choice of coupling reagent plays a crucial role. Reagents that promote rapid amide bond formation can outcompete the intramolecular cyclization. For instance, using a highly efficient coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can help minimize diketopiperazine formation by quickly coupling the subsequent amino acid.

Q5: Are there any alternative strategies to synthesize difficult this compound containing peptides?

A5: For particularly challenging sequences, a fragment condensation approach can be effective. This involves synthesizing the this compound dipeptide separately, often in solution phase where conditions can be better controlled to minimize side reactions. This protected dipeptide is then coupled to the resin-bound peptide chain. Using dipeptides like Fmoc-Thr(tBu)-Pro-OH can be a practical solution.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low peptide yield and presence of a major byproduct with a mass corresponding to the this compound diketopiperazine. Intramolecular cyclization (Diketopiperazine formation) after Fmoc deprotection of Threonine.1. Use a bulky protecting group for Threonine: Employ Fmoc-Thr(tBu)-OH instead of Fmoc-Thr(Trt)-OH or unprotected Fmoc-Thr-OH. The tert-butyl group provides greater steric hindrance against cyclization.2. Introduce the subsequent amino acid immediately after deprotection: Minimize the time the free N-terminal of Threonine is available for cyclization by proceeding with the next coupling step without delay.3. Use a pre-formed dipeptide: Synthesize or purchase Fmoc-Thr(tBu)-Pro-OH and couple it as a single unit. This bypasses the critical step where DKP formation is most likely to occur on the solid support.
Presence of deletion sequences lacking the this compound motif. Incomplete coupling of the this compound dipeptide or the individual amino acids.1. Optimize coupling conditions: Increase the coupling time and/or the equivalents of the dipeptide and coupling reagents. Double coupling may be necessary.2. Choose a more efficient coupling reagent: Switch to a higher-activity reagent such as HATU or HCTU.3. Monitor the coupling reaction: Use a qualitative test like the Kaiser test to ensure complete reaction before proceeding to the next step.
Racemization at the Threonine residue. Prolonged activation time or use of certain coupling reagents.1. Minimize activation time: Pre-activate the amino acid for a shorter duration before adding it to the resin.2. Add an auxiliary nucleophile: Include an additive like Oxyma Pure® or HOBt (Hydroxybenzotriazole) in the coupling mixture, which can suppress racemization.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Thr(tBu)-Pro-OH Dipeptide

This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup on a resin pre-loaded with the C-terminal amino acid.

  • Resin Swelling: Swell the resin in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc-adducts.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-Pro-OH (2-3 equivalents relative to resin loading), a coupling reagent like HATU (1.95 equivalents), and a base such as DIPEA (N,N-Diisopropylethylamine) (4 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling mixture to the washed resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

Visual Guides

Caption: Diketopiperazine (DKP) formation pathway in this compound synthesis.

Troubleshooting_Workflow start Low Yield / Purity in This compound Synthesis check_byproduct Analyze Byproduct Mass start->check_byproduct is_dkp Mass = DKP? check_byproduct->is_dkp other_issue Investigate Other Side Reactions (e.g., deletion) is_dkp->other_issue No solution1 Use Fmoc-Thr(tBu)-OH is_dkp->solution1 Yes solution3 Optimize Coupling Time & Reagent other_issue->solution3 solution2 Use Pre-formed Fmoc-Thr(tBu)-Pro-OH solution1->solution2 If still problematic end Improved Synthesis solution2->end solution3->end

Caption: Troubleshooting workflow for this compound peptide synthesis issues.

Technical Support Center: Enhancing Thr-Pro Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal of Threonine-Proline (Thr-Pro) containing peptides in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound containing peptide weak or absent?

Several factors can contribute to a weak or undetectable signal for peptides containing a this compound motif:

  • The "Proline Effect" in CID/HCD: Proline's unique cyclic structure restricts the peptide backbone. During Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), this often leads to a preferential and highly stable fragmentation N-terminal to the proline residue.[1] This can result in a spectrum dominated by a single y-ion, with poor overall sequence coverage, making confident identification difficult.

  • Phosphorylation and Neutral Loss: this compound motifs are common sites for phosphorylation by proline-directed kinases. Phosphorylated serine and threonine residues are highly labile and prone to neutral loss of phosphoric acid (H₃PO₄, a loss of 98 Da) during CID/HCD.[2] This can result in a spectrum where the most intense peak corresponds to this neutral loss, with few other informative fragment ions.[3]

  • Low Abundance: Phosphorylation is a dynamic and often low-stoichiometry post-translational modification (PTM).[4] Your target phosphopeptide may be present in very low amounts in the sample, requiring enrichment to be detected.

  • Poor Ionization: The physicochemical properties of the peptide itself might lead to inefficient ionization in the mass spectrometer source.

  • Sample Contamination: Salts, detergents, and other contaminants from your sample preparation can suppress the ionization of your target peptide.

Q2: What is the "Proline Effect" and how does it affect my data?

The "Proline Effect" refers to the enhanced cleavage of the peptide bond N-terminal to a proline residue during CID fragmentation.[1] The rigid ring structure of proline makes this bond particularly susceptible to fragmentation. This results in the generation of a prominent y-ion, which can dominate the MS/MS spectrum. While this can be a strong indicator of proline's presence, it often suppresses other fragmentation pathways, leading to incomplete sequence information and making it difficult to confidently identify the peptide, especially if other modifications are present.

Q3: My peptide is likely phosphorylated at the this compound site, but I only see a strong peak corresponding to a 98 Da neutral loss in my CID spectrum. What does this mean and what should I do?

A dominant peak representing a 98 Da neutral loss is a classic signature of a phosphoserine or phosphothreonine-containing peptide fragmented by CID.[2] The energy from CID is often sufficient to break the labile phosphoester bond, causing the loss of phosphoric acid before the peptide backbone fragments. This leaves you with a strong signal for the peptide without its phosphate group, but little to no sequence information to confirm its identity or pinpoint the phosphorylation site.

To overcome this, you should:

  • Switch to an alternative fragmentation method: Electron Transfer Dissociation (ETD) or similar methods like EThcD (Electron Transfer/Higher-Energy Collision Dissociation) are highly recommended. These methods cleave the peptide backbone without significantly disturbing labile modifications like phosphorylation, leading to better sequence coverage and confident site localization.[3][5]

  • Perform a neutral loss-triggered MS3 scan: If you are using an ion trap instrument, you can set up an experiment where the instrument detects the 98 Da neutral loss in the MS2 scan and then isolates that neutral loss ion for a further round of fragmentation (MS3). This can often generate the necessary sequence ions for identification.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or no signal for the target this compound peptide.
Possible Cause Troubleshooting Step Rationale
Low Abundance of Phosphopeptide Perform a phosphopeptide enrichment step prior to LC-MS/MS analysis.Phosphorylation is often substoichiometric. Enrichment using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) concentrates the phosphopeptides in your sample, increasing their chances of detection.[6][7]
Sample Contamination Desalt your peptide sample using a C18 StageTip or similar reversed-phase cleanup method.Salts, detergents, and other impurities from buffers and cell lysates can severely suppress the ionization of your target peptide. A thorough cleanup is crucial for good signal intensity.
Poor Ionization Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).Ensure the mass spectrometer is properly tuned and calibrated. Suboptimal source conditions can prevent your peptide from efficiently entering the gas phase as an ion.
Inefficient Protein Digestion Review your protein digestion protocol. Ensure complete denaturation, reduction, and alkylation.Incomplete digestion can result in large, difficult-to-analyze peptides or leave your target peptide attached to a larger protein fragment.
Issue 2: Poor sequence coverage and ambiguous PTM localization for a this compound phosphopeptide.
Possible Cause Troubleshooting Step Rationale
Dominant Neutral Loss in CID/HCD Use Electron Transfer Dissociation (ETD) or a hybrid method like EThcD.ETD is a non-ergodic fragmentation method that cleaves the peptide backbone while preserving labile PTMs like phosphorylation. This results in c- and z-type fragment ions that allow for confident localization of the phosphate group on the Thr residue.[3][5]
"Proline Effect" in CID/HCD Use ETD or analyze the data for the characteristic proline-directed y-ion.ETD is less susceptible to the "Proline Effect" and provides more uniform fragmentation across the peptide backbone. If using CID, the presence of a very strong y-ion immediately N-terminal to the proline can help confirm the sequence.
Low Charge State of Precursor Ion Optimize chromatography to promote higher charge states (e.g., use formic acid in the mobile phase).ETD is generally more efficient for precursor ions with a charge state of +3 or higher. Peptides with a +2 charge may show incomplete fragmentation.
Suboptimal ETD Parameters Calibrate and optimize ETD reaction times and reagent ion target values.The efficiency of the ETD reaction depends on the instrument and the nature of the peptide. Proper calibration can significantly improve the quality of your ETD spectra.[8]

Data Presentation: Comparing Fragmentation Methods

The choice of fragmentation method is critical for analyzing this compound containing phosphopeptides. The following tables summarize the quantitative advantages of using ETD over CID.

Table 1: Comparison of Phosphopeptide Identifications and Sequence Coverage (ETD vs. CID)

MetricETDCIDImprovement with ETD
Unique Phosphopeptides Identified 27219043% increase
Average Sequence Coverage ~80%~57%23% increase
Backbone Fragment Ions per Peptide ~40% more than CIDBaselineSignificant increase

Data summarized from a study on global phosphopeptide profiling, demonstrating the superiority of ETD for identifying a higher number of unique phosphopeptides with better sequence coverage.[5]

Table 2: Performance of Different Fragmentation Strategies for Phosphopeptide Identification

Fragmentation MethodPhosphopeptide-Spectrum Matches (PSMs)
ETD alone491
CID alone2504
Alternating CID and ETD3249

Data from a systematic evaluation showing that an alternating CID and ETD approach identifies the highest number of phosphopeptides, highlighting the complementary nature of the two techniques.[9]

Experimental Protocols

Protocol 1: Phosphopeptide Enrichment using IMAC

This protocol provides a general workflow for enriching phosphorylated peptides from a complex mixture using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • IMAC resin (e.g., Fe-NTA magnetic beads)

  • Loading/Binding Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)

  • Wash Buffer 1: 80% ACN, 1% TFA

  • Wash Buffer 2: 10% ACN, 0.2% TFA

  • Elution Buffer: 1% Ammonium Hydroxide (NH₄OH)

  • Lyophilized peptide digest

Procedure:

  • Resuspend Peptides: Reconstitute the dried peptide sample in the Loading/Binding Buffer.

  • Prepare IMAC Beads: Wash the required amount of IMAC beads with the Loading/Binding Buffer according to the manufacturer's instructions.

  • Binding: Add the resuspended peptide sample to the washed IMAC beads. Incubate for 30 minutes at room temperature with gentle mixing to allow phosphopeptides to bind to the beads.

  • Washing:

    • Pellet the beads (using a magnetic rack if using magnetic beads) and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1 and then Wash Buffer 2 to remove non-specifically bound, non-phosphorylated peptides.

  • Elution:

    • Add the Elution Buffer to the beads and incubate for 10-15 minutes to release the bound phosphopeptides.

    • Pellet the beads and carefully collect the supernatant containing the enriched phosphopeptides.

  • Acidification and Cleanup: Immediately acidify the eluate with formic acid to neutralize the high pH. Dry the sample in a vacuum concentrator.

  • Final Step: Resuspend the enriched phosphopeptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid) and perform a final desalting step using a C18 StageTip.

Protocol 2: LC-MS/MS Analysis with Alternating CID/ETD

This protocol outlines a data-dependent acquisition strategy to maximize information from phosphopeptide samples.

Instrumentation:

  • A hybrid ion trap-Orbitrap mass spectrometer (or similar instrument) capable of both CID and ETD fragmentation.

Procedure:

  • LC Separation: Separate the enriched phosphopeptide sample using a nano-flow HPLC system with a reversed-phase column and a suitable gradient of increasing acetonitrile with 0.1% formic acid.

  • Mass Spectrometer Setup:

    • Set the instrument to acquire data in a data-dependent mode.

    • MS1 Scan: Acquire a high-resolution survey scan in the Orbitrap (e.g., resolution 60,000) to detect precursor ions.

    • Data-Dependent MS2 Scans: Set the instrument to select the top N (e.g., 5-10) most intense precursor ions from the MS1 scan for fragmentation.

    • Alternating Fragmentation: For each selected precursor ion, configure the method to perform two sequential MS2 scans:

      • One scan using CID fragmentation.

      • A second scan using ETD fragmentation.

    • Dynamic Exclusion: Enable dynamic exclusion for a set period (e.g., 30-60 seconds) to prevent repeated fragmentation of the same precursor ion.

  • Data Analysis:

    • Search the generated data against a relevant protein database using a search engine that can handle both CID and ETD fragmentation data (e.g., Mascot, Sequest, MaxQuant).

    • Specify phosphorylation of serine, threonine, and tyrosine as a variable modification in your search parameters.

    • Manually inspect the spectra of identified this compound phosphopeptides to verify the quality of the fragmentation data from both CID (looking for neutral loss and y-ions) and ETD (looking for c- and z-ions that confirm the phosphorylation site).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Protein_Extraction Protein Extraction & Digestion Phospho_Enrichment Phosphopeptide Enrichment (IMAC/TiO2) Protein_Extraction->Phospho_Enrichment Desalting Desalting (C18) Phospho_Enrichment->Desalting LC_Separation NanoLC Separation Desalting->LC_Separation MS1_Scan MS1 Survey Scan (Precursor Detection) LC_Separation->MS1_Scan Data_Dependent Data-Dependent Precursor Selection MS1_Scan->Data_Dependent CID_Scan MS2 Scan (CID) Data_Dependent->CID_Scan Fragment ETD_Scan MS2 Scan (ETD) Data_Dependent->ETD_Scan Fragment Database_Search Database Search (CID + ETD Data) CID_Scan->Database_Search ETD_Scan->Database_Search Validation Manual Validation of this compound Spectra Database_Search->Validation Quantitation Quantitation Validation->Quantitation

Caption: Workflow for phosphopeptide analysis using alternating CID/ETD.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits Growth_Factor Growth Factor Growth_Factor->RTK RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK (Proline-directed Kinase) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., on this compound motifs) ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Simplified ERK signaling pathway involving proline-directed phosphorylation.

troubleshooting_logic Start Weak/No this compound Peptide Signal Check_Phospho Is peptide phosphorylated? Start->Check_Phospho Enrich Action: Perform phosphopeptide enrichment Check_Phospho->Enrich Yes Check_CID Using CID/HCD? Check_Phospho->Check_CID No Enrich->Check_CID Use_ETD Action: Use ETD or alternating CID/ETD Check_CID->Use_ETD Yes Check_Sample Action: Check sample prep (desalting, digestion) Check_CID->Check_Sample No Success Signal Enhanced Use_ETD->Success Optimize_MS Action: Optimize MS parameters Check_Sample->Optimize_MS Optimize_MS->Success

Caption: Troubleshooting logic for weak this compound peptide signals.

References

Validation & Comparative

Validating the Specificity of Phospho-Threonine-Proline Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of methods to validate the specificity of antibodies targeting the phospho-threonine-proline (pThr-Pro) motif, a critical post-translational modification in many signaling pathways.

The reversible phosphorylation of threonine residues preceding a proline is a key regulatory mechanism in cellular processes, primarily driven by MAPK and CDK families of protein kinases.[1][2][3] Antibodies that specifically recognize this pthis compound motif are invaluable tools for dissecting these signaling cascades. However, their utility is entirely dependent on their specificity. This guide outlines and compares key experimental approaches for validating pthis compound antibody specificity, providing actionable protocols and data interpretation guidelines.

Comparative Analysis of Validation Methodologies

A multi-faceted approach is essential for rigorously validating the specificity of a pthis compound antibody. The following table summarizes and compares the most common and effective methods.

Method Principle Information Gained Advantages Limitations
Peptide Array The antibody is tested against a library of synthetic peptides, including the target pthis compound motif, its non-phosphorylated counterpart, and various other phosphorylated and non-phosphorylated sequences.[4][5]High-throughput assessment of on-target binding and off-target cross-reactivity to a wide range of sequences.[4]Comprehensive specificity profiling in a single experiment.[6] Can identify subtle sequence context preferences.Peptide binding may not always reflect binding to the full-length protein in its native conformation.
Dot Blot A simplified version of a peptide array where a small number of key peptides (e.g., pthis compound, this compound, pSer-Pro) are spotted onto a membrane and probed with the antibody.Rapid confirmation of phosphorylation and sequence dependence.Quick, inexpensive, and easy to perform for initial screening.Provides limited information on broader cross-reactivity compared to a full peptide array.
Western Blotting The antibody is used to probe cell lysates or purified proteins that have been separated by size via SDS-PAGE.[7][8] Key controls include phosphatase treatment and the use of cell lines with known pathway activation or inhibition.[7][9]Confirms binding to the target protein of the correct molecular weight in a complex mixture. Phosphatase treatment demonstrates phospho-specificity.[7][9]Assesses specificity in the context of whole proteins. Allows for the evaluation of specificity under different cellular conditions (e.g., stimulated vs. unstimulated cells).Can be lower throughput than peptide-based methods. Interpretation can be confounded by non-specific bands.
Enzyme-Linked Immunosorbent Assay (ELISA) Peptides (phosphorylated and non-phosphorylated) are coated onto a microplate, and antibody binding is quantified using a secondary antibody conjugated to an enzyme that produces a measurable signal.[1][2][10][11][12][13]Quantitative assessment of antibody affinity and specificity for the target motif.[5]Highly quantitative and suitable for determining antibody titers and optimal concentrations. Can be adapted for high-throughput screening.Like peptide arrays, it may not fully represent binding to native proteins.
Immunoprecipitation (IP) followed by Mass Spectrometry (MS) The antibody is used to pull down its target protein(s) from a cell lysate. The immunoprecipitated proteins are then identified by mass spectrometry.Identifies the specific proteins that the antibody binds to within a complex biological sample.Provides the highest level of confidence in identifying the antibody's true targets in a native context.Technically demanding and requires access to specialized equipment (mass spectrometer).

Experimental Data Summary

The following tables present example data that could be generated from the validation experiments described above.

Table 1: Peptide Array/ELISA Specificity Data

Peptide Sequence Description Relative Binding Signal (%)
Ac-L-N-V-pT-P-L-G-NH2Target Phospho-Peptide100
Ac-L-N-V-T-P-L-G-NH2Non-Phospho Counterpart< 1
Ac-L-N-V-pS-P-L-G-NH2Phospho-Serine Variant5-15 (Example cross-reactivity)[1][2]
Ac-L-N-V-pT-A-L-G-NH2Proline Substitution< 1
Ac-L-N-V-pY-P-L-G-NH2Phospho-Tyrosine Variant< 1[1][2]

Table 2: Western Blot Validation Data

Sample Treatment Target Protein Band Intensity Notes
Jurkat Cell LysateNocodazole (Induces mitosis-specific phosphorylation)+++Strong signal indicates recognition of endogenously phosphorylated proteins.[1][3]
Jurkat Cell LysateUntreated+Basal level of phosphorylation.
Nocodazole-treated LysateLambda Phosphatase-Disappearance of the band confirms phospho-specificity.[9]
Total Protein LysateN/A+++ (with total protein antibody)Control to show equal protein loading.[7]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context and methodologies, the following diagrams illustrate a relevant signaling pathway and the experimental workflows for antibody validation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (pthis compound motif) Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

MAPK signaling pathway leading to this compound phosphorylation.

Antibody_Validation_Workflow cluster_initial_screening Initial Specificity Screening cluster_protein_context Validation in Protein Context cluster_target_identification In-depth Target Identification Peptide_Array Peptide_Array Western_Blot Western_Blot Peptide_Array->Western_Blot Dot_Blot Dot_Blot Dot_Blot->Western_Blot ELISA ELISA ELISA->Western_Blot Phosphatase_Treatment Phosphatase_Treatment Western_Blot->Phosphatase_Treatment Cell_Stimulation_Inhibition Cell_Stimulation_Inhibition Western_Blot->Cell_Stimulation_Inhibition Immunoprecipitation Immunoprecipitation Western_Blot->Immunoprecipitation Mass_Spectrometry Mass_Spectrometry Immunoprecipitation->Mass_Spectrometry

References

Comparative Analysis of Thr-Pro and Pro-Thr Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the dipeptides Threonyl-Proline (Thr-Pro) and Prolyl-Threonine (Pro-Thr). As structural isomers, the sequence of these amino acids significantly influences their physicochemical properties, biological activities, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Structural and Physicochemical Properties

The primary difference between this compound and Pro-Thr lies in the position of the proline residue. Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone. When at the N-terminus (Pro-Thr), the rigid pyrrolidine ring influences the rotational freedom of the subsequent threonine residue. Conversely, when at the C-terminus (this compound), it restricts the conformation of the preceding threonine. This seemingly minor difference can lead to substantial variations in their three-dimensional structure, stability, and interaction with biological targets.

PropertyThis compound (Threonyl-Proline)Pro-Thr (Prolyl-Threonine)Data Source(s)
Molecular Formula C9H16N2O4C9H16N2O4N/A
Molar Mass 216.24 g/mol 216.24 g/mol N/A
Structure Threonine at N-terminus, Proline at C-terminusProline at N-terminus, Threonine at C-terminusN/A
Conformational Flexibility The Thr residue has more rotational freedom compared to the C-terminal Pro.The N-terminal Proline imposes significant rigidity on the peptide backbone.General peptide chemistry principles
Enzymatic Stability May exhibit varying susceptibility to peptidases compared to Pro-Thr. Proline at the C-terminus can sometimes confer resistance to certain carboxypeptidases.The N-terminal Proline can protect against degradation by many aminopeptidases.

Biological Activity and Mechanisms of Action

The sequence of amino acids is a critical determinant of a peptide's biological function. The distinct conformations of this compound and Pro-Thr result in different interactions with enzymes, receptors, and other proteins, leading to divergent biological activities. Pro-Thr motifs are recognized for their role in protein-protein interactions and as substrates for specific kinases. For instance, the Pro-Thr sequence is a known substrate for proline-directed kinases, which are crucial in cellular signaling.

Biological ActivityThis compound (Threonyl-Proline)Pro-Thr (Prolyl-Threonine)Data Source(s)
Enzyme Inhibition Limited specific data available.Pro-Thr containing peptides have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV).
Signaling Pathway Modulation Information is not well-documented in publicly available literature.The Pro-Thr motif is a key recognition site for phosphorylation by proline-directed kinases such as MAPKs and CDKs. This phosphorylation event is a critical step in various signaling cascades, including those involved in cell cycle regulation and stress responses.General knowledge of cell signaling
Immunomodulatory Effects Some studies on proline-containing peptides suggest potential immunomodulatory roles, but specific data for this compound is scarce.Proline-rich peptides, which can include Pro-Thr sequences, have been associated with immunomodulatory functions.
Signaling Pathway Involving Pro-Thr Phosphorylation

The diagram below illustrates a simplified signaling pathway where a Pro-Thr motif is phosphorylated by a Mitogen-Activated Protein Kinase (MAPK), a common event in cellular signal transduction.

Pro_Thr_Phosphorylation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor 1. Binding MAPKKK MAPKKK Receptor->MAPKKK 2. Activation MAPKK MAPKK MAPKKK->MAPKK 3. Phosphorylation MAPK MAPK (Proline-directed Kinase) MAPKK->MAPK 4. Phosphorylation Substrate Substrate Protein with Pro-Thr motif MAPK->Substrate 5. Phosphorylates Pro-Thr motif pSubstrate Phosphorylated Substrate (pPro-pThr) Response Cellular Response (e.g., Gene Expression) pSubstrate->Response 6. Downstream Effect

Caption: MAPK signaling cascade leading to the phosphorylation of a Pro-Thr motif.

Synthesis and Experimental Protocols

The synthesis and analysis of this compound and Pro-Thr dipeptides typically follow standard peptide chemistry protocols. Solid-phase peptide synthesis (SPPS) is a common method for their preparation, followed by purification and characterization.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Pro-Thr
  • Resin Preparation: A suitable solid support (e.g., Wang resin) pre-loaded with Fmoc-protected Threonine (Fmoc-Thr(tBu)-OH) is used as the starting point.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of Threonine is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next amino acid, Fmoc-protected Proline (Fmoc-Pro-OH), is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and then added to the resin to form the peptide bond.

  • Final Deprotection: The Fmoc group of the N-terminal Proline is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The synthesized dipeptide is cleaved from the resin, and the t-butyl (tBu) side-chain protecting group on Threonine is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product's identity and purity are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Experimental Workflow: Synthesis to Analysis

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of dipeptides like this compound and Pro-Thr.

Dipeptide_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase cluster_activity Functional Assay Phase arrow arrow Resin 1. Start with Resin-bound Amino Acid (e.g., Fmoc-Thr-Resin) Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Couple Second Amino Acid (e.g., Fmoc-Pro-OH) Deprotection1->Coupling Deprotection2 4. Final Fmoc Deprotection Coupling->Deprotection2 Cleavage 5. Cleavage from Resin Deprotection2->Cleavage Move to Purification Purification 6. RP-HPLC Purification Cleavage->Purification Analysis 7. MS & NMR Analysis Purification->Analysis BioAssay 8. Biological Activity Assay Analysis->BioAssay Test Pure Dipeptide

Caption: General workflow for dipeptide synthesis, purification, and analysis.

Conclusion

The comparative analysis of this compound and Pro-Thr highlights the profound impact of amino acid sequence on peptide structure and function. While chemically similar, their distinct N- and C-terminal residues lead to differences in conformational rigidity and susceptibility to enzymatic degradation. Notably, the Pro-Thr motif is a well-recognized substrate in crucial cellular signaling pathways, suggesting a more defined biological role compared to the less-studied this compound dipeptide. Further research is warranted to fully elucidate the unique biological activities of this compound and to explore the therapeutic potential of both isomers. This guide provides a foundational framework for researchers embarking on such investigations.

A Researcher's Guide to Cross-Reactivity Testing of Phospho-Threonine-Proline (pThr-Pro) Motif Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of protein phosphorylation is paramount. Antibodies targeting specific phosphorylation motifs, such as the phospho-Threonine-Proline (pThr-Pro) motif, are invaluable tools. This guide provides a comparative overview of commercially available antibodies for the pthis compound motif, detailing their specificity and offering comprehensive protocols for cross-reactivity testing to ensure data integrity.

The phosphorylation of threonine residues followed by a proline is a key post-translational modification mediated by proline-directed kinases, including Mitogen-Activated Protein Kinases (MAPKs) and Cyclin-Dependent Kinases (CDKs). These signaling pathways are central to numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Consequently, antibodies that specifically recognize the pthis compound motif are essential for dissecting these critical biological pathways.

This guide focuses on a selection of commercially available antibodies, highlighting their reported specificity and providing a framework for their comparative evaluation.

Comparative Overview of pthis compound Motif Antibodies

Antibody Name/CloneHost Species/ClonalityTarget MotifReported Cross-ReactivityValidated Applications
P-Thr-Pro-101 Mouse Monoclonalpthis compoundReacts with some pSer-Pro motifs (e.g., phospho-Elk-1).[1][3]Western Blot (WB), Immunohistochemistry (IHC), ELISA[3]
pTPP (D61C3) Rabbit Monoclonalpthis compound-ProDoes not cross-react with pSer or pThr in other contexts.[2]Western Blot (WB)[2]
ab9344 Rabbit Polyclonalpthis compound / pSer-ProReacts with both pthis compound and pSer-Pro motifs to a similar degree.Western Blot (WB), ELISA

Note: The performance and cross-reactivity of antibodies can be application-dependent. It is crucial to validate each antibody in the specific experimental context.

Signaling Pathways Involving Threonine-Proline Phosphorylation

The pthis compound motif is a hallmark of substrates of the MAPK and CDK signaling cascades. Understanding these pathways is crucial for interpreting the results obtained with pthis compound motif antibodies.

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek P erk ERK (MAPK) mek->erk P (Thr/Tyr) transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors P (this compound) cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

MAPK Signaling Cascade leading to this compound phosphorylation.

CDK_Signaling_Pathway cyclinD_cdk46 Cyclin D / CDK4/6 rb Rb cyclinD_cdk46->rb P e2f E2F rb->e2f cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 cyclinE_cdk2->rb P (this compound) s_phase_entry S-Phase Entry cyclinE_cdk2->s_phase_entry p21 p21/p27 p21->cyclinD_cdk46 p21->cyclinE_cdk2

CDK-mediated phosphorylation of Rb at this compound motifs.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of a pthis compound antibody, a series of validation experiments are essential. Below are detailed protocols for Western Blotting, ELISA, and Immunohistochemistry, including specific steps for assessing cross-reactivity.

Experimental Workflow for Antibody Validation

Antibody_Validation_Workflow start Select pthis compound Antibody Candidate wb Western Blot (Phosphatase Treatment) start->wb elisa Peptide ELISA start->elisa ihc Immunohistochemistry (Peptide Competition) start->ihc data_analysis Analyze Specificity and Cross-Reactivity wb->data_analysis elisa->data_analysis ihc->data_analysis validated Validated Antibody data_analysis->validated Specific not_validated Further Optimization or Rejection data_analysis->not_validated Non-specific

Workflow for validating the specificity of pthis compound antibodies.
Western Blotting with Phosphatase Treatment

This protocol is designed to confirm that the antibody specifically recognizes the phosphorylated form of the target protein.

Materials:

  • Cell lysates (treated and untreated to induce phosphorylation)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary pthis compound antibody and corresponding total protein antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Lambda protein phosphatase and buffer

  • Phosphatase inhibitors

Procedure:

  • Sample Preparation: Prepare cell lysates with and without stimulation to induce phosphorylation of target pathways. Include phosphatase and protease inhibitors in the lysis buffer for the stimulated samples.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Phosphatase Treatment (on membrane):

    • After transfer, block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Cut the membrane to separate lanes that will be treated with phosphatase.

    • Incubate one set of membrane strips in phosphatase buffer containing lambda protein phosphatase (as per manufacturer's instructions) for 1-2 hours at 37°C.

    • Incubate the control strips in phosphatase buffer alone.

    • Wash the membranes extensively with TBST.

  • Antibody Incubation:

    • Incubate all membrane strips with the primary pthis compound antibody (at the recommended dilution) overnight at 4°C.

    • For comparison, run a parallel blot and incubate with an antibody against the total (non-phosphorylated) form of a known target protein.

    • Wash the membranes three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membranes again as in the previous step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Expected Results: A specific pthis compound antibody will show a strong band in the stimulated, untreated lysate, which is significantly reduced or absent in the phosphatase-treated lane. The total protein antibody should show a consistent band across all lanes.

Peptide Competition ELISA

This assay quantitatively assesses the specificity of the antibody for the phosphorylated motif versus its non-phosphorylated counterpart and other similar motifs.

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphorylated pthis compound peptide

  • Non-phosphorylated this compound peptide

  • Control phosphorylated peptides (e.g., pSer-Pro, pTyr-Pro)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary pthis compound antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 1-10 µg/mL of the pthis compound peptide in coating buffer overnight at 4°C.

  • Blocking: Wash the plate three times with PBST and block with blocking buffer for 2 hours at room temperature.

  • Antibody Pre-incubation (Competition):

    • Prepare a series of dilutions of the primary pthis compound antibody.

    • For each antibody dilution, create three sets of samples:

      • Antibody alone (no competing peptide)

      • Antibody pre-incubated with an excess (e.g., 10-100 fold molar excess) of the pthis compound peptide.

      • Antibody pre-incubated with an excess of the non-phosphorylated this compound peptide.

      • (Optional) Antibody pre-incubated with an excess of control peptides.

    • Incubate these mixtures for 1-2 hours at room temperature.

  • Incubation with Coated Plate: Add the pre-incubated antibody solutions to the corresponding wells of the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate five times with PBST.

    • Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

Expected Results: The signal should be high in the wells with the antibody alone. Pre-incubation with the pthis compound peptide should significantly reduce the signal, while the non-phosphorylated peptide should have little to no effect on the signal for a highly specific antibody.

Immunohistochemistry with Peptide Competition

This protocol validates the specificity of the antibody in a tissue context.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections known to express phosphorylated proteins.

  • Xylene and ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer and heat source.

  • Blocking solution (e.g., normal serum from the secondary antibody host species).

  • Primary pthis compound antibody.

  • Phosphorylated pthis compound peptide and non-phosphorylated this compound peptide.

  • Biotinylated secondary antibody and streptavidin-HRP complex.

  • DAB substrate kit.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate the tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval according to standard protocols.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with blocking solution.

  • Antibody Pre-incubation (Competition):

    • Prepare three solutions of the primary antibody at its optimal dilution:

      • Antibody alone.

      • Antibody pre-incubated with an excess of the pthis compound peptide for 1-2 hours at room temperature.

      • Antibody pre-incubated with an excess of the non-phosphorylated this compound peptide.

  • Primary Antibody Incubation: Apply the prepared antibody solutions to separate tissue sections and incubate overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the slides with PBS.

    • Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex, with appropriate washing steps in between.

    • Develop the signal with DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslips.

Expected Results: The tissue section incubated with the antibody alone should show specific staining in the expected cellular compartments. The staining should be completely or significantly blocked in the section where the antibody was pre-incubated with the pthis compound peptide. The non-phosphorylated peptide should not block the staining.

Conclusion

The selection of a highly specific and well-validated pthis compound motif antibody is critical for obtaining reliable and reproducible data in studies of MAPK, CDK, and other proline-directed kinase signaling pathways. While manufacturers provide valuable initial data, it is incumbent upon the researcher to perform rigorous in-house validation to assess cross-reactivity in their specific experimental system. The comparative information and detailed protocols provided in this guide offer a robust framework for the selection and validation of pthis compound antibodies, ultimately leading to more accurate and impactful research.

References

A Comparative Analysis of L-Thr-L-Pro and D-Thr-L-Pro Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the dipeptides L-Threonine-L-Proline (L-Thr-L-Pro) and D-Threonine-L-Proline (D-Thr-L-Pro), focusing on their potential differences in biological activity and stability. While direct experimental data comparing these two specific stereoisomers is limited, this document extrapolates their likely divergent effects based on established principles of peptide stereochemistry and the known biological roles of their constituent amino acids.

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function. Natural peptides and proteins are composed almost exclusively of L-amino acids.[1] Consequently, biological systems, including enzymes and receptors, have evolved to be highly specific for L-isomers. The substitution of an L-amino acid with its D-enantiomer can profoundly alter a peptide's properties.[1][2]

Comparative Data Summary

The following table summarizes the predicted differences between L-Thr-L-Pro and D-Thr-L-Pro based on general principles of peptide stereochemistry.

PropertyL-Thr-L-ProD-Thr-L-ProRationale
Enzymatic Stability LowerHigherProteases are stereospecific for L-amino acids and are less likely to recognize or cleave peptide bonds involving D-amino acids.[1][2]
Receptor Binding Affinity Potentially Higher (for native receptors)Potentially Lower or DifferentReceptors that have evolved to bind L-amino acid-containing peptides may exhibit reduced or altered affinity for D-isomers due to stereochemical clashes at the binding site.
Biological Activity Likely to mimic endogenous signalingMay have novel, reduced, or antagonistic activityThe specific three-dimensional structure is crucial for biological function. Altering the stereochemistry can change how the dipeptide interacts with its biological targets.[3]
Immunogenicity LowerPotentially HigherPeptides containing D-amino acids can sometimes be recognized as foreign by the immune system.
Cellular Uptake Utilizes existing amino acid/peptide transportersMay have altered transport kineticsTransporter proteins are often stereospecific.

Experimental Protocols

To empirically validate the predicted differences between L-Thr-L-Pro and D-Thr-L-Pro, the following experimental protocols are proposed.

Enzymatic Stability Assay

Objective: To compare the degradation rates of L-Thr-L-Pro and D-Thr-L-Pro in the presence of proteolytic enzymes.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of L-Thr-L-Pro and D-Thr-L-Pro in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Enzyme Selection: Choose a broad-spectrum protease (e.g., Pronase) or a specific peptidase (e.g., a proline-specific peptidase).

  • Incubation: Incubate a known concentration of each dipeptide with the selected enzyme at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Quantification: Analyze the remaining intact dipeptide concentration in each aliquot using a quantitative method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Data Analysis: Plot the concentration of the intact dipeptide against time for both L-Thr-L-Pro and D-Thr-L-Pro to determine their respective degradation rates and half-lives.

Receptor Binding Assay

Objective: To assess and compare the binding affinities of L-Thr-L-Pro and D-Thr-L-Pro to a putative target receptor.

Methodology:

  • Receptor Preparation: Isolate membranes from cells known to express a receptor of interest that may bind Thr-Pro dipeptides.

  • Radiolabeling (or Fluorescent Labeling): Synthesize a labeled version of L-Thr-L-Pro (the presumed natural ligand) to act as a tracer.

  • Competitive Binding: In a multi-well plate, incubate a constant concentration of the labeled L-Thr-L-Pro with the prepared receptor membranes in the presence of increasing concentrations of unlabeled L-Thr-L-Pro or D-Thr-L-Pro (the competitors).

  • Separation and Detection: After incubation to reach equilibrium, separate the receptor-bound from the free labeled peptide (e.g., by filtration). Measure the amount of bound radioactivity or fluorescence.

  • Data Analysis: Plot the percentage of bound labeled peptide against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) for both L-Thr-L-Pro and D-Thr-L-Pro. A lower IC50 indicates a higher binding affinity.

Visualizations

Signaling and Degradation Pathways

The following diagrams illustrate the conceptual differences in the biological processing of L-Thr-L-Pro and D-Thr-L-Pro.

EnzymaticDegradation cluster_L L-Thr-L-Pro cluster_D D-Thr-L-Pro L_Dipeptide L-Thr-L-Pro Protease_L Protease (Stereospecific) L_Dipeptide->Protease_L Binding Degradation_L Degradation Products (L-Thr + L-Pro) Protease_L->Degradation_L Cleavage D_Dipeptide D-Thr-L-Pro Protease_D Protease (Stereospecific) D_Dipeptide->Protease_D Mismatched Binding No_Degradation Resistant to Degradation Protease_D->No_Degradation No Cleavage

Caption: Stereospecificity of enzymatic degradation of L-Thr-L-Pro versus D-Thr-L-Pro.

ReceptorBinding cluster_L_bind L-Thr-L-Pro Binding cluster_D_bind D-Thr-L-Pro Binding L_Dipeptide_bind L-Thr-L-Pro Receptor_L Receptor (Stereospecific) L_Dipeptide_bind->Receptor_L High Affinity Binding Signaling_L Downstream Signaling Receptor_L->Signaling_L Activation D_Dipeptide_bind D-Thr-L-Pro Receptor_D Receptor (Stereospecific) D_Dipeptide_bind->Receptor_D Low Affinity/No Binding No_Signaling No/Altered Signaling Receptor_D->No_Signaling No Activation

Caption: Differential receptor binding and activation by L-Thr-L-Pro and D-Thr-L-Pro.

Hypothetical Signaling Pathway for L-Thr-L-Pro

Based on the known functions of L-threonine and L-proline, a hypothetical signaling pathway for L-Thr-L-Pro could involve modulation of cellular processes such as protein synthesis and cell proliferation. L-threonine is known to influence the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[4] L-proline also plays a role in cell signaling and proliferation.[5]

SignalingPathway ThrPro L-Thr-L-Pro Receptor Cell Surface Receptor ThrPro->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Hypothetical signaling cascade for L-Thr-L-Pro influencing protein synthesis.

Conclusion

The substitution of L-threonine with D-threonine in the this compound dipeptide is predicted to have significant consequences for its biological properties. The resulting D-Thr-L-Pro is expected to exhibit enhanced stability against enzymatic degradation, a characteristic that is often sought after in drug development to increase the half-life of peptide-based therapeutics.[2] However, this increased stability may come at the cost of altered or diminished biological activity due to stereospecific requirements of target receptors. The L-Thr-L-Pro dipeptide, being composed of naturally occurring amino acids, is more likely to interact with endogenous biological systems in a manner that reflects the physiological roles of its constituents.

The provided experimental protocols offer a framework for the empirical validation of these predicted differences. Such studies are essential for a comprehensive understanding of the structure-activity relationships of these dipeptides and for guiding their potential applications in research and drug development. Researchers should consider the stereochemical configuration of dipeptides as a critical factor influencing their pharmacokinetic and pharmacodynamic profiles.

References

Validating Threonine-Proline Motif Function: A Comparative Guide to Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of post-translational modifications is paramount. Among these, the phosphorylation of threonine-proline (Thr-Pro) motifs, regulated by peptidyl-prolyl cis-trans isomerases (PPIases), represents a critical signaling switch in numerous cellular processes, from cell cycle progression to neurodegeneration. Knockout (KO) cell lines have emerged as a powerful and definitive tool for elucidating the function of proteins that recognize and modify these motifs. This guide provides an objective comparison of knockout cell lines with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

The Pivotal Role of this compound Isomerization

The conformation of the peptide bond preceding a proline residue can exist in either a cis or trans state. The isomerization between these two states is a rate-limiting step in protein folding and function. PPIases are a family of enzymes that catalyze this isomerization, acting as molecular switches that can profoundly alter a protein's activity, stability, and interaction with other molecules. The phosphorylation of a threonine or serine residue immediately preceding a proline (pThr/Ser-Pro) creates a binding site for a specific class of PPIases, most notably Pin1. Dysregulation of Pin1 and other PPIases has been implicated in a multitude of diseases, including cancer and Alzheimer's disease.

Knockout Cell Lines: The Gold Standard for Functional Validation

To unequivocally determine the function of a protein, its complete removal from a cellular system is the most rigorous approach. The advent of CRISPR-Cas9 gene-editing technology has made the generation of knockout cell lines more accessible and precise than ever before. By creating a permanent and heritable null allele, knockout cell lines offer a stable background to study the consequences of the complete absence of a target protein.

Comparison of Methodologies for Studying this compound Function

While knockout cell lines are the gold standard, other techniques are also employed to study the function of proteins involved in this compound signaling. Each method presents a unique set of advantages and disadvantages.

Method Principle Advantages Disadvantages
Knockout Cell Lines (e.g., CRISPR-Cas9) Complete and permanent disruption of the target gene.- Definitive loss-of-function model.- Stable and heritable genetic modification.- High specificity with proper design.- Time-consuming to generate and validate.- Potential for off-target effects.- Cellular compensatory mechanisms may arise.
RNA interference (RNAi) Transient knockdown of gene expression at the mRNA level.- Relatively quick and easy to implement.- Suitable for high-throughput screening.- Incomplete and transient protein reduction.- Potential for significant off-target effects.- Variability in knockdown efficiency.
Small Molecule Inhibitors Chemical compounds that bind to and inhibit the activity of the target protein.- Dose-dependent and reversible control.- Can be applied to in vivo models.- Specificity can be a major challenge.- Potential for off-target effects and toxicity.- May not fully mimic genetic loss-of-function.
Site-Directed Mutagenesis Alteration of specific amino acids in the protein sequence.- Allows for the study of specific functional domains or residues.- Does not eliminate the entire protein.- May not fully recapitulate the complete loss of function.

Phenotypic Consequences of Prolyl Isomerase Knockout

The functional importance of prolyl isomerases is underscored by the distinct phenotypes observed in knockout models. The following table summarizes key findings from studies on Pin1, FKBP12, and Cyclophilin D knockout models.

Prolyl Isomerase Model System Key Phenotypes Observed References
Pin1 Mouse ModelDecreased body weight, testicular and retinal atrophy, impaired mammary gland development, significant reduction in Cyclin D1 levels.[1][1]
Mouse ModelAge-dependent neuropathy, tau hyperphosphorylation, and neurodegeneration.[2]
Cervical Cancer Cells (RNAi)Reduced cancer cell proliferation and colony formation, enhanced apoptosis, decreased Cyclin D1 levels.[3][3]
Nasopharyngeal Carcinoma Cells (Inhibitor - Juglone)Dose-dependent suppression of Cyclin D1 expression.[4]
FKBP12 Mouse ModelEmbryonic lethality with severe cardiac defects. Cardiomyocyte-specific knockout leads to cardiac conduction defects and reduced sodium current.[5]
T-cellsIncreased cytokine production (IL-2, TNFα) in the presence of tacrolimus.[6]
L929 Cells (Knockdown)Decreased expression of RIPK1 and RIPK3, leading to resistance to necroptosis.[7]
Cyclophilin D (Ppif) Mouse ModelDesensitization of the mitochondrial permeability transition pore to Ca2+, providing neuroprotection during oxidative stress.[8]
Mouse Embryonic FibroblastsInability of isomerase-deficient mutant to rescue mitochondrial swelling and ROS-induced cell death.[9][9]

Experimental Protocols

Protocol 1: Generation of a CRISPR-Cas9 Knockout Cell Line (e.g., Pin1 in a cancer cell line)

This protocol provides a general workflow for generating a knockout cell line using transient transfection of CRISPR-Cas9 components.

  • sgRNA Design and Synthesis:

    • Design two single-guide RNAs (sgRNAs) targeting an early exon of the PIN1 gene using a publicly available design tool.

    • Synthesize the designed sgRNAs.

  • Cell Culture and Transfection:

    • Culture the chosen cancer cell line (e.g., HeLa or HEK293T) to 70-80% confluency.

    • Co-transfect the cells with plasmids encoding Cas9 nuclease and the two sgRNAs using a suitable transfection reagent.

  • Single-Cell Cloning:

    • 48-72 hours post-transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Culture the single cells to allow for colony formation.

  • Screening and Expansion:

    • Once colonies are established, expand them and screen for the desired knockout by genomic DNA sequencing to identify clones with biallelic frameshift mutations.

Protocol 2: Validation of Gene Knockout

Validation is a critical step to confirm the successful generation of a knockout cell line.

  • Genomic DNA Validation (PCR and Sanger Sequencing):

    • Isolate genomic DNA from wild-type and putative knockout clones.

    • Amplify the targeted region of the PIN1 gene using PCR.

    • Analyze the PCR products by Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Protein Expression Validation (Western Blot):

    • Sample Preparation:

      • Lyse wild-type and validated knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer:

      • Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

      • Transfer the separated proteins to a PVDF membrane.

    • Antibody Incubation:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody against Pin1 overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection:

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Confirm the absence of the Pin1 protein band in the knockout clones.

      • Probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: Prolyl Isomerase Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerization activity of a PPIase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl.

    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in trifluoroethanol containing LiCl.

    • α-Chymotrypsin: Dissolved in 1 mM HCl.

    • PPIase: Purified recombinant Pin1 protein.

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer set to 10°C, mix the assay buffer, α-chymotrypsin, and the PPIase enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline upon cleavage of the trans isomer by chymotrypsin.

    • The first-order rate constant of the PPIase-catalyzed reaction can be calculated from the absorbance values over time.[10]

Visualizing Workflows and Pathways

Pin1_Signaling_Pathway cluster_upstream Upstream Kinases cluster_pin1 Pin1 Regulation cluster_substrates Substrates (pthis compound) cluster_downstream Downstream Effects CDK_GSK3 CDKs, GSK3β, JNK CyclinD1 Cyclin D1 CDK_GSK3->CyclinD1 Phosphorylation Tau Tau CDK_GSK3->Tau Phosphorylation cJun c-Jun CDK_GSK3->cJun Phosphorylation BetaCatenin β-catenin CDK_GSK3->BetaCatenin Phosphorylation Pin1 Pin1 Pin1->CyclinD1 Isomerization Pin1->Tau Isomerization Pin1->cJun Isomerization Pin1->BetaCatenin Isomerization Apoptosis Apoptosis Pin1->Apoptosis Inhibition CyclinD1->Pin1 Binding CellCycle Cell Cycle Progression CyclinD1->CellCycle Stability Protein Stability CyclinD1->Stability Tau->Pin1 Binding Tauopathy Tauopathy Tau->Tauopathy cJun->Pin1 Binding Transcription Gene Transcription cJun->Transcription BetaCatenin->Pin1 Binding BetaCatenin->Transcription

Knockout_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_result Result sgRNA_design sgRNA Design Plasmid_prep Plasmid Preparation sgRNA_design->Plasmid_prep Transfection Transfection Plasmid_prep->Transfection Single_cell Single-Cell Cloning Transfection->Single_cell Genomic_val Genomic Validation (Sequencing) Single_cell->Genomic_val Protein_val Protein Validation (Western Blot) Genomic_val->Protein_val Functional_assay Functional Assay Protein_val->Functional_assay KO_line Validated Knockout Cell Line Functional_assay->KO_line

Method_Comparison cluster_knockout Complete & Permanent Ablation cluster_knockdown Transient Reduction cluster_inhibition Activity Inhibition Start Study this compound Function Knockout Knockout Cell Line Start->Knockout Knockdown RNAi (Knockdown) Start->Knockdown Inhibitor Small Molecule Inhibitor Start->Inhibitor KO_pros Pros: - Definitive loss-of-function - Stable model Knockout->KO_pros KO_cons Cons: - Time-consuming - Potential compensation Knockout->KO_cons KD_pros Pros: - Rapid - High-throughput Knockdown->KD_pros KD_cons Cons: - Incomplete reduction - Off-target effects Knockdown->KD_cons Inh_pros Pros: - Reversible & dose-dependent - In vivo application Inhibitor->Inh_pros Inh_cons Cons: - Specificity concerns - Off-target effects Inhibitor->Inh_cons

Conclusion

Knockout cell lines, particularly those generated using CRISPR-Cas9, provide an unparalleled tool for the definitive functional validation of proteins that regulate this compound motifs. While alternative methods such as RNAi and small molecule inhibitors offer advantages in terms of speed and reversibility, the complete and permanent gene ablation achieved with knockout models is essential for unambiguously deciphering the physiological roles of these critical signaling molecules. The data and protocols presented in this guide are intended to equip researchers with the necessary information to design and execute robust experiments to further our understanding of the complex signaling networks governed by prolyl isomerization.

References

A Researcher's Guide to Orthogonal Methods for Confirming Threonine-Proline Motifs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein analysis, the accurate identification and characterization of specific amino acid motifs are paramount for understanding protein structure, function, and regulation. The Threonine-Proline (Thr-Pro) motif is of particular interest as it is a key substrate for proline-directed kinases and its isomerization can act as a molecular switch in signaling pathways. This guide provides a comparative overview of orthogonal experimental methods for the confident identification and characterization of this compound motifs, tailored for researchers, scientists, and drug development professionals.

Comparison of Key Orthogonal Methods

The confirmation of a this compound motif and its post-translational modifications or conformational state requires a multi-pronged approach. Relying on a single technique can lead to ambiguous results. Therefore, employing orthogonal methods with different underlying principles is crucial for robust validation. The following table summarizes the key performance characteristics of four principal techniques.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Edman DegradationX-ray Crystallography
Primary Information Peptide mass, sequence, and PTMs3D structure in solution, dynamics, cis/trans isomerizationN-terminal amino acid sequenceHigh-resolution 3D structure in solid state
Sensitivity High (attomole to femtomole)[1][2]Low (micromolar to millimolar)[3][4]Moderate (picomole)[5]N/A (requires crystals)
Sample Requirement Low (nanograms to micrograms)High (milligrams)[3]Low (micrograms)High (milligrams for crystallization trials)
Throughput HighLow to MediumLow[6]Low
Cis/Trans Isomerization Can be detected with ion mobility MSGold standard for direct detection and quantificationNoProvides a static view of one isomer
PTM Analysis Excellent for identification and localizationGood for characterizing structural effects of PTMsIndirectly (by failure to sequence)Requires high occupancy and resolution
De Novo Sequencing Possible with MS/MS, but can be complex[1]Not for primary sequenceGold standard for N-terminal sequencing (up to ~50 residues)[5]No
Sample State Liquid or solidSolutionLiquid or solid (on membrane)Crystal

Experimental Protocols

Detailed methodologies are essential for the successful application of these techniques. Below are summarized protocols for the key experiments.

Mass Spectrometry: Phosphopeptide Enrichment and LC-MS/MS Analysis

This protocol is designed for the identification of phosphorylated this compound motifs.

  • Protein Extraction and Digestion :

    • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

    • Quantify the protein concentration.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the proteins into peptides using an appropriate protease, such as trypsin.

  • Phosphopeptide Enrichment :

    • Use Immobilized Metal Affinity Chromatography (IMAC) or Metal Oxide Affinity Chromatography (MOAC) to selectively enrich for phosphopeptides from the complex peptide mixture.[7]

    • Wash the enrichment resin to remove non-specifically bound peptides.

    • Elute the phosphopeptides using a high pH buffer or a phosphate-containing buffer.[8]

  • LC-MS/MS Analysis :

    • Acidify the enriched phosphopeptide sample.[9]

    • Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.

    • Separate peptides using a gradient of increasing organic solvent.

    • Operate the mass spectrometer in a data-dependent acquisition mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10]

  • Data Analysis :

    • Search the resulting MS/MS spectra against a protein sequence database to identify the phosphopeptides.

    • Use specialized software to confidently localize the phosphorylation site to the threonine within the this compound motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of Proline Cis/Trans Isomerization

This protocol outlines the steps for analyzing the conformational state of a proline residue in a peptide.

  • Sample Preparation :

    • Prepare a concentrated (ideally >0.5 mM) and highly pure (>95%) sample of the peptide or protein.[3][11]

    • Dissolve the sample in a suitable deuterated buffer (e.g., D₂O or a buffered H₂O/D₂O mixture).[11]

    • Adjust the pH to the desired value.

  • 1D ¹H NMR :

    • Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, folding, and presence of multiple conformations.[12]

  • 2D NMR Experiments :

    • TOCSY (Total Correlation Spectroscopy) : Acquire a 2D TOCSY spectrum to identify the spin systems of the amino acid residues, including proline and the preceding threonine.[11][13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a 2D NOESY spectrum to identify through-space correlations between protons. The presence of a strong Hα(i-1) - Hδ(i) NOE cross-peak for the this compound pair is indicative of a cis peptide bond, while a strong Hα(i-1) - Hα(i) cross-peak suggests a trans conformation.

  • Spectral Analysis :

    • Assign the proton resonances of the Thr and Pro residues using the TOCSY and NOESY spectra.

    • Analyze the NOESY cross-peak patterns to determine the cis/trans isomeric ratio of the this compound peptide bond.

Edman Degradation: N-terminal Sequence Confirmation

This chemical sequencing method confirms the primary structure of the N-terminus of a peptide.

  • Sample Preparation :

    • Ensure the protein or peptide sample is pure and salt-free. The N-terminus must be unmodified.[6][14]

    • The sample can be in solution or blotted onto a PVDF membrane.[5]

  • Coupling Reaction :

    • React the peptide with phenyl isothiocyanate (PITC) under basic conditions. PITC couples to the free N-terminal amino group.[15][16]

  • Cleavage Reaction :

    • Treat the sample with a strong acid, such as trifluoroacetic acid (TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.[16]

  • Conversion and Identification :

    • The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

    • The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[17]

  • Repetitive Cycles :

    • The remaining peptide undergoes subsequent cycles of coupling, cleavage, and conversion to sequence the following amino acid residues.[15]

X-ray Crystallography: High-Resolution Structural Determination

This technique provides an atomic-level 3D structure of the protein, showing the precise conformation of the this compound motif.

  • Protein Purification and Crystallization :

    • Express and purify a large quantity of highly pure and homogeneous protein.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals.[18] This is often done using vapor diffusion or batch crystallization methods.[18]

  • X-ray Diffraction Data Collection :

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[19]

    • Record the diffraction pattern as the crystal is rotated.

  • Structure Determination and Refinement :

    • Process the diffraction data to determine the unit cell dimensions and symmetry.

    • Solve the "phase problem" to calculate an initial electron density map.

    • Build an atomic model of the protein into the electron density map.

    • Refine the model against the diffraction data to improve its accuracy.

  • Structural Analysis :

    • Analyze the final high-resolution structure to determine the conformation of the this compound peptide bond and the surrounding residues.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can greatly aid in understanding complex processes.

Logical Workflow for this compound Motif Confirmation

The following diagram illustrates a logical workflow for using the described orthogonal methods to confirm a this compound motif, starting from its initial discovery, for instance, through a large-scale proteomic screen.

Orthogonal_Workflow cluster_methods Discovery Initial Discovery (e.g., MS-based proteomics) Sequence_Confirm Sequence Confirmation Discovery->Sequence_Confirm Is the sequence correct? PTM_Analysis PTM Analysis Discovery->PTM_Analysis Is it phosphorylated? Edman_Degradation Edman Degradation Sequence_Confirm->Edman_Degradation Method MS_MS Tandem MS (LC-MS/MS) PTM_Analysis->MS_MS Method Conformation_Analysis Conformational Analysis HighRes_Structure High-Resolution 3D Structure Conformation_Analysis->HighRes_Structure Further validation needed? NMR NMR Spectroscopy Conformation_Analysis->NMR Method Xray X-ray Crystallography HighRes_Structure->Xray Method Final_Confirmation Confirmed this compound Motif (Sequence, PTM, Conformation) Edman_Degradation->Conformation_Analysis MS_MS->Conformation_Analysis NMR->HighRes_Structure NMR->Final_Confirmation Xray->Final_Confirmation

Caption: Logical workflow for this compound motif confirmation.

CDK-Mediated Phosphorylation of Retinoblastoma Protein (Rb)

A critical signaling event involving a Ser/Thr-Pro motif is the phosphorylation of the Retinoblastoma protein (Rb) by Cyclin-Dependent Kinases (CDKs), which controls the G1/S transition of the cell cycle.

Rb_Phosphorylation_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD induces synthesis CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->Rb_E2F phosphorylates Rb (mono-phosphorylation) CyclinE_CDK2 Cyclin E-CDK2 (Active Complex) Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F CyclinE Cyclin E E2F->CyclinE activates transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes drives pRb p-Rb (Mono-phosphorylated) Rb_E2F->pRb ppRb pp-Rb (Hyper-phosphorylated) pRb->ppRb E2F_free pRb->E2F_free CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates Rb G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition E2F_free->E2F releases

Caption: CDK-mediated phosphorylation of Rb at the G1/S checkpoint.

References

A Comparative Guide to Thr-Pro and Other Proline-Containing Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities and physicochemical properties of the dipeptide Threonyl-Proline (Thr-Pro) and other notable proline-containing dipeptides. Due to the unique structural constraints imposed by its cyclic side chain, proline imparts distinct characteristics to peptides, influencing their conformation, stability, and biological function. While extensive research is available for several proline-containing dipeptides, data on this compound remains limited, highlighting a significant area for future investigation.

Physicochemical Properties of Proline-Containing Dipeptides

The presence of proline's rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone. This rigidity can enhance proteolytic stability and influence receptor binding affinity. The peptide bond preceding a proline residue can exist in both cis and trans conformations, a feature that is critical for protein folding and function.

Below is a summary of the computed physicochemical properties for this compound and other selected proline-containing dipeptides.

DipeptideMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C9H16N2O4216.23[1]-3.3[1]3[1]4[1]
Pro-Hyp C9H15N2O4215.23-2.834
Cyclo(His-Pro) C11H14N4O2234.26-1.523
Pro-Gly C7H12N2O3172.18-2.423

Biological Activity and Performance Comparison

Proline-containing dipeptides exhibit a wide range of biological activities, including roles in cell signaling, enzyme inhibition, and modulation of cellular processes. The following table summarizes known biological activities and available quantitative data for several proline-containing dipeptides. Data for this compound is currently unavailable in the reviewed literature.

DipeptideBiological ActivityQuantitative Data
This compound Primarily identified as a metabolite in Euglena gracilis.[1] Specific biological activities in other organisms are not well-documented.IC50/Ki: Not Available Cell Permeability (Papp): Not Available
Pro-Hyp Promotes proliferation and chemotaxis of tendon cells; stimulates collagen synthesis.[2]Effective Concentration: 200–500 µg/mL for cell proliferation[2]
Cyclo(His-Pro) Neuroprotective, antioxidant, and modulates the entero-insular axis.IC50: Not Available for specific enzymes.
Pro-Gly Promotes IGF-1 expression and secretion.Effective Concentration: 0.5 mM for increased IGF-1 mRNA in HepG2 cells.
Cyclo(Pro-Pro) Cytotoxic against various cancer cell lines.IC50: ~20% inhibition of ECA-109 and ~40% inhibition of HeLa-S3 cells at 20 µM.
Ala-boroPro & Pro-boroPro Potent and specific inhibitors of Dipeptidyl Peptidase IV (DPP-IV).[3][4]Ki: In the nanomolar range for DPP-IV inhibition.[4]

Signaling Pathways Modulated by Proline-Containing Dipeptides

Several proline-containing dipeptides have been shown to influence key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and therapeutic potential.

ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some proline-containing dipeptides, such as Pro-Hyp, have been shown to modulate this pathway.

ERK_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Pro-Hyp Pro-Hyp Pro-Hyp->Receptor Tyrosine Kinase Modulates

ERK/MAPK Signaling Pathway Modulation

JAK/STAT Pathway: The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and plays a key role in the immune response, cell growth, and differentiation. Dipeptides like Pro-Gly have been demonstrated to activate this pathway.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-Gly Pro-Gly Pro-Gly->Cytokine Receptor Activates DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare DPP-IV enzyme, fluorogenic substrate (Gly-Pro-AMC), and test dipeptide solutions Incubation Incubate DPP-IV with test dipeptide Reagents->Incubation Reaction Add substrate to initiate reaction Incubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Calculation Calculate initial reaction velocities Measurement->Calculation IC50 Determine IC50/Ki values Calculation->IC50

References

Independent Validation of Thr-Pro's Role in a Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of threonine-proline (Thr-Pro) dipeptide motifs is a critical and widespread mechanism in cellular signal transduction. This post-translational modification, catalyzed by proline-directed kinases, creates a unique conformational state that is recognized by specific downstream effector proteins, most notably the prolyl isomerase Pin1. This guide provides an objective comparison of this compound-dependent signaling with alternative mechanisms, supported by experimental data, to aid in the independent validation of its role in various signaling pathways.

Data Presentation: Quantitative Comparison of Signaling Mechanisms

The following tables summarize quantitative data from studies investigating the significance of the this compound motif in kinase-substrate recognition and downstream signaling events.

Kinase Substrate Peptide Mutation Relative Catalytic Efficiency (kcat/KM) Fold Change Reference
CDK2-cyclin AOptimal (-S/T-P-K-K-)None (Wild-Type)1-[1]
CDK2-cyclin AOptimal (-S/T-P-K-K-)Pro+1 → Ala0.00052000-fold decrease[1]
p45 Casein KinaseBradykinin (RPPGFSPFR)None (Ser)7.5-[2]
p45 Casein KinaseBradykinin analogSer → Thr17.5-fold decrease[2]

Table 1: Kinase Catalytic Efficiency for Proline-Directed vs. Altered Motifs. This table highlights the profound impact of the proline residue on the catalytic efficiency of proline-directed kinases. The 2000-fold decrease in CDK2-cyclin A efficiency upon mutation of the Pro+1 residue underscores its critical role in substrate recognition[1]. Similarly, the preference of p45 Casein Kinase for serine over threonine within the this compound context is significant[2].

Protein Binding Partner Condition Dissociation Constant (Kd) Fold Change in Affinity Reference
Pin1Phosphorylated CDC25C peptide (singly)->100 μM-[3]
Pin1Phosphorylated CDC25C peptide (dually)-3.5 μM>28-fold increase[3]
Pin1Pintide (synthetic peptide)Unphosphorylated Pin10.7 μM-[4]
Pin1Pintide (synthetic peptide)PKA-phosphorylated Pin1 (32h)N/A (binding fully inhibited)Complete loss of binding[4]

Table 2: Binding Affinities in this compound Dependent Interactions. This table illustrates the importance of phosphorylation and multi-site interactions in this compound-mediated signaling. The binding affinity of Pin1 for its substrates is significantly enhanced by dual phosphorylation events[3]. Conversely, phosphorylation of Pin1 itself can act as a regulatory mechanism, inhibiting its ability to bind to its targets[4].

Experimental Protocols for Validation

Accurate validation of the role of a this compound motif requires rigorous experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a kinase to phosphorylate a substrate containing a this compound motif.

Objective: To quantify the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified active kinase

  • Purified substrate (e.g., recombinant protein or synthetic peptide with the this compound motif)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • Phosphocellulose paper or SDS-PAGE and autoradiography/western blotting supplies

  • Scintillation counter or phosphoimager

Protocol:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Initiate the reaction by adding ATP (radiolabeled or unlabeled).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

  • For radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • For unlabeled ATP: Analyze the reaction products by SDS-PAGE followed by western blotting with a phospho-specific antibody that recognizes the phosphorylated this compound motif.

Site-Directed Mutagenesis

This technique is used to alter the this compound motif within a gene to study the functional consequences of the mutation.

Objective: To create a mutant version of a protein where the threonine or proline of the motif is changed to a non-phosphorylatable or non-proline residue (e.g., Alanine).

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Protocol:

  • Design primers that contain the desired mutation (e.g., changing the Thr codon to an Ala codon) and anneal to the plasmid template.

  • Perform PCR using the plasmid template and mutagenic primers to generate a mutated plasmid.

  • Digest the PCR product with DpnI to remove the original, methylated parental DNA template.

  • Transform the DpnI-treated plasmid into competent E. coli.

  • Select for transformed colonies and verify the mutation by DNA sequencing.

Mass Spectrometry for Phosphopeptide Mapping

Mass spectrometry is a powerful tool to identify the precise sites of phosphorylation on a protein.

Objective: To confirm the phosphorylation of the specific threonine residue within the this compound motif.

Materials:

  • Protein of interest (immunoprecipitated from cells or from an in vitro kinase assay)

  • Protease (e.g., trypsin)

  • Phosphopeptide enrichment materials (e.g., Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Enrich for phosphopeptides using TiO₂ or IMAC to increase the chances of detection.

  • Analyze the enriched peptide mixture by LC-MS/MS.

  • The MS/MS spectra will show fragmentation patterns of the peptides. A mass shift of +80 Da on a threonine residue confirms phosphorylation.

  • Use database search algorithms to identify the peptide sequence and pinpoint the exact location of the phosphorylation.

Pin1 Activity Assay

This assay measures the catalytic activity of Pin1, which isomerizes the peptide bond preceding a phosphorylated proline.

Objective: To determine if a phosphorylated this compound motif is a substrate for Pin1.

Materials:

  • Recombinant Pin1 enzyme

  • Synthetic peptide substrate containing a pthis compound motif and a reporter group (e.g., p-nitroanilide)

  • Chymotrypsin

  • Assay buffer (e.g., 35 mM HEPES, pH 7.8)

  • Spectrophotometer

Protocol:

  • The assay is based on the principle that chymotrypsin can only cleave the peptide bond C-terminal to phenylalanine when the preceding pthis compound bond is in the trans conformation.

  • Incubate the peptide substrate with Pin1. Pin1 will catalyze the isomerization of the cis pthis compound bond to the trans form.

  • Add chymotrypsin to the reaction.

  • Chymotrypsin will cleave the trans conformer, releasing the p-nitroanilide reporter group.

  • Measure the increase in absorbance at 390-410 nm over time, which is proportional to Pin1 activity.

Mandatory Visualizations

Signaling Pathway Diagram

Thr_Pro_Signaling Stimulus External Stimulus Receptor Receptor Stimulus->Receptor 1. Activation Kinase Proline-Directed Kinase (e.g., CDK, MAPK) Receptor->Kinase 2. Signal Transduction Substrate_unP Substrate Protein (this compound) Kinase->Substrate_unP 3. Phosphorylation Substrate_P Phosphorylated Substrate (pthis compound) Substrate_unP->Substrate_P Pin1 Pin1 Substrate_P->Pin1 4. Binding Substrate_P_trans Isomerized Substrate (trans pthis compound) Substrate_P->Substrate_P_trans Pin1->Substrate_P 5. Isomerization Effector Downstream Effector Substrate_P_trans->Effector 6. Effector Binding Response Cellular Response Effector->Response 7. Downstream Signaling

Caption: A generalized signaling pathway involving this compound phosphorylation and subsequent Pin1-mediated isomerization.

Experimental Workflow for Validation

Validation_Workflow Hypothesis Hypothesis: This compound motif is critical for signaling Mutagenesis Site-Directed Mutagenesis (Thr/Pro -> Ala) Hypothesis->Mutagenesis WT_Protein Wild-Type Protein Mutagenesis->WT_Protein Mutant_Protein Mutant Protein Mutagenesis->Mutant_Protein Kinase_Assay In Vitro Kinase Assay WT_Protein->Kinase_Assay Mass_Spec Mass Spectrometry (Phospho-mapping) WT_Protein->Mass_Spec Pin1_Assay Pin1 Activity Assay WT_Protein->Pin1_Assay Downstream_Analysis Downstream Functional Analysis (e.g., Protein Interactions, Cellular Phenotype) WT_Protein->Downstream_Analysis Mutant_Protein->Kinase_Assay Mutant_Protein->Pin1_Assay Mutant_Protein->Downstream_Analysis Conclusion Conclusion: Validate/Refute role of this compound motif Kinase_Assay->Conclusion Mass_Spec->Conclusion Pin1_Assay->Conclusion Downstream_Analysis->Conclusion

Caption: Experimental workflow for the independent validation of a this compound motif's function in a signaling pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Thr-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of the dipeptide Threonine-Proline (Thr-Pro), aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

While this compound is a dipeptide composed of naturally occurring amino acids and is not classified as acutely hazardous, it is crucial to handle it with care, as the full toxicological properties may not be extensively documented.[1] Always assume it is a potentially hazardous chemical and take appropriate precautions.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Wear safety goggles or a face shield.[2]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]

All handling should be performed in a well-ventilated area to minimize the risk of inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Procedures

The correct method for disposing of this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash unless explicitly permitted by your institution's EHS office. [1][2]

Liquid Waste Disposal

Liquid waste includes solutions containing this compound, such as reaction mixtures or purification buffers.

  • Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be compatible with the chemical nature of the waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate its contents, including "this compound" and any other chemicals present in the solution. The date of initial waste accumulation should also be recorded.[4]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]

  • Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal service.[2][4]

Solid Waste Disposal

Solid waste includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, gloves, weighing papers, and empty vials.

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]

  • Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Contact your institution's EHS department for pickup and disposal.[1]

Quantitative Data Summary

In the absence of specific quantitative data for this compound, the following table summarizes general recommendations for handling and disposing of non-hazardous peptide waste in a laboratory setting.

ParameterRecommendationSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat.[1][2]
Handling Area Well-ventilated area or fume hood.[2][3]
Liquid Waste Container Designated, leak-proof, and clearly labeled hazardous waste container.[4]
Solid Waste Container Dedicated, clearly labeled, leak-proof hazardous waste container.[1]
Waste Storage Designated and secure satellite accumulation area.[4]
Final Disposal Through institutional EHS or a licensed hazardous waste contractor.[2][4]

Experimental Protocols

The disposal procedures outlined are based on general best practices for laboratory chemical waste and are not derived from a specific experimental protocol for this compound. The primary principle is the safe containment and disposal of chemical waste in accordance with institutional and regulatory guidelines.

Workflow for this compound Disposal

cluster_start Start: Handling this compound cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal start Identify this compound Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe liquid_waste Liquid Waste ppe->liquid_waste If Liquid solid_waste Solid Waste ppe->solid_waste If Solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_waste Store Sealed Container in Designated Accumulation Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Institutional EHS for Professional Disposal store_waste->contact_ehs

Caption: General workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Thr-Pro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Threonine-Proline (Thr-Pro) is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures for handling, and a comprehensive disposal plan. While this compound is not classified as an acutely hazardous substance, its full toxicological properties may not be extensively documented. Therefore, it is crucial to handle it with care, assuming it to be a potentially bioactive and hazardous chemical.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary method for protecting laboratory personnel from potential hazards associated with chemical and biological materials.[2] A thorough risk assessment should be conducted before beginning any work with this compound to ensure the appropriate level of protection is used.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.[3][4]Chemical-resistant or disposable coveralls.[5]
Hand Protection Disposable nitrile gloves.[1][3][4]Double gloving or using Silver Shield gloves under disposable nitrile gloves for enhanced protection.[2][4]
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").[2][3]Full-face shield or safety goggles for splash hazards.[1][4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[2]N95 respirator or higher if there is a risk of aerosolization or when handling the lyophilized powder.[2][4]
Foot Protection Closed-toe shoes.[2]Chemical-resistant boots.[2][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of peptides should be confined to a designated, clean laboratory area.[7]

  • Preparation :

    • Before handling this compound, thoroughly review the Safety Data Sheet (SDS) if available, or general safety guidelines for handling peptides.[7]

    • Ensure the designated workspace is clean and uncluttered.[8] Disinfect the benchtop before and after use.[8]

    • Assemble all necessary sterile equipment, such as pipettes, vials, and syringes, to avoid cross-contamination.[7]

    • Don the appropriate PPE as outlined in the table above.

  • Reconstitution of Lyophilized Powder :

    • To prevent moisture contamination, allow the vial of lyophilized this compound to warm to room temperature before opening.[9]

    • If working with the powdered form, handle it in a chemical fume hood or a designated area with proper ventilation to avoid inhalation of fine particles.[4]

    • Slowly add the appropriate solvent to the vial to reconstitute the peptide. Avoid vigorous shaking to prevent denaturation.

  • Handling of Solutions :

    • Use fresh, sterile equipment for each step to maintain the integrity of your research.[7]

    • Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only".[7]

    • Keep vials tightly sealed when not in use to prevent contamination and degradation.[8]

  • Storage :

    • For long-term storage, lyophilized this compound powder should be kept at -20°C or -80°C.[7]

    • Reconstituted solutions are typically stored at refrigerated temperatures for short-term use.[7] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use quantities.[9]

    • Protect the peptide from direct sunlight to avoid degradation.[8]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and ensure a safe laboratory environment.[3] All peptide waste should be treated as laboratory chemical waste.[8]

  • Waste Segregation :

    • Solid Waste : Collect all contaminated solid waste, including gloves, pipette tips, empty vials, and wipes, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][7]

    • Liquid Waste : Collect all liquid waste containing this compound, such as unused solutions and reaction mixtures, in a separate, clearly labeled, and leak-proof hazardous waste container.[7][9] Never pour peptide solutions down the sink.[8]

    • Sharps Waste : Any contaminated needles, syringes, or broken glassware must be placed immediately into a puncture-resistant, clearly labeled sharps container.[3]

  • Chemical Inactivation (Optional, based on institutional policy) :

    • For liquid waste, chemical inactivation may be required. A common method is to treat the waste with a 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%) for at least 30 minutes.[3]

    • Alternatively, hydrolysis using 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (NaOH) can be used.[1] Neutralize the solution to a pH between 6.0 and 8.0 before final collection.[1]

  • Final Disposal :

    • Store all sealed hazardous waste containers in a designated accumulation area.[1]

    • Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and disposal of all hazardous waste.[7] Disposal will likely involve incineration or other methods compliant with local, state, and federal regulations.[3]

Experimental Workflow for Safe Handling of this compound

Safe_Handling_of_Thr_Pro cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_start Review SDS & Protocols don_ppe Don Appropriate PPE prep_start->don_ppe prep_workspace Prepare Clean Workspace don_ppe->prep_workspace reconstitute Reconstitute Powder prep_workspace->reconstitute handle_solution Handle Solution reconstitute->handle_solution storage Store Appropriately handle_solution->storage segregate Segregate Waste (Solid, Liquid, Sharps) handle_solution->segregate inactivate Chemical Inactivation (If Required) segregate->inactivate collect Collect in Labeled Hazardous Containers inactivate->collect dispose Dispose via EH&S collect->dispose

Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.